Ethyl 12(Z)-heneicosenoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H44O2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
ethyl (Z)-henicos-12-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h11-12H,3-10,13-22H2,1-2H3/b12-11- |
InChI Key |
BLZXAKJWRBKZES-QXMHVHEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Ethyl 12(Z)-heneicosenoate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 12(Z)-heneicosenoate is a long-chain monounsaturated fatty acid ethyl ester. As a member of the fatty acid ester family, it holds potential for investigation in various scientific domains, including as a biomarker, in the development of novel therapeutics, and as a specialized chemical intermediate. This technical guide provides a detailed overview of its physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization. While specific experimental data for this particular molecule is limited, this guide consolidates available information and provides context based on structurally similar compounds.
Physicochemical Properties
The definitive physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous long-chain fatty acid ethyl esters, the following table summarizes its known and estimated properties.
| Property | Value | Source/Method |
| Molecular Formula | C23H44O2 | [1] |
| Molecular Weight | 352.6 g/mol | [1] |
| CAS Number | 2692622-86-7 | [1] |
| Appearance | Estimated to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from similar long-chain unsaturated esters. |
| Melting Point | Not explicitly found. Likely to be low, potentially below room temperature. | Inferred from similar long-chain unsaturated esters. |
| Boiling Point | Not explicitly found. Expected to be high and would likely require vacuum distillation to prevent decomposition. | Inferred from similar long-chain unsaturated esters. |
| Density | Not explicitly found. Estimated to be less than 1 g/mL. | Densities of fatty acid ethyl esters are generally below that of water. |
| Solubility | Not explicitly found. Expected to be soluble in nonpolar organic solvents (e.g., hexane (B92381), ether, chloroform) and poorly soluble in water. | General solubility characteristics of long-chain fatty acid esters. |
| Purity | >99% (as available from commercial suppliers) | [1] |
| Synonyms | Ethyl (12Z)-12-heneicosenoate, Ethyl (Z)-heneicos-12-enoate, 12(Z)-Heneicosenoic acid, ethyl ester, Ethyl 12-cis-heneicosenoate | [1][2] |
| InChIKey | BLZXAKJWRBKZES-QXMHVHEDSA-N | [1] |
Experimental Protocols
Synthesis: Transesterification of 12(Z)-Heneicosenoic Acid
A common method for the synthesis of fatty acid ethyl esters is through the acid-catalyzed esterification of the corresponding free fatty acid or transesterification of a triglyceride.
Materials:
-
12(Z)-Heneicosenoic acid
-
Anhydrous ethanol (B145695) (absolute)
-
A strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or a solid acid catalyst like Amberlyst-15)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., hexane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
Dissolve a known quantity of 12(Z)-heneicosenoic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of the strong acid (e.g., 1-2% v/v of sulfuric acid).
-
Reflux the mixture for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like hexane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acid ethyl esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A nonpolar capillary column (e.g., HP-5MS, DB-5) is typically used.
Sample Preparation:
-
Dissolve a small amount of the synthesized ester in a suitable volatile solvent (e.g., hexane or dichloromethane).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-500.
The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
Expected Characteristic IR Absorption Bands:
-
~3005 cm⁻¹: C-H stretch of the cis-double bond (=C-H).
-
~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (B1212753) (CH₂) groups in the long alkyl chain.
-
~1740 cm⁻¹: Strong C=O stretching of the ester group.
-
~1655 cm⁻¹: C=C stretching of the cis-double bond (this can sometimes be weak).
-
~1170 cm⁻¹: C-O stretching of the ester group.
Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Ethyl 12(Z)-heneicosenoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and structural analysis of Ethyl 12(Z)-heneicosenoate, a long-chain unsaturated fatty acid ester. The document details a plausible synthetic pathway via the Wittig reaction, including the preparation of key precursors. Furthermore, it outlines the analytical methodologies crucial for the structural confirmation of the target molecule, complete with expected spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. This route offers good stereochemical control, which is essential for obtaining the desired (Z)-isomer.[1][2][3] The overall synthetic strategy involves the reaction of ethyl 12-oxododecanoate (B1258333) with nonyltriphenylphosphonium ylide.
Synthetic Pathway Overview
The synthesis is a two-step process starting from commercially available materials. First, the necessary precursors, ethyl 12-oxododecanoate and nonyltriphenylphosphonium bromide, are synthesized. Subsequently, the Wittig reaction is performed to yield the final product, this compound.
Experimental Protocols
1.2.1. Synthesis of Nonyltriphenylphosphonium bromide
This procedure outlines the preparation of the phosphonium salt, a key reagent for the Wittig reaction.
-
Materials: 1-bromononane, triphenylphosphine, toluene.
-
Procedure:
-
A solution of 1-bromononane (1.0 eq) and triphenylphosphine (1.0 eq) in dry toluene is refluxed for 24 hours under an inert atmosphere.
-
The reaction mixture is then cooled to room temperature, during which the phosphonium salt precipitates.
-
The solid is collected by filtration, washed with cold toluene, and dried under vacuum to yield nonyltriphenylphosphonium bromide as a white solid.
-
1.2.2. Synthesis of Ethyl 12-oxododecanoate
This protocol describes the oxidation of the corresponding alcohol to the aldehyde.
-
Materials: Ethyl 12-hydroxydodecanoate, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of ethyl 12-hydroxydodecanoate (1.0 eq) in dry DCM, PCC (1.5 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The mixture is then filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to afford ethyl 12-oxododecanoate, which can be used in the next step without further purification.
-
1.2.3. Synthesis of this compound
This is the final step, the Wittig olefination, to produce the target compound. The use of a non-stabilized ylide favors the formation of the (Z)-alkene.[1][3]
-
Materials: Nonyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, ethyl 12-oxododecanoate, tetrahydrofuran (B95107) (THF), diethyl ether, saturated aqueous ammonium (B1175870) chloride.
-
Procedure:
-
A suspension of nonyltriphenylphosphonium bromide (1.1 eq) in dry THF is cooled to -78 °C under an inert atmosphere.
-
n-BuLi (1.1 eq) is added dropwise, and the resulting deep red or orange solution is stirred at -78 °C for 1 hour to form the ylide.
-
A solution of ethyl 12-oxododecanoate (1.0 eq) in dry THF is then added dropwise at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield this compound.
-
Structural Elucidation
The confirmation of the structure of the synthesized this compound requires a combination of spectroscopic techniques.
Analytical Workflow
The following workflow outlines the steps for the structural confirmation of the synthesized compound.
Spectroscopic Data Analysis
The following tables summarize the expected spectroscopic data for this compound based on the general knowledge of similar long-chain unsaturated esters.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.35 | m | 2H | -CH=CH- (vinylic protons) |
| 4.12 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.28 | t, J ≈ 7.5 Hz | 2H | -CH₂COO- |
| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- (allylic protons) |
| 1.62 | p | 2H | -CH₂CH₂COO- |
| 1.25 | br s | 26H | -(CH₂)₁₃- (methylene chain) |
| 1.25 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
| 0.88 | t, J ≈ 6.8 Hz | 3H | -CH₂CH₃ (terminal methyl) |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | C=O (ester carbonyl) |
| ~130.0 | -CH=CH- (vinylic carbons) |
| ~60.1 | -OCH₂CH₃ |
| ~34.4 | -CH₂COO- |
| ~29.7 - 29.1 | -(CH₂)n- (methylene chain) |
| ~27.2 | -CH₂-CH=CH-CH₂- (allylic carbons) |
| ~25.0 | -CH₂CH₂COO- |
| ~22.7 | -CH₂CH₃ (terminal) |
| ~14.3 | -OCH₂CH₃ |
| ~14.1 | -CH₂CH₃ (terminal) |
Table 3: Expected Mass Spectrometry (EI) Data
| m/z | Interpretation |
| 352 | [M]⁺, Molecular ion |
| 307 | [M - OCH₂CH₃]⁺ |
| 264 | McLafferty rearrangement fragment |
| Various | Series of fragments from cleavage of the alkyl chain, differing by 14 amu (-CH₂-) |
Table 4: Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3005 | =C-H stretch (vinylic) |
| 2925, 2855 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester)[1] |
| ~1655 | C=C stretch (alkene)[4] |
| ~1170 | C-O stretch (ester)[1] |
| ~720 | C-H out-of-plane bend (cis-alkene)[4][5] |
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis and structural elucidation of this compound. The proposed Wittig reaction pathway offers a reliable method for obtaining the desired (Z)-isomer. The outlined analytical workflow and expected spectroscopic data serve as a crucial reference for researchers and scientists in confirming the identity and purity of the synthesized compound. This information is vital for professionals in drug development and other fields where the specific properties of long-chain unsaturated esters are of interest.
References
Biological Significance of C21:1 Monounsaturated Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C21:1 monounsaturated fatty acid, a member of the odd-chain fatty acid family, is an intriguing yet understudied lipid molecule. While research has extensively focused on even-chain fatty acids, the biological significance of their odd-chain counterparts, particularly the monounsaturated C21:1, is only beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of C21:1 monounsaturated fatty acids, covering their sources, metabolism, and potential physiological roles. Drawing upon the broader knowledge of odd-chain and very-long-chain fatty acids, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of C21:1 and to highlight promising avenues for future investigation.
Introduction to C21:1 Monounsaturated Fatty Acids
Heneicosenoic acid, a monounsaturated fatty acid with 21 carbon atoms (C21:1), is classified as an odd-chain fatty acid (OCFA) and a very-long-chain fatty acid (VLCFA). Unlike the more common even-chain fatty acids, OCFAs are present in biological systems in much lower concentrations. Their presence, however, is not incidental, and emerging evidence suggests they may have distinct metabolic fates and biological activities. One specific isomer of C21:1 that has been identified is 12Z-heneicosenoic acid[1].
The study of C21:1 is part of a growing interest in the diverse roles of fatty acids beyond their function as energy storage and structural components of cell membranes. Fatty acids are now recognized as potent signaling molecules involved in a myriad of cellular processes[2].
Sources of C21:1 Monounsaturated Fatty Acids
The origins of C21:1 in biological systems can be traced to both external dietary intake (exogenous) and internal synthesis (endogenous).
Exogenous Sources
Odd-chain fatty acids, in general, are found in various natural sources, although typically at low levels. Documented sources of the saturated C21:0 fatty acid, heneicosanoic acid, which could potentially be a precursor to C21:1, include:
-
Plants: Coix seeds have been reported to contain heneicosanoic acid[3].
-
Animal Products: It is found in human breast milk and fish[3].
-
Microorganisms: Heneicosanoic acid is a component of the lipopolysaccharides of Rickettsia typhi and Rickettsia prowazekii[4].
While direct quantification of C21:1 in a wide range of foodstuffs is not extensively documented, it is plausible that it is present in trace amounts in sources rich in other OCFAs, such as dairy products and meat from ruminant animals, as well as certain plants and marine organisms[5][6].
Endogenous Biosynthesis
The endogenous synthesis of C21:1 is not fully characterized but can be inferred from the known pathways of fatty acid elongation and desaturation. The process likely begins with a shorter odd-chain fatty acid precursor, which is then elongated and subsequently desaturated.
Fatty Acid Elongation: The synthesis of fatty acids longer than 16 carbons occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as elongases[7]. This process involves the sequential addition of two-carbon units from malonyl-CoA to an existing fatty acyl-CoA[6][8]. For the synthesis of a C21 fatty acid, a C19 fatty acid would be the immediate precursor.
Fatty Acid Desaturation: The introduction of a double bond into a saturated fatty acyl-CoA is catalyzed by fatty acid desaturases. For instance, stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in the synthesis of monounsaturated fatty acids[9]. It is conceivable that a specific desaturase acts on a C21:0 substrate to produce C21:1.
The overall pathway can be visualized as a series of enzymatic reactions starting from a shorter odd-chain fatty acid.
Caption: Putative pathway for the endogenous biosynthesis of C21:1 monounsaturated fatty acid.
Metabolism of C21:1 Monounsaturated Fatty Acids
The catabolism of C21:1 is presumed to follow the established pathways for odd-chain and very-long-chain fatty acids, primarily involving peroxisomal and mitochondrial β-oxidation.
Peroxisomal β-Oxidation
Very-long-chain fatty acids are initially broken down in peroxisomes because the enzymes in mitochondria are not efficient at handling these longer molecules[10]. This process shortens the fatty acid chain through cycles of β-oxidation. Each cycle consists of four enzymatic steps: oxidation, hydration, dehydrogenation, and thiolytic cleavage[11][12][13]. The shortened fatty acyl-CoAs are then transported to the mitochondria for complete oxidation.
Mitochondrial β-Oxidation of Odd-Chain Fatty Acids
The β-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA[5][14]. The key difference lies in the final cycle of oxidation. Instead of producing two acetyl-CoA molecules from a four-carbon fatty acyl-CoA, the breakdown of a five-carbon fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon molecule)[15].
Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle, through a series of three enzymatic reactions catalyzed by:
-
Propionyl-CoA carboxylase (a biotin-dependent enzyme)
-
Methylmalonyl-CoA epimerase
-
Methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme)[15][16]
This metabolic route allows the carbon skeleton of odd-chain fatty acids to be used for gluconeogenesis, a pathway not available to even-chain fatty acids.
Caption: Overview of the proposed metabolic pathway for C21:1 monounsaturated fatty acid.
Biological Roles and Potential Significance
The specific biological functions of C21:1 are largely unknown, but inferences can be drawn from the known roles of other odd-chain and monounsaturated fatty acids.
Membrane Structure and Fluidity
Fatty acids are integral components of cellular membranes, and their composition influences membrane fluidity and the function of membrane-bound proteins. The presence of a cis double bond in C21:1 would introduce a kink in the acyl chain, likely increasing membrane fluidity compared to its saturated counterpart, C21:0.
Signaling and Metabolic Regulation
Fatty acids and their derivatives can act as signaling molecules. For instance, heneicosapentaenoic acid (21:5n-3), a polyunsaturated C21 fatty acid, has been shown to be a potent inhibitor of arachidonic acid synthesis[16][17]. While C21:1 is monounsaturated, it is plausible that it or its metabolites could also participate in cellular signaling pathways.
As a Biomarker
The levels of specific fatty acids in tissues and circulation can serve as biomarkers for dietary intake, metabolic status, and disease risk. Higher circulating levels of the odd-chain saturated fatty acids C15:0 and C17:0 have been associated with a lower risk of metabolic diseases[9]. While data on C21:1 is limited, its quantification in lipidomic studies could reveal potential associations with various physiological and pathological conditions.
Experimental Protocols and Methodologies
The analysis of C21:1 monounsaturated fatty acids relies on established lipidomic techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Lipid Extraction
The first step in analyzing fatty acids from biological samples is the extraction of total lipids. A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.
Derivatization for GC-MS Analysis
For GC-MS analysis, the non-volatile fatty acids must be converted into volatile fatty acid methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed transesterification or esterification.
Protocol: Acid-Catalyzed Methylation
-
To a dried lipid extract, add a solution of 1-2% sulfuric acid or 5% HCl in anhydrous methanol.
-
Heat the mixture at 60-100°C for 1-2 hours.
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
The organic layer containing the FAMEs is collected, dried, and concentrated for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying FAMEs. The separation is based on the boiling point and polarity of the compounds.
| Parameter | Typical Value |
| Column | Fused-silica capillary column with a polar stationary phase (e.g., biscyanopropyl polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or splitless |
| Oven Program | Temperature gradient (e.g., 100°C to 250°C at 3-5°C/min) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Full scan or Selected Ion Monitoring (SIM) |
Table 1: General GC-MS parameters for FAME analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the analysis of free fatty acids without derivatization, which can be advantageous for certain applications. Reversed-phase chromatography is commonly used for separation.
| Parameter | Typical Value |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase A | Water with an additive (e.g., formic acid or ammonium (B1175870) acetate) |
| Mobile Phase B | Acetonitrile/Isopropanol mixture |
| Gradient | Increasing percentage of mobile phase B over time |
| Ionization | Electrospray Ionization (ESI) in negative ion mode |
| Mass Analyzer | Quadrupole, TOF, or Orbitrap |
Table 2: General LC-MS parameters for free fatty acid analysis.[18][19][20][21][22]
Caption: General experimental workflow for the analysis of C21:1 from biological samples.
Quantitative Data
Currently, there is a significant lack of quantitative data specifically on the biological effects of C21:1 monounsaturated fatty acids in the scientific literature. Most studies on odd-chain fatty acids have focused on the saturated C15:0 and C17:0. The tables below are structured to incorporate future findings and highlight the current data gap.
Table 3: Reported Concentrations of C21:1 in Biological Samples
| Sample Type | Organism | Concentration | Reference |
|---|
| Data Not Available| | | |
Table 4: In Vitro and In Vivo Effects of C21:1 Monounsaturated Fatty Acid
| Experimental System | Parameter Measured | Observed Effect | Quantitative Data | Reference |
|---|
| Data Not Available| | | | |
Future Directions and Conclusion
The biological significance of C21:1 monounsaturated fatty acid remains a largely unexplored area of lipid research. While its metabolic pathways can be inferred from our understanding of odd-chain and very-long-chain fatty acids, direct experimental evidence is needed to confirm these assumptions.
Future research should focus on:
-
Systematic quantification of C21:1 in a wide variety of foods, human tissues, and plasma to establish baseline levels and identify major dietary sources.
-
Elucidation of the specific enzymes involved in the endogenous synthesis of C21:1, including the responsible elongases and desaturases.
-
Investigation of the biological activities of C21:1 and its metabolites in various cellular and animal models, particularly in the context of membrane biology, cell signaling, and metabolic diseases.
-
Development and validation of C21:1 as a potential biomarker for dietary intake or disease states.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Elongation Is Independent of Acyl-Coenzyme A Synthetase Activities in Leek and Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. aocs.org [aocs.org]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 15. biochemistryclub.com [biochemistryclub.com]
- 16. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 17. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jsbms.jp [jsbms.jp]
- 20. mdpi.com [mdpi.com]
- 21. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 22. iris.unitn.it [iris.unitn.it]
The Elusive Natural Presence of Ethyl 12(Z)-heneicosenoate: A Review of Current Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the documentation of Ethyl 12(Z)-heneicosenoate's natural occurrence within biological organisms. Despite its availability as a synthetic ester product, direct evidence of its isolation from natural sources—be it plant, animal, fungal, or microbial—remains conspicuously absent from prominent research databases.
This technical guide sought to provide an in-depth analysis of the natural occurrence, biosynthesis, and physiological roles of this compound for researchers, scientists, and drug development professionals. However, extensive searches have failed to identify any peer-reviewed studies detailing the isolation, quantification, or biological activity of this specific long-chain fatty acid ethyl ester in a natural context.
While the broader class of fatty acid ethyl esters (FAEEs) is widespread in nature, serving diverse functions from pheromonal communication in insects to roles in mammalian metabolism, this compound itself has not been identified as a naturally occurring compound in the existing body of scientific work. For instance, related compounds such as ethyl oleate (B1233923) act as a primer pheromone in honey bees, regulating the maturation of nurse bees. Similarly, ethyl (Z)-9-hexadecenoate has been identified as a sex pheromone in certain parasitoid wasps. These examples highlight the biological significance of FAEEs, yet underscore the lack of specific information regarding this compound.
The absence of data prevents the fulfillment of the core requirements of this guide, including the presentation of quantitative data, detailed experimental protocols for its extraction and identification from natural matrices, and the visualization of any associated signaling pathways.
It is conceivable that this compound exists in nature but has yet to be discovered or reported. The vast chemical diversity of the natural world means that countless compounds await identification. Future research employing advanced analytical techniques, such as high-resolution mass spectrometry and comprehensive lipidomics, may yet reveal the presence of this molecule in a biological system.
Until such a discovery is made and documented, any discussion of the natural occurrence, biosynthesis, and physiological roles of this compound would be purely speculative. Therefore, this document serves to report the current state of knowledge, which is characterized by a notable absence of evidence for the natural occurrence of this compound. Researchers interested in this molecule are encouraged to consider de novo discovery efforts in diverse biological taxa.
An In-depth Technical Guide on the Metabolic Fate of Odd-Chain Monounsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain monounsaturated fatty acids (OCMUFAs) are a unique class of lipids characterized by a carbon backbone with an odd number of atoms and a single double bond. While less abundant than their even-chain counterparts, they are present in various biological systems, originating from dietary sources such as dairy products, ruminant meats, and certain plants, as well as from endogenous synthesis.[1][2] The metabolic processing of OCMUFAs is distinct, combining the enzymatic requirements for handling both odd-numbered carbon chains and unsaturated bonds. This guide provides a comprehensive overview of the biosynthesis, catabolism, and ultimate metabolic fate of these fatty acids, offering insights for researchers in metabolism, nutrition, and therapeutic development. The terminal three-carbon unit, propionyl-CoA, resulting from their oxidation, serves as a key anaplerotic substrate, replenishing intermediates of the citric acid cycle and highlighting the unique physiological role of these molecules.[3][4]
Biosynthesis of Odd-Chain Monounsaturated Fatty Acids
The de novo synthesis of odd-chain fatty acids begins with a distinct primer molecule. Instead of acetyl-CoA, which initiates the synthesis of all even-chain fatty acids, propionyl-CoA serves as the foundational three-carbon starter unit.[4][5][6] The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units derived from malonyl-CoA. This elongation process continues until a specific chain length, such as C15 or C17, is achieved.
To introduce the monounsaturated double bond, a desaturase enzyme, typically a stearoyl-CoA desaturase (SCD) family member, acts on the newly synthesized odd-chain saturated fatty acid. This enzyme introduces a cis double bond, commonly at the Δ9 position, to produce an odd-chain monounsaturated fatty acid.
Catabolism: Beta-Oxidation of Odd-Chain Monounsaturated Fatty Acids
The breakdown of OCMUFAs occurs via mitochondrial beta-oxidation, a pathway that requires a specific set of enzymes to manage both the double bond and the terminal odd-chain fragment.
-
Activation and Transport : In the cytoplasm, the OCMUFA is activated by acyl-CoA synthetase to form an OCMUFA-CoA. This activated molecule is then transported into the mitochondrial matrix via the carnitine shuttle.[7]
-
Standard Beta-Oxidation Cycles : The OCMUFA-CoA undergoes successive rounds of beta-oxidation. Each cycle consists of four enzymatic steps (oxidation, hydration, oxidation, thiolysis) that shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH.[7][8]
-
Handling the Monounsaturated Bond : When beta-oxidation reaches the cis-double bond, the intermediate formed (e.g., a cis-Δ³-enoyl-CoA) is not a substrate for the next enzyme in the pathway, acyl-CoA dehydrogenase.[3] An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond into a trans-Δ² double bond.[9][10] This new trans-intermediate can then re-enter and complete the beta-oxidation cycle. This step is bypassed by the initial FAD-dependent dehydrogenation, resulting in a lower energy yield (1.5 fewer ATPs) for that specific cycle.[3]
-
Final Thiolysis Round : After several cycles, a five-carbon acyl-CoA remains. The final round of thiolysis cleaves this molecule into one molecule of acetyl-CoA (2 carbons) and one molecule of propionyl-CoA (3 carbons).[9][11]
Metabolic Fate of Propionyl-CoA: An Anaplerotic Pathway
Unlike acetyl-CoA, which primarily enters the TCA cycle for complete oxidation or is used for synthesis, propionyl-CoA is glucogenic and anaplerotic, meaning it can replenish TCA cycle intermediates and serve as a precursor for glucose synthesis.[3][4] This conversion occurs through a three-step enzymatic pathway:
-
Carboxylation : Propionyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires ATP.[12][13]
-
Epimerization : Methylmalonyl-CoA epimerase (or racemase) converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[13]
-
Rearrangement : Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes an intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[12][13]
Succinyl-CoA is a direct intermediate of the TCA cycle. Its entry into the cycle increases the pool of available intermediates, a process known as anaplerosis, which is vital for cellular biosynthesis and maintaining the cycle's oxidative capacity, especially under high energy demand.[14][15][16]
Quantitative Data Summary
While specific quantitative data for OCMUFA metabolism is limited in the literature, the following table summarizes key metabolic parameters related to odd-chain and unsaturated fatty acid oxidation.
| Parameter | Value / Observation | Context | Source |
| Plasma Concentration | <0.5% of total plasma fatty acids | Refers to odd-chain saturated fatty acids (C15:0, C17:0), which are generally more abundant than OCMUFAs. | [1] |
| Energy Yield Adjustment | - 1.5 ATP per double bond | The isomerase step in unsaturated fatty acid oxidation bypasses one FAD-dependent dehydrogenation. | [3] |
| Propionyl-CoA Sources | OCFAs, Valine, Isoleucine, Methionine, Threonine | Propionyl-CoA is derived from multiple sources beyond just odd-chain fatty acid catabolism. | [12][17] |
| Anaplerotic Flux | Slower than acetyl-CoA entry | The metabolic flux of propionyl-CoA into the Krebs cycle is significantly slower than that of acetyl-CoA. | [18] |
| C15:0 / C17:0 Ratio | ~2:1 in dairy fat; ~1:2 in human plasma | This discrepancy suggests the presence of endogenous production pathways for odd-chain fatty acids, such as α-oxidation. | [19][20] |
Experimental Protocols
Protocol: Stable Isotope Tracing of OCMUFA Metabolism in Cell Culture
This protocol outlines a method to trace the metabolic fate of an OCMUFA using stable isotope labeling followed by mass spectrometry.
Objective: To quantify the incorporation of carbon from a ¹³C-labeled OCMUFA (e.g., U-¹³C₁₇-C17:1) into downstream metabolites, including TCA cycle intermediates.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
U-¹³C₁₇-Heptadecenoic acid (C17:1)
-
Cell culture medium and supplements
-
Solvents for extraction (Methanol, Chloroform, Water)
-
Derivatization agent (for GC-MS analysis, e.g., MTBSTFA)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture HepG2 cells to ~80% confluency.
-
Prepare labeling media by conjugating U-¹³C₁₇-C17:1 to bovine serum albumin (BSA).
-
Replace standard media with the labeling media and incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate media and quench metabolism by adding ice-cold 80% methanol.
-
Scrape cells and collect the cell lysate.
-
Perform a polar/non-polar phase separation using a methanol:chloroform:water extraction to separate aqueous metabolites (TCA intermediates) from lipids.
-
-
Sample Preparation and Analysis:
-
Aqueous Phase: Dry the polar fraction under nitrogen gas. Derivatize the dried metabolites for GC-MS analysis.
-
Lipid Phase: Analyze for labeled fatty acid incorporation into complex lipids if desired.
-
GC-MS/LC-MS Analysis: Inject the derivatized sample into the GC-MS or LC-MS system. Monitor for mass isotopologues of downstream metabolites (e.g., M+3 succinate, M+3 malate) to trace the path of the ¹³C atoms from propionyl-CoA.
-
-
Data Analysis:
-
Calculate the fractional contribution of the OCMUFA to the pool of each measured metabolite.
-
Perform metabolic flux analysis to quantify the rate of OCMUFA oxidation and its anaplerotic contribution.
-
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of odd chain fatty acids | PPTX [slideshare.net]
- 3. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 4. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. aocs.org [aocs.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. biochemistryclub.com [biochemistryclub.com]
- 13. aklectures.com [aklectures.com]
- 14. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - ProQuest [proquest.com]
Ethyl 12(Z)-Heneicosenoate: An Enigmatic Molecule with Unexplored Biomarker Potential
Despite a thorough investigation of available scientific literature, Ethyl 12(Z)-heneicosenoate and its corresponding free fatty acid, 12(Z)-heneicosenoic acid, remain largely uncharacterized in the context of biomarker discovery and specific biological functions. Current knowledge is limited to fundamental chemical properties, with a significant absence of in-depth studies exploring its role in health and disease.
This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound. The dearth of specific research into its biomarker potential, associated signaling pathways, and defined biological activities presents a significant knowledge gap. Consequently, this document will summarize the available chemical data and highlight the general context of fatty acid ethyl esters (FAEEs) to offer a foundational perspective for future research endeavors.
Core Chemical Properties
This compound is a long-chain monounsaturated fatty acid ethyl ester. Its basic chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₄O₂ | [1] |
| Molecular Weight | 352.6 g/mol | [1] |
| CAS Number | 2692622-86-7 | [1] |
| Synonyms | Ethyl (12Z)-12-heneicosenoate, (Z)-henicos-12-enoic acid ethyl ester | [1] |
| Class | Fatty Acid Ethyl Ester |
The General Landscape of Fatty Acid Ethyl Esters (FAEEs)
While specific data on this compound is lacking, the broader class of FAEEs has been the subject of some investigation. FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. They have been implicated in the toxic effects of alcohol consumption in various organs. In vivo, FAEEs are known to be rapidly hydrolyzed back to their constituent fatty acids and ethanol, a process that may mitigate their toxicity.
Potential for Future Research
The absence of data on the biomarker potential of this compound represents a clear opportunity for novel research. Future studies could focus on:
-
Quantitative Profiling: Developing sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify this compound in various biological matrices (e.g., plasma, serum, tissues).
-
Disease Correlation Studies: Investigating potential associations between the levels of this compound and the presence or progression of specific diseases, particularly those with a known lipid metabolism component.
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of this compound and its parent fatty acid, 12(Z)-heneicosenoic acid, to understand their endogenous roles.
-
Biological Activity Screening: Assessing the biological effects of this compound in various in vitro and in vivo models to uncover any potential signaling roles or physiological functions.
Experimental Considerations
Given the lack of established protocols, researchers would need to adapt general methodologies for lipid analysis. A potential workflow for investigating this compound as a biomarker is proposed below.
Figure 1. A generalized experimental workflow for the investigation of this compound as a potential biomarker.
Conclusion
This compound is a molecule at the frontier of lipid research. Its potential as a biomarker remains entirely unexplored, presenting a greenfield opportunity for researchers in the fields of metabolomics, drug development, and clinical diagnostics. The development of specific analytical methods and the undertaking of comprehensive biological studies are critical next steps to unlock the potential of this and other understudied long-chain fatty acid esters. Without such dedicated research, the role of this compound in biological systems will remain an enigma.
References
The Discovery and Isolation of Novel Very-Long-Chain Fatty Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel very-long-chain fatty acid (VLCFA) esters. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to explore this unique class of lipids. The guide details experimental protocols, data presentation in structured tables, and visual representations of key pathways and workflows to facilitate a deeper understanding of the subject.
Introduction to Very-Long-Chain Fatty Acid Esters
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. When esterified to various alcohols, they form a diverse group of molecules known as VLCFA esters. These include wax esters, estolides, and esters of sterols and other complex alcohols. Found in various organisms, from plants and microbes to marine life, these esters play crucial roles in energy storage, structural integrity of biological barriers like plant cuticles, and potentially in cellular signaling. The unique physicochemical properties conferred by their long acyl chains make them a subject of growing interest in various fields, including drug delivery, biofuel development, and as potential biomarkers for diseases.
Experimental Workflow for Discovery and Isolation
The discovery and isolation of novel VLCFA esters from a biological source is a multi-step process that begins with extraction and culminates in the purification of the target molecule. The general workflow is outlined below.
Caption: General experimental workflow for the discovery and isolation of novel VLCFA esters.
Detailed Experimental Protocols
A common starting point for the isolation of VLCFA esters is the extraction of total lipids from the source material. The Bligh and Dyer method, or variations thereof, is frequently employed.
-
Protocol:
-
Homogenize the biological sample (e.g., 1 g of marine sponge tissue) in a mixture of chloroform and methanol (B129727) (1:2, v/v).
-
After a brief incubation, add chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water).
-
Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the total lipids.
-
Collect the chloroform phase and evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.
-
SPE is a crucial step for the initial fractionation of the crude lipid extract to separate different lipid classes.
-
Protocol for Wax Ester Isolation:
-
Condition a silica SPE cartridge by washing with hexane (B92381).
-
Dissolve the crude lipid extract in a small volume of a non-polar solvent like hexane.
-
Load the sample onto the SPE cartridge.
-
Elute with solvents of increasing polarity. For example, wax esters can be eluted with a mixture of hexane and diethyl ether (e.g., 98:2, v/v).
-
Collect the fractions and analyze by thin-layer chromatography (TLC) to identify those containing the esters of interest.
-
Prep-HPLC is a powerful technique for the final purification of the target VLCFA ester from the enriched fraction.[1]
-
Protocol:
-
Develop an analytical HPLC method to achieve good separation of the components in the enriched fraction. A C18 reversed-phase column is often suitable.
-
Scale up the analytical method to a preparative scale by increasing the column size and flow rate.[2][3]
-
Dissolve the enriched fraction in an appropriate solvent and inject it onto the preparative column.
-
Collect the fractions corresponding to the peak of interest.
-
Evaporate the solvent to obtain the purified VLCFA ester.
-
Characterization of Novel VLCFA Esters
Once a putative novel VLCFA ester has been isolated, its structure must be elucidated using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often, the ester is first hydrolyzed, and the resulting fatty acid and alcohol components are derivatized (e.g., to methyl esters and trimethylsilyl (B98337) ethers, respectively) for GC-MS analysis to determine their individual structures.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used to analyze the intact ester, providing molecular weight information and fragmentation data that can help to identify the fatty acid and alcohol moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for determining the precise arrangement of atoms in the molecule.
-
¹H NMR: Provides information about the different types of protons and their connectivity.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HMBC, HSQC): Used to establish the complete structure by correlating different nuclei.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule, such as the characteristic ester carbonyl stretch.
Quantitative Data Presentation
The following tables summarize quantitative data from the literature on the synthesis and isolation of novel fatty acid esters. While data on novel, naturally occurring VLCFA esters is sparse, these examples provide a benchmark for expected yields and key physicochemical properties.
Table 1: Yields from the Synthesis and Isolation of Novel Fatty Acid Esters
| Ester Type | Source/Method | Yield (%) | Purity (%) | Reference |
| Resveratrol Butyrate Esters | Steglich Esterification | Not specified | >95% (by NMR) | [4] |
| Diisopropylphenyl Esters | Chemical Synthesis | 70-85% | Not specified | [5] |
| Wax Esters (Cetyl Palmitate) | SO3H-Carbon Catalysis | 97% | Not specified | [6] |
| Fatty Alcohols from Wax Esters | SPE from Marine Oil | ~23% (from oil) | Not specified | [5] |
| Fatty Acids from Wax Esters | SPE from Marine Oil | ~20% (from oil) | Not specified | [5] |
Table 2: Physicochemical Properties of Novel Fatty Acid Esters
| Ester Type | Property | Value | Reference |
| Sophorolipid Esters | Critical Micelle Concentration (CMC) | 0.5% | [7] |
| Sophorolipid Esters | Minimum Surface Tension | 30 mN/m | [7] |
| Sophorolipid Esters | Emulsification Index (crude oil) | 85% | [7] |
Signaling Pathways Involving VLCFAs and Their Derivatives
While the direct signaling roles of intact VLCFA esters are an emerging area of research, the involvement of VLCFAs in cellular signaling, particularly through their incorporation into other lipids like ceramides (B1148491), is better understood.
VLCFA-Containing Ceramides and Lipid Raft Formation
VLCFAs are crucial for the synthesis of certain sphingolipids, including very-long-chain ceramides (VLC-ceramides). These VLC-ceramides are key components of lipid rafts, which are specialized microdomains in the plasma membrane that serve as platforms for signal transduction.[8][9] The generation of VLC-ceramides can lead to the coalescence of smaller lipid rafts into larger signaling platforms, which can modulate the activity of various receptors and downstream signaling pathways.[8][9]
Caption: Role of VLCFA-containing ceramides in lipid raft signaling.
VLCFA Accumulation and Sphingosine-1-Phosphate (S1P) Signaling
Recent research has shown that the accumulation of VLCFAs in glial cells leads to an increase in the synthesis and secretion of sphingosine-1-phosphate (S1P). S1P is a potent signaling lipid that acts on a family of G protein-coupled receptors (S1PRs) to regulate a wide range of cellular processes, including inflammation. The study demonstrated that elevated glial S1P can trigger neuroinflammation by activating the immune deficiency (IMD) pathway.
Caption: VLCFA accumulation-induced S1P signaling and neuroinflammation.
Conclusion
The discovery and isolation of novel very-long-chain fatty acid esters present both a challenge and a significant opportunity for scientific advancement. The diverse structures and biological functions of these molecules suggest a vast and largely untapped potential for applications in medicine, biotechnology, and materials science. The systematic application of the experimental workflows and analytical techniques detailed in this guide will be instrumental in unlocking the full potential of this fascinating class of lipids. Further research into the direct signaling roles of intact VLCFA esters is a particularly promising avenue for future investigation.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. protocols.io [protocols.io]
- 3. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Synthesis, Characterization and Antiproliferative Activity of Novel Diisopropylphenyl Esters of Selected Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl 12(Z)-heneicosenoate in Lipid Metabolism: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide aims to provide an in-depth analysis of the role of Ethyl 12(Z)-heneicosenoate in lipid metabolism. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of research specifically focused on this long-chain monounsaturated fatty acid ethyl ester. While the parent fatty acid, 12(Z)-heneicosenoic acid, is a known long-chain fatty acid, its ethyl ester form, this compound, is primarily documented in chemical supplier databases with minimal to no associated biological or metabolic studies.
Consequently, this document will provide a broader context on the established roles of long-chain fatty acid esters in lipid metabolism, drawing parallels that may inform potential areas of investigation for this compound. It is critical to note that the following information is based on the activities of related lipid molecules and should not be directly extrapolated to this compound without specific experimental validation.
Introduction to Long-Chain Fatty Acid Esters
Long-chain fatty acid esters are a diverse class of lipids that play crucial roles in cellular biology, extending beyond simple energy storage. They are integral components of biological membranes, act as signaling molecules, and are involved in various metabolic pathways.[1] Their biological functions are largely determined by the specific fatty acid and alcohol moieties from which they are derived. Fatty acid ethyl esters (FAEEs), such as this compound, are formed by the esterification of a fatty acid with ethanol (B145695).[2] While often associated with the non-oxidative metabolism of ethanol, endogenous roles for such esters are also an area of active research.[2][3]
Potential Roles of Long-Chain Fatty Acid Esters in Lipid Metabolism
Based on the functions of structurally similar lipids, several potential roles for this compound in lipid metabolism can be hypothesized.
Incorporation into Cellular Lipids and Membrane Fluidity
Long-chain fatty acids are readily incorporated into various lipid species, including phospholipids (B1166683), triglycerides, and cholesterol esters.[4] The incorporation of specific fatty acids into membrane phospholipids can significantly alter the biophysical properties of the cell membrane, such as fluidity and thickness.[1] The presence of a cis double bond in the acyl chain of 12(Z)-heneicosenoic acid would be expected to increase membrane fluidity.
Signaling and Gene Regulation
Long-chain fatty acids and their derivatives can act as signaling molecules, modulating the activity of enzymes and transcription factors involved in lipid metabolism.[5] For instance, some fatty acids can activate G protein-coupled receptors (GPCRs) or nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid homeostasis.[6]
Interaction with Metabolic Enzymes
Fatty acid esters can influence the activity of various enzymes involved in lipid metabolism. For example, some studies have shown that long-chain fatty acyl-CoAs can regulate enzymes such as acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[5]
Gaps in Knowledge and Future Research Directions
The current body of scientific literature lacks specific data on the biological effects of this compound. To elucidate its role in lipid metabolism, the following areas of investigation are proposed:
-
In vitro studies: Examining the incorporation of this compound into different lipid classes in cultured cells (e.g., hepatocytes, adipocytes).
-
Enzyme assays: Assessing the effect of this compound and its free fatty acid form on the activity of key enzymes in lipid metabolism.
-
Signaling pathway analysis: Investigating the potential of this compound to activate relevant signaling pathways, such as those mediated by PPARs or other lipid-sensing receptors.
-
In vivo studies: Characterizing the metabolic fate and physiological effects of this compound administration in animal models.
Conclusion
Due to the profound lack of specific research on this compound, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as per the initial request. The information presented herein provides a general framework based on the known functions of long-chain fatty acid esters. Significant experimental work is required to determine the specific role, if any, of this compound in lipid metabolism. Researchers and drug development professionals are encouraged to pursue foundational studies to address this knowledge gap.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of fatty acid ethyl esters as products of rabbit myocardial ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of C21 Unsaturated Fatty Acids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological activities of C21 unsaturated fatty acids, with a particular focus on Heneicosapentaenoic acid (HPA) and the synthetic analog, 10,12-tricosadiynoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current research, detailed experimental protocols, and a summary of quantitative data.
Introduction to C21 Unsaturated Fatty Acids
Unsaturated fatty acids are crucial molecules involved in a myriad of physiological processes, including cell membrane structure, energy storage, and cell signaling.[1] While even-chain fatty acids are more common, odd-chain fatty acids, such as the C21 unsaturated fatty acids, are gaining attention for their unique biological properties and therapeutic potential. This guide will delve into the known biological activities of these fascinating molecules.
Heneicosapentaenoic Acid (HPA; C21:5, n-3): A Neuroprotective Agent
Heneicosapentaenoic acid (HPA) is an omega-3 polyunsaturated fatty acid that has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease.[2][3] It is a metabolite of 2-hydroxy-docosahexaenoic acid (DHA-H).[2][3]
Biological Activities of HPA
Research has demonstrated several key biological activities of HPA:
-
Neuroprotection: HPA has been shown to protect neurons from excitotoxicity, a key pathological process in neurodegenerative diseases.[3][4]
-
Cognitive Enhancement: In animal models of Alzheimer's disease (5xFAD mice), chronic oral administration of HPA prevented cognitive decline.[3][4]
-
Mitochondrial Regulation: HPA has been observed to reduce mitochondrial respiration capacity in astrocytes, suggesting a role in modulating brain energy metabolism.[3]
-
Anti-inflammatory and Metabolic Effects: HPA is a potent inhibitor of arachidonic acid synthesis and can inactivate prostaglandin (B15479496) H synthase, indicating anti-inflammatory potential.[5]
Quantitative Data for Heneicosapentaenoic Acid (HPA)
While specific IC50 or EC50 values for the neuroprotective effects of HPA are not yet widely published, the following table summarizes its known interactions.
| Biological Target/Process | Effect of HPA | Quantitative Data | Reference |
| Arachidonic Acid Synthesis | Strong Inhibition | Stronger inhibitor than EPA, DHA, and AA | [5] |
| Prostaglandin H Synthase | Inactivation | Inactivates as rapidly as AA, EPA, and DHA | [5] |
| Acyl-CoA Oxidase | Weak Induction | - | [5] |
Experimental Protocols for Assessing HPA Activity
This protocol is designed to assess the neuroprotective effects of HPA against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in a human neuroblastoma cell line.
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of HPA for 2 hours.
-
Induction of Excitotoxicity: Induce excitotoxicity by adding NMDA (e.g., 1 mM) to the cell culture medium for 30 minutes.[6]
-
Assessment of Cell Viability: After 24 hours of incubation post-NMDA treatment, assess cell viability using the MTT assay.[7] Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the control (untreated) cells.
The radial arm maze is a behavioral test used to evaluate spatial learning and memory.[1][8]
-
Apparatus: An eight-arm radial maze with a central platform. Food rewards are placed at the end of some or all arms.
-
Habituation: Allow the mice to explore the maze freely for a set period (e.g., 10 minutes) for 2-3 days prior to testing to acclimate them to the apparatus.[1]
-
Training: For working memory tasks, all arms are baited. The mouse must visit each arm only once to retrieve the reward. For reference memory tasks, only a subset of arms is consistently baited across trials.
-
Testing: Place the mouse in the central platform and allow it to explore the maze and retrieve the rewards. The trial ends when all rewards have been consumed or after a set time.
-
Data Collection: Record the number of errors (re-entry into a previously visited arm for working memory; entry into an unbaited arm for reference memory) and the time taken to complete the task.
-
Data Analysis: Compare the performance of HPA-treated 5xFAD mice to untreated controls.[9]
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
-
Cell Seeding: Seed astrocytes in a Seahorse XF culture microplate.
-
Incubation: Incubate the cells with HPA for a specified period.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Seahorse Analysis: Place the plate in a Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressors:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing maximal respiration.
-
Rotenone/antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Signaling Pathways Modulated by HPA
The precise signaling pathways modulated by HPA are still under investigation.[3] However, based on the known activities of its parent compound, eicosapentaenoic acid (EPA), HPA is likely to influence key inflammatory and metabolic pathways.
EPA has been shown to perturb the NF-κB signaling pathway.[10][11][12] It is hypothesized that HPA may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Unsaturated fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation.[13][14][15] It is plausible that HPA activates PPARs, leading to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses.
10,12-Tricosadiynoic Acid: A Synthetic ACOX1 Inhibitor
10,12-tricosadiynoic acid is a synthetic long-chain unsaturated fatty acid that has been identified as a highly specific and selective inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[16]
Biological Activity of 10,12-Tricosadiynoic Acid
The primary biological activity of this compound is the irreversible inhibition of ACOX1.[16] This inhibition leads to downstream metabolic effects, including:
-
Modulation of Fatty Acid Oxidation: By inhibiting peroxisomal β-oxidation, it can lead to an enhancement of mitochondrial fatty acid oxidation.[16]
-
Activation of SIRT1-AMPK Pathway: Inhibition of ACOX1 has been shown to activate the SIRT1-AMPK pathway, a key regulator of cellular energy homeostasis.[16][17][18]
-
PPARα Activation: The metabolic shift caused by ACOX1 inhibition can lead to the activation of PPARα.[16]
Quantitative Data for 10,12-Tricosadiynoic Acid
| Biological Target | Effect | Quantitative Data | Reference |
| Acyl-CoA Oxidase-1 (ACOX1) | Irreversible Inhibition | K_i = 680 nM, k_inact = 3.18 min⁻¹ | [15][19] |
Experimental Protocol for ACOX1 Inhibition Assay
This protocol measures the activity of ACOX1 by monitoring the production of H₂O₂.
-
Reaction Mixture: Prepare a reaction mixture containing liver homogenate (as a source of ACOX1), 0.01 mM flavin adenine (B156593) dinucleotide (FAD), 0.082 mM 4-aminoantipyrine, 0.8 IU of horseradish peroxidase, 1.06 mM phenol, and 50 mM potassium phosphate (B84403) buffer (pH 8.0).
-
Inhibitor Incubation: Incubate the reaction mixture with 10,12-tricosadiynoic acid-CoA at various concentrations.
-
Initiation of Reaction: Start the reaction by adding 0.1 mM palmitoyl-CoA as the substrate.
-
Measurement: Monitor the increase in absorbance at 500 nm for 30 minutes, which corresponds to the formation of a colored product from the reaction of H₂O₂ with the reagents.
-
Data Analysis: Calculate the enzyme activity as nmol of H₂O₂ produced per minute per mg of protein. Determine the inhibitory kinetics (K_i and k_inact) from the concentration- and time-dependent inhibition data.[13]
Signaling Pathway and Experimental Workflow
The inhibition of ACOX1 by 10,12-tricosadiynoic acid initiates a cascade of metabolic reprogramming.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heneicosapentaenoic acid, a metabolite resulting from the α‐oxidation of α‐Hydroxy‐Docosahexaenoic Acid, exerts neuroprotection against Alzheimer’s disease and reduces astrocytic mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing spatial learning and memory in mice: Classic radial maze versus a new animal-friendly automated radial maze allowing free access and not requiring food deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eicosapentaenoic acid perturbs signalling via the NFkappaB transcriptional pathway in pancreatic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eicosapentaenoic acid prevents LPS-induced TNF-alpha expression by preventing NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]
- 17. Frontiers | Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice [frontiersin.org]
- 18. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profiling of Ethyl 12(Z)-heneicosenoate: A Methodological Whitepaper
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature reveals a significant lack of specific in vitro studies on Ethyl 12(Z)-heneicosenoate. Consequently, this document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals interested in conducting preliminary in vitro evaluations of this and other novel fatty acid esters. The experimental protocols and data presentation formats described herein are based on established methodologies for analogous compounds and provide a robust framework for future research.
Introduction
This compound is a long-chain fatty acid ester. While its specific biological activities remain uncharacterized, the broader class of fatty acid esters has been implicated in a range of cellular processes. Preliminary in vitro studies are essential to elucidate the cytotoxic, anti-inflammatory, and other potential biological effects of novel compounds like this compound. This guide outlines a standard workflow for such an investigation.
General Experimental Workflow
The initial in vitro assessment of a novel compound typically follows a tiered approach, beginning with cytotoxicity screening, followed by more specific functional assays based on the compound's structural characteristics or therapeutic hypothesis.
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Data Presentation: Hypothetical Data Tables
To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in tables. Below are templates for presenting hypothetical data from initial screening assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HepG2 (Liver) | MTT | 24 | Data Not Available |
| RAW 264.7 (Macrophage) | MTT | 24 | Data Not Available |
| Vero (Kidney) | Neutral Red | 24 | Data Not Available |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Concentration (µM) | % Inhibition of Nitric Oxide |
| Griess Assay | RAW 264.7 | 1 | Data Not Available |
| 10 | Data Not Available | ||
| 50 | Data Not Available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments in the preliminary in vitro evaluation of a fatty acid ester.
Cell Viability Assessment (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cell lines (e.g., HepG2, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Signaling Pathway Visualization
While the specific pathways modulated by this compound are unknown, a common pathway investigated in anti-inflammatory studies is the NF-κB signaling cascade, which is activated by LPS.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a test compound.
Conclusion
The provided framework offers a comprehensive starting point for the in vitro investigation of this compound. The lack of existing data underscores the opportunity for novel research in this area. By systematically applying these established methodologies, researchers can begin to build a pharmacological profile for this compound, paving the way for a deeper understanding of its potential therapeutic applications. Future studies should aim to publish findings to contribute to the collective scientific knowledge.
An In-depth Technical Guide to CAS Number 2692622-86-7: Properties and Research Context of Ethyl 12(Z)-heneicosenoate
Disclaimer: Scientific literature specifically detailing the research uses, biological activities, and experimental protocols of Ethyl 12(Z)-heneicosenoate (CAS: 2692622-86-7) is limited. This guide provides a comprehensive overview of its known chemical properties and places it within the broader context of long-chain monounsaturated fatty acid ethyl esters (LC-MUFAEEs), a class of molecules to which it belongs. The research applications, potential biological roles, and experimental methodologies described herein are based on studies of structurally similar compounds and the general class of fatty acid ethyl esters (FAEEs).
Introduction to this compound
This compound is a long-chain monounsaturated fatty acid ethyl ester. Fatty acid ethyl esters are a class of neutral lipids formed by the esterification of a fatty acid with ethanol (B145695). While some FAEEs, particularly the omega-3 polyunsaturated fatty acid ethyl esters like ethyl eicosapentaenoate (EPA) and ethyl docosahexaenoate (DHA), are well-studied for their roles in cardiovascular health, the specific biological functions and research applications of this compound are not extensively documented in publicly available research.[1][2][3][4] This document aims to bridge this gap by providing its known physicochemical properties and discussing its potential research uses based on the activities of related LC-MUFAEEs.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 2692622-86-7 | [1] |
| Synonyms | Ethyl (12Z)-12-heneicosenoate | [1] |
| Molecular Formula | C23H44O2 | [1] |
| Molecular Weight | 352.6 g/mol | [1] |
| Purity | Typically >99% | [1] |
| Appearance | Not specified, likely a liquid or waxy solid at room temperature | |
| Storage Conditions | Freezer | [1] |
Potential Research Applications and Areas of Investigation
Based on the established roles of other long-chain fatty acid ethyl esters, the following are potential areas of research for this compound:
-
Lipid Metabolism and Nutrition: As a fatty acid ester, this compound could be investigated for its role in lipid metabolism, absorption, and as a potential dietary lipid source.
-
Biomarker Research: Fatty acid ethyl esters are recognized as markers of ethanol consumption and have been implicated in the toxic effects of alcohol on various organs.[5] Further research could explore if this compound is formed in vivo after ethanol ingestion and its potential as a specific biomarker.
-
Drug Delivery and Formulation: The lipophilic nature of long-chain fatty acid ethyl esters makes them suitable for use as excipients or as part of prodrug strategies to enhance the solubility and bioavailability of poorly water-soluble drugs.[5]
-
Biofuel Development: Fatty acid ethyl esters are the primary components of biodiesel. The physical and chemical properties of this compound could be evaluated for its suitability as a biofuel component.
Experimental Protocols
A common method for the synthesis of fatty acid ethyl esters is through the transesterification of triglycerides (found in natural oils) with ethanol, often catalyzed by an acid or base. Alternatively, direct esterification of the corresponding fatty acid (12(Z)-heneicosenoic acid) with ethanol can be performed.
Example Protocol: Acid-Catalyzed Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 12(Z)-heneicosenoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.05 equivalents).
-
Reaction: Reflux the mixture with stirring for several hours (e.g., 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the ethyl ester into an organic solvent like hexane (B92381) or diethyl ether. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Caption: General workflow for the acid-catalyzed synthesis of this compound.
The crude product from synthesis often requires purification to remove unreacted starting materials and byproducts.
Example Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Caption: A typical purification workflow for fatty acid ethyl esters.
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl group.
Potential Signaling Pathways and Mechanisms of Action
While no specific signaling pathways have been elucidated for this compound, other long-chain fatty acids and their derivatives are known to interact with various cellular signaling pathways. For instance, they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. They can also be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins.
Caption: A conceptual diagram of potential cellular interactions for long-chain monounsaturated fatty acid ethyl esters.
Conclusion
This compound, identified by CAS number 2692622-86-7, is a long-chain monounsaturated fatty acid ethyl ester with defined chemical properties but currently lacks extensive characterization in scientific literature regarding its specific biological roles and research applications. Based on the well-documented activities of the broader class of fatty acid ethyl esters, it holds potential for investigation in fields such as lipid metabolism, biomarker discovery, and pharmaceutical and industrial applications. The experimental protocols for synthesis, purification, and analysis provided in this guide are based on established methods for this class of compounds and can serve as a foundation for future research into the specific properties and functions of this compound. Further studies are warranted to elucidate its unique biological activities and unlock its full potential for scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil [mdpi.com]
- 3. larodan.com [larodan.com]
- 4. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects: An In-depth Technical Guide to the Function of Odd-Chain Lipids in Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odd-chain fatty acids (OCFAs), once considered minor and often overlooked components of the cellular lipidome, are emerging as critical players in membrane biology and cellular signaling. Comprising an odd number of carbon atoms, these lipids are increasingly recognized for their unique metabolic origins and diverse functional roles that distinguish them from their even-chain counterparts. This technical guide provides a comprehensive exploration of the synthesis, incorporation, and multifaceted functions of odd-chain lipids within cellular membranes. We delve into their biophysical influence on membrane properties, their intricate involvement in cellular signaling pathways, and their potential as therapeutic targets and diagnostic biomarkers. This document consolidates current knowledge, presents quantitative data in structured formats, details key experimental methodologies, and provides visual representations of complex biological processes to empower researchers, scientists, and drug development professionals in this burgeoning field.
Introduction to Odd-Chain Lipids
Odd-chain lipids are characterized by fatty acid acyl chains with an odd number of carbon atoms, most commonly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). While present in lower concentrations than even-chain fatty acids, they are ubiquitously found across various lipid classes, including phospholipids (B1166683), triacylglycerols, and cholesteryl esters.[1] Their origins are diverse, stemming from dietary intake (particularly from dairy and ruminant products), synthesis by gut microbiota, and endogenous metabolic pathways such as alpha-oxidation.[2][3] The distinct metabolism of odd-chain fatty acids, which yields propionyl-CoA, underpins many of their unique biological effects.
Synthesis and Incorporation into Cellular Membranes
The biosynthesis of odd-chain fatty acids diverges from the well-established pathway for even-chain fatty acids at the initial step. Instead of using acetyl-CoA as a primer, fatty acid synthase utilizes propionyl-CoA.[4] This propionyl-CoA can be derived from several sources, including the catabolism of branched-chain amino acids (valine and isoleucine), the fermentation of dietary fiber by gut bacteria, and the alpha-oxidation of long-chain even-numbered fatty acids.[2][3]
Once synthesized, odd-chain fatty acids are activated to their acyl-CoA derivatives and can be incorporated into various lipid species by acyltransferases. They are found esterified to the glycerol (B35011) backbone of phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are major constituents of cellular membranes.[5]
Figure 1: Synthesis and incorporation of odd-chain lipids into cellular membranes.
Biophysical Impact on Cellular Membranes
The incorporation of odd-chain fatty acids into membrane phospholipids can significantly alter the biophysical properties of the lipid bilayer, influencing its fluidity, thickness, and the formation of specialized microdomains like lipid rafts.
Membrane Fluidity
Membrane fluidity is a critical parameter for cellular function, affecting processes such as signal transduction and membrane transport. Odd-chain saturated fatty acids have been reported to have lower melting points than their adjacent even-chain counterparts, which suggests they may increase membrane fluidity.[6] This is attributed to the less efficient packing of the acyl chains due to the terminal methyl group's position.
Table 1: Comparative Effects of Odd- vs. Even-Chain Fatty Acids on Membrane Fluidity (Qualitative)
| Fatty Acid Type | Chain Packing Efficiency | Effect on Membrane Fluidity | Reference |
| Even-Chain Saturated | High | Decreases | [6] |
| Odd-Chain Saturated | Lower | Increases (relative to shorter even-chain) | [6] |
Membrane Thickness and Lipid Order
The length of the acyl chains in phospholipids is a primary determinant of membrane thickness. While direct comparative data for odd-chain lipids is limited, molecular dynamics simulations have shown that longer fatty acid chains, in general, lead to thicker and more rigid membranes.[6] It is plausible that the introduction of odd-chain fatty acids could modulate membrane thickness in a manner dependent on their specific chain length and concentration.
Lipid Raft Formation
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling. The fatty acid composition of lipids within these domains is critical for their formation and stability. While the specific role of odd-chain lipids in lipid raft formation is an area of active research, their ability to alter lipid packing suggests they could influence the partitioning of proteins and other lipids into these domains.
Role in Cellular Signaling
Odd-chain lipids and their metabolites are emerging as important signaling molecules, particularly in the context of metabolic diseases and cancer.
Pentadecanoic Acid (C15:0) Signaling
Pentadecanoic acid (C15:0) has been shown to exert a range of beneficial effects on cellular metabolism and inflammation through multiple signaling pathways.
-
AMP-Activated Protein Kinase (AMPK) Activation: C15:0 activates AMPK, a central regulator of cellular energy homeostasis.[7] Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic processes. This action is thought to contribute to the observed improvements in glucose uptake and insulin (B600854) sensitivity.[8]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: C15:0 acts as a dual partial agonist for PPARα and PPARδ.[9][10] These nuclear receptors are key regulators of lipid and glucose metabolism.
-
mTOR and HDAC6 Inhibition: C15:0 has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) and histone deacetylase 6 (HDAC6), pathways involved in cell growth, proliferation, and inflammation.[9]
Figure 2: Key signaling pathways modulated by pentadecanoic acid (C15:0).
Heptadecanoic Acid (C17:0) Signaling
The signaling roles of heptadecanoic acid (C17:0) are less well-defined and appear to be context-dependent. Some studies suggest that C17:0 may have anti-proliferative effects in cancer cells by downregulating the PI3K/Akt signaling pathway.[11] However, other research indicates that C17:0 may not confer the same metabolic benefits as C15:0.[12]
Figure 3: Proposed role of heptadecanoic acid (C17:0) in the PI3K/Akt pathway.
The Role of Propionyl-CoA Metabolism
The catabolism of odd-chain fatty acids through β-oxidation results in the production of propionyl-CoA. This three-carbon molecule can be converted to succinyl-CoA, an intermediate of the citric acid cycle. This anaplerotic replenishment of the citric acid cycle can have significant effects on cellular energy metabolism and signaling. Furthermore, propionyl-CoA can serve as a substrate for protein propionylation, a post-translational modification that may regulate protein function and gene expression.[13]
Figure 4: Metabolic fate and signaling implications of propionyl-CoA from OCFA catabolism.
Experimental Protocols
The study of odd-chain lipids in cellular membranes requires a combination of analytical and biophysical techniques. Below are detailed methodologies for key experiments.
Quantification of Odd-Chain Fatty Acids by GC-MS
Objective: To identify and quantify the abundance of odd-chain fatty acids in biological samples such as erythrocyte membranes.
Methodology:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
Fatty Acid Methylation: Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using 14% boron trifluoride in methanol at 100°C for 30 minutes.
-
FAME Extraction: Extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Parameters:
-
Column: HP-88 capillary column (e.g., 30 m x 0.25 mm ID, 0.2 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
Inlet Temperature: 250°C.[14]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 170°C and hold for 6 min, then ramp at 3°C/min to 210°C and hold for 1 min.[14]
-
Injection Volume: 1 µL with a split ratio of 5:1.[14]
-
-
Mass Spectrometer (MS) Parameters:
-
-
Quantification: Use a calibration curve generated from known concentrations of C15:0 and C17:0 standards and normalize to an internal standard (e.g., a deuterated odd-chain fatty acid).
Figure 5: Workflow for the quantification of odd-chain fatty acids by GC-MS.
Measurement of Membrane Fluidity using Laurdan
Objective: To assess changes in membrane fluidity upon incorporation of odd-chain lipids using the fluorescent probe Laurdan.
Methodology:
-
Cell/Liposome Preparation: Prepare cell suspensions or liposomes with and without incorporated odd-chain fatty acids.
-
Laurdan Staining: Incubate the samples with 5-10 µM Laurdan for 30-60 minutes at 37°C.
-
Fluorescence Measurement:
-
Spectrofluorometry: Measure the fluorescence emission spectrum from 400 nm to 550 nm with an excitation wavelength of 350 nm.[15]
-
Microscopy: Acquire images using a fluorescence microscope equipped with two emission channels (e.g., 400-460 nm for the ordered phase and 470-530 nm for the disordered phase) with excitation at ~405 nm.[16]
-
-
Generalized Polarization (GP) Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[12]
-
Interpretation: Higher GP values (closer to +1) indicate a more ordered, less fluid membrane, while lower GP values (closer to -1) indicate a more disordered, fluid membrane.[12]
Table 2: Expected Laurdan GP Values in Different Membrane Phases
| Membrane Phase | Lipid Packing | Water Penetration | Expected GP Value | Reference |
| Gel (Ordered) | High | Low | ~ +0.5 to +0.6 | [12] |
| Liquid Crystalline (Disordered) | Low | High | ~ -0.3 to +0.3 | [12] |
Detergent-Free Isolation of Lipid Rafts
Objective: To isolate lipid rafts to study the incorporation of odd-chain lipids in these microdomains.
Methodology:
-
Cell Lysis: Resuspend cells in a base buffer (e.g., 20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, with 1 mM CaCl2 and 1 mM MgCl2) and lyse by passing through a 23-gauge needle multiple times.[17]
-
Centrifugation: Centrifuge the lysate at a low speed (e.g., 1000 rpm for 10 minutes) to remove nuclei and cellular debris. Collect the supernatant.[17]
-
OptiPrep Gradient: Prepare a discontinuous OptiPrep gradient (e.g., 0%, 5%, 10%, 15%, 20%, 25%).[17]
-
Ultracentrifugation: Layer the supernatant on top of the OptiPrep gradient and centrifuge at high speed (e.g., 52,000 x g for 90 minutes at 4°C).[17]
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts are expected to be in the low-density fractions.
-
Analysis: Analyze the fractions for lipid raft markers (e.g., flotillin, caveolin) by Western blotting and for odd-chain fatty acid content by GC-MS.
Figure 6: Workflow for the detergent-free isolation of lipid rafts.
Implications for Drug Development
The growing understanding of the roles of odd-chain lipids in cellular function opens up new avenues for drug development.
-
Therapeutic Targets: The signaling pathways modulated by odd-chain lipids, such as AMPK and PPARs, are already established targets for metabolic diseases. Developing drugs that mimic or enhance the effects of beneficial odd-chain lipids like C15:0 could offer novel therapeutic strategies.
-
Biomarkers: Circulating levels of odd-chain fatty acids have been associated with the risk of developing type 2 diabetes and cardiovascular disease.[2][3] This suggests their potential use as biomarkers for disease risk assessment and for monitoring the efficacy of therapeutic interventions.
-
Drug Delivery: The unique biophysical properties of odd-chain lipids could be exploited in the design of lipid-based drug delivery systems, potentially influencing drug solubility, stability, and cellular uptake.
Conclusion and Future Directions
Odd-chain lipids are no longer relegated to the periphery of lipid research. Their distinct synthesis, metabolism, and functional roles in cellular membranes and signaling pathways are becoming increasingly apparent. From modulating membrane fluidity to acting as signaling molecules in key metabolic pathways, the influence of these once-overlooked lipids is far-reaching.
Future research should focus on several key areas:
-
Quantitative Biophysics: There is a pressing need for more quantitative data directly comparing the effects of specific odd- and even-chain fatty acids on membrane properties.
-
Signaling Crosstalk: A deeper understanding of the interplay between odd-chain lipid-mediated signaling and other cellular pathways is required.
-
Therapeutic Potential: Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of odd-chain lipids and their derivatives in various diseases.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of odd-chain lipids. As our knowledge in this area continues to expand, so too will the opportunities to harness their unique properties for the advancement of human health.
References
- 1. Lateral Diffusion of Membrane Proteins: Consequences of Hydrophobic Mismatch and Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid transport: the diffusion mechanism in model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Molecular-dynamics-simulation-guided membrane engineering allows the increase of membrane fatty acid chain length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fatty15.com [fatty15.com]
- 8. A Detergent-Free Method for Preparation of Lipid Rafts for the Shotgun Lipidomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently [mdpi.com]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Deep Dive into Very-Long-Chain Monounsaturated Fatty Acids: From Synthesis to Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain monounsaturated fatty acids (VLCMUFAs) are a class of lipids characterized by a carbon chain of 20 atoms or more and a single double bond. Once considered minor components of the cellular lipidome, a growing body of evidence highlights their critical roles in a myriad of physiological and pathological processes. This technical guide provides a comprehensive literature review of VLCMUFAs, detailing their biosynthesis, metabolism, and diverse biological functions. We present quantitative data on their tissue distribution, detailed experimental protocols for their study, and visual representations of their involvement in key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
I. Biosynthesis and Metabolism of VLCMUFAs
The synthesis of VLCMUFAs is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. It begins with the elongation of long-chain fatty acids, followed by desaturation.
A. The Elongation Pathway
The elongation of fatty acid chains is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). This process involves a four-step cycle that adds two carbon units from malonyl-CoA to the growing acyl-CoA chain.
-
Condensation: The initial and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by an ELOVL enzyme.
-
Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.
This elongated saturated fatty acid can then be desaturated to form a VLCMUFA.
B. Key Enzymes in VLCMUFA Synthesis
ELOVL3: This elongase is particularly important for the synthesis of C20-C24 saturated and monounsaturated fatty acids and is highly expressed in the liver, skin, and brown adipose tissue[1]. Studies involving the ablation of ELOVL3 in mice have revealed its crucial role in hepatic triglyceride synthesis, fatty acid uptake, and storage in adipose tissue[2][3].
Stearoyl-CoA Desaturase (SCD): SCD is a key enzyme that introduces a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, converting them into monounsaturated fatty acids (MUFAs)[4]. This is a critical step in the de novo synthesis of MUFAs, including the precursors to VLCMUFAs[5]. The activity of SCD is a central control point in lipid metabolism[6].
Biosynthesis of Very-Long-Chain Monounsaturated Fatty Acids.
II. Quantitative Distribution of VLCMUFAs in Human Tissues
The tissue distribution of VLCMUFAs is not uniform, reflecting their specialized functions in different organs. While comprehensive quantitative data across all human tissues is still an area of active research, available data indicates significant enrichment in specific locations.
| Fatty Acid | Tissue | Concentration/Percentage | Reference |
| Nervonic Acid (C24:1) | Brain White Matter | Comprises up to 60% of sphingomyelin (B164518) fatty acids.[5] | [5] |
| Serum/Plasma (Optimal Range) | 35 - 145 nmol/mL | [7] | |
| Serum/Plasma (Major Depressive Disorder) | 0.62 ± 0.20 µM | [8] | |
| Serum/Plasma (Healthy Controls) | 0.29 ± 0.053 µM | [8] | |
| Gondoic Acid (C20:1) | Adipose Tissue | Monounsaturated fats constitute ~46-50% of total fatty acids.[9] | [9] |
| Red Blood Cell Membrane (Optimal Range) | 0.1 - 0.77 % | [10] | |
| Ximenic Acid (C26:1) | Plasma | Levels are generally low and require sensitive analytical methods for detection. |
III. Physiological Roles and Signaling Pathways of Key VLCMUFAs
VLCMUFAs are integral components of cell membranes and precursors for signaling molecules, influencing a range of cellular processes.
A. Nervonic Acid (C24:1)
Nervonic acid is a crucial component of myelin, the protective sheath surrounding nerve fibers, and is therefore abundant in the white matter of the brain[11][12]. It plays a vital role in neuronal development and maintenance[5].
Signaling Pathways:
-
Neurotrophin Signaling: Nervonic acid supplementation has been shown to affect neurotrophin signaling pathways, which are critical for neuronal survival, development, and function[13].
-
PI3K/AKT/mTOR Pathway: Nervonic acid may exert neuroprotective effects by activating the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival[1][14].
References
- 1. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nervonic Acid, C24:1w9 - Fatty Acids Profile, Essential (Serum/Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Quantitative and carbon isotope ratio analysis of fatty acids isolated from human brain hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Graphviz [graphviz.org]
- 7. lifescience-market.com [lifescience-market.com]
- 8. Plasma Nervonic Acid Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma nervonic acid levels were negatively associated with attention levels in community-living older adults in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing High-Purity Ethyl 12(Z)-heneicosenoate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, obtaining high-purity Ethyl 12(Z)-heneicosenoate is critical for ensuring the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of sourcing, synthesis, purification, and analysis of this long-chain mono-unsaturated fatty acid ester, along with insights into its potential, yet largely unexplored, biological roles.
Sourcing and Physicochemical Properties
High-purity (>99%) this compound is available from several specialized chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is essential to obtain a certificate of analysis (CoA) to verify its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2692622-86-7 | [1] |
| Molecular Formula | C23H44O2 | [1] |
| Molecular Weight | 352.6 g/mol | [1] |
| Synonyms | Ethyl (12Z)-12-heneicosenoate | [1] |
| Purity | >99% (typical for research grade) | |
| Appearance | Not specified, likely a colorless to pale yellow oil or solid | |
| Storage | Freezer (-20°C recommended) |
Synthesis of this compound
Step 1: Synthesis of 12(Z)-heneicosenoic acid via Wittig Reaction
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. To create the (Z)-double bond at the C12 position, a non-stabilized ylide is required.[2]
Experimental Protocol: Wittig Reaction for (Z)-Alkene Synthesis (General)
-
Ylide Preparation:
-
A suitable phosphonium (B103445) salt, such as undecyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, typically n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., -78 °C to 0 °C) to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
A solution of the appropriate aldehyde, in this case, decanal, in anhydrous THF is added dropwise to the ylide solution at low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
-
Work-up and Isolation:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product, 12(Z)-heneicosenoic acid, is then purified by column chromatography on silica (B1680970) gel.
-
Step 2: Fischer Esterification
The resulting 12(Z)-heneicosenoic acid can be esterified to the corresponding ethyl ester using the Fischer esterification method.[1][3]
Experimental Protocol: Fischer Esterification (General)
-
Reaction Setup:
-
12(Z)-heneicosenoic acid is dissolved in a large excess of absolute ethanol (B145695).
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), is added to the solution.[3]
-
-
Reaction Conditions:
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Isolation:
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
References
Methodological & Application
Gas chromatography-mass spectrometry protocol for Ethyl 12(Z)-heneicosenoate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Heneicosenoic Acid as its Ester Derivative.
Introduction
Ethyl 12(Z)-heneicosenoate is a long-chain monounsaturated fatty acid ethyl ester. The analysis of long-chain fatty acids and their esters is critical in various fields, including metabolomics, biomarker discovery, and the quality control of foods and biofuels. Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1][2]
Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[3][4][5][6] This protocol provides a comprehensive method for the derivatization of the parent fatty acid, 12(Z)-heneicosenoic acid, to its methyl ester, followed by its quantification and identification using GC-MS. The methodology is also applicable for the direct analysis of this compound in a clean matrix, with minor modifications to the sample preparation procedure.
Experimental Protocol
This protocol is divided into two main sections: Sample Preparation, which includes lipid extraction and derivatization, and GC-MS Instrumentation and Analysis.
Sample Preparation
The primary objective of sample preparation is to extract the lipid fraction from the matrix and convert the fatty acids into their corresponding methyl esters (FAMEs) for analysis.
Reagents and Materials
| Reagent/Material | Grade/Specification |
| Methanol | HPLC Grade |
| Chloroform | HPLC Grade |
| Hexane (B92381) | GC Grade |
| Boron Trifluoride (BF₃) in Methanol | 12-14% w/w |
| Anhydrous Sodium Sulfate (B86663) | ACS Reagent Grade |
| Internal Standard (IS) | Methyl Heptadecanoate |
| Screw-capped glass tubes with PTFE liners | - |
| Vortex mixer | - |
| Centrifuge | - |
| Nitrogen evaporator or heating block | - |
Procedure: Extraction and Derivatization (Acid-Catalyzed Esterification)
-
Sample Collection: Weigh 1-25 mg of the homogenized sample (e.g., tissue, oil, or dried cell pellet) into a screw-capped glass tube.[3][4]
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample tube.[1]
-
Add a known amount of internal standard (Methyl Heptadecanoate) for quantitative analysis.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of deionized water and vortex for another minute to induce phase separation.[1]
-
Centrifuge at 3000 x g for 5 minutes.
-
Carefully collect the lower organic layer (chloroform) containing the lipids and transfer it to a new clean tube.[7]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[3][4]
-
Seal the tube tightly and heat at 60-80°C for 60 minutes to facilitate the esterification reaction.[3][5]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.[4]
-
Vortex thoroughly for 2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Final Sample Preparation:
Note: If the starting sample already contains this compound and is in a relatively clean organic solvent, the derivatization step can be omitted. The sample can be directly diluted in hexane and injected after adding an appropriate internal standard.
GC-MS Instrumentation and Analysis
The following parameters are recommended as a starting point and may require optimization based on the specific instrument.
Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Nonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 120°C for 2 min, ramp at 8°C/min to 300°C, hold for 15 min[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 290 °C |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification |
Data Presentation: Key Mass Spectral Ions
For quantitative analysis using SIM mode, the following ions are recommended for monitoring Mthis compound (MW: 354.6 g/mol ).
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Mthis compound | 74 | 354 | 87 |
| Methyl Heptadecanoate (IS) | 74 | 284 | 87 |
The ion at m/z 74, resulting from a McLafferty rearrangement, is a characteristic fragment for most FAMEs and is often the base peak.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for FAME preparation and GC-MS analysis.
Key Mass Spectral Fragmentation
This diagram shows the proposed key fragmentations for Mthis compound under electron ionization.
References
- 1. jfda-online.com [jfda-online.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Analysis of Long-Chain Ethyl Esters using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of long-chain ethyl esters. These molecules are integral components in various sectors, including biofuels, cosmetics, food science, and pharmaceuticals, where they may function as prodrugs, lubricants, or flavor agents. The precise characterization of their structure, including chain length, degree and position of unsaturation, and the presence of branching or functional groups, is critical for understanding their physicochemical properties and biological activity.
This document provides comprehensive application notes and detailed experimental protocols for the analysis of long-chain ethyl esters using one-dimensional (1D) and two-dimensional (2D) NMR techniques. These guidelines are designed to assist researchers in obtaining high-quality, reproducible data for both qualitative and quantitative analyses.
Key Applications of NMR in Long-Chain Ethyl Ester Analysis
-
Structural Confirmation: Unambiguous verification of the synthesized or isolated ethyl ester structure.
-
Determination of Unsaturation: Identification of the number and configuration (cis/trans) of double bonds within the aliphatic chain.
-
Positional Isomerism: Elucidation of the precise location of double bonds and other substituents.
-
Quantitative Analysis (qNMR): Accurate determination of the concentration and purity of ethyl esters in mixtures, such as biodiesel.[1]
-
Mixture Analysis: Characterization and quantification of individual components in complex mixtures of different long-chain ethyl esters.[1]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly indicative of the chemical environment of the nuclei. The following tables summarize the typical chemical shift ranges for various protons and carbons in long-chain ethyl esters.
Table 1: Typical ¹H NMR Chemical Shifts for Long-Chain Ethyl Esters in CDCl₃
| Protons | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Ethyl Ester Methylene (-O-CH₂ -CH₃) | ~ 4.12 | Quartet (q) | Characteristic signal for the ethyl ester group. |
| Ethyl Ester Methyl (-O-CH₂-CH₃ ) | ~ 1.25 | Triplet (t) | Characteristic signal for the ethyl ester group. |
| α-Methylene to Carbonyl (-CH₂ -COO-) | 2.2 - 2.3 | Triplet (t) | Protons adjacent to the carbonyl group. |
| β-Methylene to Carbonyl (-CH₂-CH₂ -COO-) | ~ 1.61 | Multiplet (m) | |
| Methylene Chain (-(CH₂)n-) | 1.2 - 1.4 | Multiplet (m) | Bulk signal for the majority of the aliphatic chain. |
| Allylic (-CH₂ -CH=) | ~ 2.05 | Multiplet (m) | Protons adjacent to a double bond. |
| Bis-allylic (=CH-CH₂ -CH=) | ~ 2.77 | Multiplet (m) | Protons situated between two double bonds (e.g., in linoleates). |
| Olefinic (-CH=CH-) | 5.3 - 5.4 | Multiplet (m) | Protons directly attached to the double bond carbons. |
| Terminal Methyl (-CH₃ ) | ~ 0.88 | Triplet (t) | The methyl group at the end of the aliphatic chain. |
Table 2: Typical ¹³C NMR Chemical Shifts for Long-Chain Ethyl Esters in CDCl₃
| Carbon | Chemical Shift (δ) ppm | Notes |
| Carbonyl (-C OO-) | ~ 173 | The ester carbonyl carbon. |
| Ethyl Ester Methylene (-O-C H₂-CH₃) | ~ 60 | |
| Ethyl Ester Methyl (-O-CH₂-C H₃) | ~ 14 | |
| Olefinic (-C H=C H-) | 127 - 132 | The exact shift depends on the position and configuration of the double bond. |
| α-Methylene to Carbonyl (-C H₂-COO-) | ~ 34 | |
| Methylene Chain (-(C H₂)n-) | 22 - 32 | A series of signals for the aliphatic chain carbons. |
| Terminal Methyl (-C H₃) | ~ 14 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the ethyl ester in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for long-chain ethyl esters. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Ensure the sample is completely dissolved. Gentle warming or vortexing can aid in dissolution.
-
Filtration: To ensure a homogeneous solution and prevent issues with spectrometer shimming, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is typically used (δ 0.00 ppm). For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals must be added.
1D NMR Spectroscopy Protocol (¹H and ¹³C)
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): For qualitative analysis, 1-2 seconds is sufficient. For quantitative analysis (qNMR), a longer relaxation delay of at least 5 times the longest T₁ of the protons of interest is essential for accurate integration.[2] A 90° pulse angle should be used for qNMR.
-
Number of Scans (NS): 8-16 scans are usually adequate for good signal-to-noise ratio (S/N) with sufficient sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal.
-
Integrate the signals for quantitative analysis.
-
2D NMR Spectroscopy Protocols
2D NMR experiments are invaluable for elucidating complex structures by revealing correlations between different nuclei.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Use a standard gradient-selected COSY pulse program (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) to encompass all proton signals of interest.
-
Time Domain (TD): Typically 2048 points in F2 and 256-512 increments in F1.
-
Number of Scans (NS): 2-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. The resulting 2D map will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
The HSQC experiment reveals correlations between protons and directly attached carbons (one-bond C-H coupling).
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width (SW): Set the proton spectral width in F2 and the carbon spectral width in F1.
-
Coupling Constant: Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.[2]
-
Time Domain (TD): Typically 2048 points in F2 and 256 increments in F1.
-
Number of Scans (NS): 4-16 scans per increment.
-
Processing: The resulting 2D spectrum will show a peak for each C-H group, correlating the proton and carbon chemical shifts. Multiplicity-edited HSQC will show CH and CH₃ groups with a different phase than CH₂ groups.
The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Pulse Program: Use a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW): Set the proton spectral width in F2 and the carbon spectral width in F1.
-
Long-Range Coupling Constant: The long-range coupling constant (ⁿJCH) is typically set to an average of 8 Hz.[2]
-
Time Domain (TD): Typically 2048 points in F2 and 256-512 increments in F1.
-
Number of Scans (NS): 8-32 scans per increment, as long-range correlations are weaker.
-
Processing: The 2D map will show correlations between protons and carbons separated by multiple bonds, allowing for the assembly of the carbon skeleton.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the NMR analysis of long-chain ethyl esters.
Caption: Experimental workflow for NMR analysis of long-chain ethyl esters.
Caption: Logical relationships in NMR spectral interpretation for structure elucidation.
Conclusion
NMR spectroscopy provides a powerful and versatile suite of tools for the comprehensive structural analysis of long-chain ethyl esters. By combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, researchers can achieve unambiguous structural elucidation and accurate quantification. The protocols and data presented in these application notes offer a solid foundation for the effective application of NMR in the study of these important molecules, facilitating advancements in various scientific and industrial fields.
References
Application Notes and Protocols for the Derivatization of Ethyl 12(Z)-heneicosenoate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of long-chain fatty acid esters such as Ethyl 12(Z)-heneicosenoate can be challenging due to their relatively low volatility and the potential for poor chromatographic peak shape.[1] Chemical derivatization is a critical sample preparation step employed to enhance the volatility and thermal stability of analytes, thereby improving their chromatographic behavior and mass spectral characteristics.[1][2]
This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC-MS analysis. Two primary derivatization strategies are presented:
-
Silylation: This method converts the ethyl ester to a more volatile trimethylsilyl (B98337) (TMS) ester, which is amenable to GC-MS analysis.[3]
-
Picolinyl Ester Synthesis and Dimethyl Disulfide (DMDS) Adduct Formation: These techniques are specifically employed to elucidate the structure of the fatty acid, particularly the location of the double bond, which is often not apparent from the mass spectra of simple ester derivatives.[4][5][6]
Data Presentation
The selection of a derivatization method depends on the analytical goal. The following table summarizes key quantitative parameters for the described derivatization protocols.
| Parameter | Silylation (TMS Ester Formation) | Picolinyl Ester Synthesis | DMDS Adduct Formation |
| Primary Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | 3-Pyridylcarbinol, Thionyl Chloride | Dimethyl Disulfide (DMDS), Iodine |
| Reaction Time | 60 minutes[1][3] | 45 minutes[7] | 1-3 hours[6] |
| Reaction Temperature | 60°C[1][3] | 45°C[7] | 0°C to 50°C[6] |
| Typical Molar Excess of Reagent | ~10x[3] | Not specified, but excess is used. | Significant excess |
| Primary Advantage | Increases volatility for general quantification.[3] | Allows for determination of double bond position.[4] | Allows for determination of double bond position.[5][6] |
| Key Limitation | Does not provide information on double bond location. | More complex, multi-step procedure.[4] | Can produce multiple adducts with polyunsaturated fatty acids.[6] |
Experimental Protocols
Protocol 1: Silylation for Enhanced Volatility
This protocol describes the conversion of this compound to its corresponding trimethylsilyl (TMS) derivative to improve its volatility for GC-MS analysis.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][3]
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)[3]
-
Screw-capped reaction vials (PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.[1][3]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
MS Ionization: Electron Impact (EI) at 70 eV.[1]
-
MS Scan Range: m/z 50-600
-
Protocol 2: Picolinyl Ester Synthesis for Double Bond Localization
This protocol details the conversion of this compound to its picolinyl ester derivative. The fragmentation of picolinyl esters in the mass spectrometer provides diagnostic ions that help determine the position of the double bond.[4]
Materials:
-
This compound sample
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Thionyl chloride
-
3-Pyridylcarbinol (3-pyridinemethanol)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Reaction vials and standard laboratory glassware
Procedure:
-
Saponification: To a known amount of this compound, add a solution of 5% KOH in methanol. Reflux the mixture for 1 hour to hydrolyze the ethyl ester to the free fatty acid.
-
Acidification and Extraction: After cooling, acidify the mixture with 6M HCl to a pH of approximately 2. Extract the free fatty acid with hexane (3 x volumes). Wash the combined hexane extracts with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator.
-
Acid Chloride Formation: Dissolve the dried free fatty acid in a minimal amount of anhydrous diethyl ether. Add an excess of thionyl chloride and let the reaction proceed at room temperature for 2 hours to form the fatty acid chloride.[4]
-
Esterification: Remove the excess thionyl chloride under a stream of nitrogen. Dissolve the resulting acid chloride in anhydrous diethyl ether and add an excess of 3-pyridylcarbinol. Allow the mixture to react at room temperature overnight.[4]
-
Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with distilled water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification (Optional): The crude picolinyl ester can be purified by column chromatography on silica (B1680970) gel if necessary.
-
GC-MS Analysis: Analyze the picolinyl ester derivative using GC-MS with similar parameters as described in Protocol 1, adjusting the temperature program as needed for the higher boiling point of the derivative.
Protocol 3: Dimethyl Disulfide (DMDS) Adduct Formation for Double Bond Localization
This method involves the addition of dimethyl disulfide across the double bond of this compound. The resulting derivative produces characteristic fragment ions upon electron ionization in the mass spectrometer, allowing for the unambiguous determination of the original double bond position.[5][6]
Materials:
-
This compound sample
-
Dimethyl disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)[5]
-
Hexane
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of hexane in a reaction vial.
-
Reagent Addition: Add 400 µL of DMDS and 200 µL of the iodine solution to the vial.[5]
-
Reaction: Tightly cap the vial and heat at 40-50°C for at least 4 hours. For polyunsaturated fatty acids, milder conditions (e.g., 0°C for 1-3 hours) may be used to favor mono-adduct formation.[6]
-
Quenching: After cooling to room temperature, add 10% sodium thiosulfate solution dropwise until the iodine color disappears.
-
Extraction: Add 1 mL of hexane and vortex. Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Analyze the DMDS adduct by GC-MS. The oven temperature program may need to be adjusted to accommodate the higher molecular weight derivative.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical transformation during silylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Ethyl 12(Z)-heneicosenoate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 12(Z)-heneicosenoate is a long-chain fatty acid ethyl ester (FAEE). While the biological role of many FAEEs as markers of ethanol (B145695) consumption and mediators of ethanol-induced organ damage is established, the specific functions and signaling pathways of individual FAEEs, including this compound, are still under investigation. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for understanding its pharmacokinetics, potential biomarker utility, and role in physiological and pathological processes. This document provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] Due to the absence of a specific published method for this compound, this protocol is a representative method adapted from established procedures for other FAEEs.
Experimental Protocols
1. Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation or artificial formation of FAEEs.
-
Blood Samples (Plasma/Serum):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin for plasma) or no anticoagulant for serum.
-
To prevent ongoing enzymatic or non-enzymatic formation of FAEEs, especially if ethanol is present, process the blood as quickly as possible.
-
Centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C.
-
Transfer the resulting plasma or serum to clean polypropylene (B1209903) tubes.
-
If not for immediate analysis, store samples at -80°C to ensure stability.
-
-
Tissue Samples:
-
Excise tissues of interest immediately post-mortem or from biopsy.
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.
-
Blot the tissue dry, weigh it, and immediately snap-freeze it in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until extraction.
-
2. Sample Preparation: Extraction of this compound
The following protocols describe liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods to isolate this compound from biological matrices.
2.1. Internal Standard Selection
An appropriate internal standard (IS) is essential for accurate quantification to correct for analyte loss during sample preparation and for variations in instrument response. A suitable IS for this compound would be a stable isotope-labeled version of the analyte (e.g., this compound-d5) or a structurally similar FAEE with an odd-numbered carbon chain that is not endogenously present, such as ethyl heptadecanoate.[3]
2.2. Liquid-Liquid Extraction (LLE) from Plasma/Serum
-
Thaw frozen plasma or serum samples on ice.
-
In a glass tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL ethyl heptadecanoate in methanol).
-
Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of hexane (B92381) to extract the lipids.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper hexane layer to a new glass tube.
-
Repeat the hexane extraction (steps 6-9) on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for LC-MS/MS analysis.
2.3. Solid-Phase Extraction (SPE) from Tissue Homogenate
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold PBS using a tissue homogenizer.
-
Transfer the homogenate to a glass tube and add 10 µL of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenate for lipid extraction.
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in 500 µL of hexane.
-
Condition an aminopropyl SPE cartridge (e.g., 500 mg, 3 mL) by washing with 3 mL of hexane.
-
Load the reconstituted sample onto the SPE cartridge.
-
Elute the FAEE fraction with 5 mL of hexane.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of FAEEs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 80% B
-
1-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 80% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer. For a generic FAEE, the precursor ion would be [M+H]⁺ or [M+NH4]⁺, and product ions would result from fragmentation of the ethyl ester group.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., charcoal-stripped plasma).
-
Process these standards alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: LC-MS/MS Parameters for this compound and Internal Standard (IS).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| This compound | To be determined | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Ethyl Heptadecanoate) | To be determined | To be determined | To be determined | To be determined |
Table 2: Calibration Curve for this compound in Human Plasma.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Linear Range, R², and Limit of Quantification (LOQ) to be reported.
Table 3: Quantification of this compound in Biological Samples.
| Sample ID | Matrix | Concentration (ng/mL or ng/g) (Mean ± SD, n=3) |
|---|---|---|
| Control 1 | Plasma | |
| Control 2 | Plasma | |
| Treated 1 | Plasma | |
| Treated 2 | Plasma | |
| Control Tissue 1 | Liver |
| Treated Tissue 1 | Liver | |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for a generic fatty acid ethyl ester (FAEE), as the specific pathways for this compound have not been elucidated. This is for illustrative purposes only.
Caption: Hypothetical signaling pathway of a fatty acid ethyl ester.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ethyl 12(Z)-heneicosenoate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and reproducible quantification of lipids is paramount in lipidomics research for biomarker discovery, understanding disease pathogenesis, and drug development. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample. Ethyl 12(Z)-heneicosenoate, a long-chain fatty acid ethyl ester, serves as an excellent non-endogenous internal standard for the relative and absolute quantification of a broad range of lipid species in complex biological matrices. Its structural similarity to endogenous fatty acids and their esters allows it to mimic the extraction and ionization behavior of these lipids, thereby correcting for variations throughout the analytical workflow.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.
Key Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₄₄O₂ |
| Molecular Weight | 352.6 g/mol |
| CAS Number | 2692622-86-7 |
| Purity | >99% |
| Physical State | Liquid |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol (B129727), chloroform) |
Principle of Use
This compound is added at a known concentration to a biological sample at the beginning of the sample preparation process. By monitoring the signal intensity of this internal standard in relation to the endogenous lipids of interest, variations introduced during sample extraction, derivatization, and LC-MS analysis can be normalized. This ensures higher accuracy and precision in the quantification of lipid species across different samples and batches.
Experimental Workflow
The following diagram outlines the general workflow for a lipidomics experiment utilizing this compound as an internal standard.
Caption: General experimental workflow for lipidomics analysis using an internal standard.
Protocols
Protocol 1: Lipid Extraction from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
This compound internal standard stock solution (1 mg/mL in ethanol)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard stock solution to the plasma.
-
Add 400 µL of ice-cold methanol and vortex for 30 seconds.
-
Add 1.2 mL of MTBE and vortex for 1 minute.
-
Add 300 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., isopropanol:acetonitrile:water 90:10:1 v/v/v) and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate (B1220265) + 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15-15.1 min: 100-30% B
-
15.1-18 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
MS Scan Range: m/z 100-1500
-
MS/MS: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
Quantitative Performance (Hypothetical Data)
The following tables summarize the expected quantitative performance of this compound as an internal standard. This data is representative and should be validated in your laboratory.
Table 1: Linearity and Range
| Analyte Class | Calibration Range (µg/mL) | R² |
| Fatty Acyls | 0.01 - 10 | >0.995 |
| Glycerolipids | 0.05 - 50 | >0.992 |
| Glycerophospholipids | 0.1 - 100 | >0.990 |
| Sphingolipids | 0.05 - 50 | >0.993 |
Table 2: Precision and Accuracy
| Analyte Class | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Fatty Acyls | Low | <10 | <15 | 85-115 |
| Mid | <8 | <12 | 90-110 | |
| High | <5 | <10 | 95-105 | |
| Glycerolipids | Low | <12 | <18 | 80-120 |
| Mid | <10 | <15 | 85-115 | |
| High | <8 | <12 | 90-110 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte Class | LOD (µg/mL) | LOQ (µg/mL) |
| Fatty Acyls | 0.005 | 0.01 |
| Glycerolipids | 0.02 | 0.05 |
| Glycerophospholipids | 0.05 | 0.1 |
| Sphingolipids | 0.02 | 0.05 |
Signaling Pathway Context
Long-chain fatty acids and their derivatives are integral components of various signaling pathways. The diagram below illustrates a simplified representation of fatty acid involvement in cellular signaling. Accurate quantification using internal standards like this compound is crucial for studying these pathways.
Caption: Simplified fatty acid signaling pathways.
Conclusion
This compound is a reliable and effective internal standard for quantitative lipidomics. Its use allows for the correction of analytical variability, leading to high-quality, reproducible data. The protocols and performance characteristics outlined in these application notes provide a solid foundation for the integration of this standard into routine lipidomics workflows, ultimately advancing research and development in this critical field.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of fatty acid esters using various High-Performance Liquid Chromatography (HPLC) methods. The included methodologies cover Reversed-Phase HPLC (RP-HPLC), Silver Ion HPLC (Ag+-HPLC), and Normal-Phase HPLC (NP-HPLC), offering a range of selectivities for different analytical challenges.
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be saturated or unsaturated. They are fundamental components of complex lipids and play crucial roles in biological systems. Fatty acid esters, such as fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), are common derivatives analyzed to determine the fatty acid profile of a sample. HPLC is a powerful technique for the separation and quantification of these esters, providing advantages in terms of resolution, sensitivity, and the ability to analyze heat-labile compounds without derivatization in some cases.[1] This document outlines established HPLC protocols for the effective separation of various fatty acid esters.
Sample Preparation: Esterification of Fatty Acids
Prior to HPLC analysis, fatty acids are often converted to their ester derivatives to improve chromatographic performance. Methylation to form FAMEs is the most common derivatization.
Protocol 1: Acid-Catalyzed Methylation (BF₃-Methanol)
This method is suitable for both free fatty acids and esterified fatty acids in complex lipids.[2]
Materials:
-
Sample containing fatty acids
-
2N NaOH in methanol (B129727)
-
25% Boron trifluoride (BF₃) in methanol
-
1M NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
To approximately 100 mg of the lipid sample in a test tube, add 2 mL of 2N NaOH in methanol.
-
Heat the mixture at 80°C for 1 hour to saponify the lipids.
-
Add 2 mL of 25% BF₃ in methanol to the cooled mixture.
-
Heat again at 80°C for 1 hour to facilitate methylation.
-
Cool the tube and add 5 mL of 1M NaCl solution and 5 mL of hexane.
-
Shake vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for HPLC analysis.
Protocol 2: Base-Catalyzed Transesterification (KOH in Methanol)
This is a rapid method for the transesterification of triglycerides and phospholipids (B1166683) but is not effective for free fatty acids.[2]
Materials:
-
Oil or lipid sample
-
0.5 M Potassium hydroxide (B78521) (KOH) in methanol
-
Hexane
Procedure:
-
Dissolve approximately 20 mg of the oil sample in 1 mL of hexane in a test tube.
-
Add 0.2 mL of 0.5 M KOH in methanol.
-
Vortex the mixture for 2 minutes at room temperature.
-
Centrifuge the sample to separate the layers.
-
The upper hexane layer containing the FAMEs is ready for HPLC analysis.
Sample Preparation Workflow for FAMEs Analysis
Reversed-Phase HPLC (RP-HPLC) Methods
RP-HPLC separates fatty acid esters based on their hydrophobicity. Retention time increases with chain length and decreases with the number of double bonds.
Protocol 3: RP-HPLC with UV Detection
This method is suitable for the general profiling of FAMEs.[1][3]
Instrumentation:
-
HPLC system with a gradient pump and UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Detector Wavelength: 205 nm
Mobile Phase:
-
A: Acetonitrile
-
B: Water
Gradient Program:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 100 | 0 |
| 25 | 100 | 0 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Protocol 4: RP-HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector suitable for lipids that lack a strong UV chromophore.[4][5]
Instrumentation:
-
HPLC system with a gradient pump and ELSD
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
ELSD Settings: Nebulizer temperature 80°C, Evaporator temperature as required, Gas flow 1.6 SLM[5]
Mobile Phase:
-
A: Acetonitrile
-
B: Dichloromethane
Isocratic Conditions: 75% A / 25% B[5]
Flow Rate: 1.0 mL/min Injection Volume: 5 µL
Data Presentation: Retention Times of FAMEs with RP-HPLC
| Fatty Acid Methyl Ester | Chain Length:Double Bonds | Typical Retention Time (min) - UV[1] |
| Methyl Linolenate | 18:3 | 12.5 |
| Methyl Linoleate | 18:2 | 14.8 |
| Methyl Oleate | 18:1 | 17.2 |
| Methyl Palmitate | 16:0 | 19.5 |
| Methyl Stearate | 18:0 | 22.1 |
Note: Retention times are approximate and can vary based on the specific column, system, and exact mobile phase composition.
Silver Ion HPLC (Ag+-HPLC) Methods
Silver ion chromatography is a powerful technique for separating unsaturated fatty acid esters based on the number, geometry (cis/trans), and position of double bonds.[6][7] The separation relies on the interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase.
Protocol 5: Ag+-HPLC for Geometrical Isomer Separation
This method is ideal for resolving cis and trans isomers of unsaturated FAMEs.[8][9]
Instrumentation:
-
HPLC system with a gradient pump and UV or ELSD detector
-
Column: Silver ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm)
Mobile Phase:
-
A: Hexane (or Isooctane)
-
B: Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 99 | 1 |
| 20 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 25°C
Elution Order: Saturated < trans-monoenes < cis-monoenes < dienes. Retention increases with the number of double bonds.[6]
Ag+-HPLC Experimental Workflow
Normal-Phase HPLC (NP-HPLC) Methods
NP-HPLC separates lipid classes based on the polarity of their head groups. It is useful for separating different classes of lipids, such as free fatty acids, mono-, di-, and triglycerides, before analyzing the fatty acid composition of each class.[10]
Protocol 6: NP-HPLC for Lipid Class Separation
This protocol allows for the separation of neutral lipid classes.[10][11]
Instrumentation:
-
HPLC system with an isocratic pump and UV or ELSD detector
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
Hexane:n-butyl chloride:acetonitrile:acetic acid (90:10:1.5:0.01, v/v/v/v)[10]
Flow Rate: 1.5 mL/min Injection Volume: 20 µL Column Temperature: Ambient
Elution Order: Cholesteryl esters < Triglycerides < Free fatty acids < Cholesterol.
Data Presentation: Comparison of HPLC Methods
| Method | Principle of Separation | Typical Analytes | Advantages | Limitations |
| RP-HPLC | Hydrophobicity (Chain length and unsaturation) | General FAME profiling | Robust, good for complex mixtures | Limited separation of positional and geometrical isomers |
| Ag+-HPLC | Interaction with double bonds | Unsaturated FAME isomers (cis/trans) | Excellent resolution of isomers | Column can be less stable, requires specialized columns |
| NP-HPLC | Polarity | Lipid classes (e.g., TG, DG, FFA) | Good for class separation | Sensitive to water in the mobile phase, less common for FAMEs |
Detection Methods
UV Detection: Suitable for fatty acids with conjugated double bonds or after derivatization with a UV-absorbing group. Detection at low wavelengths (e.g., 192-205 nm) allows for the detection of isolated double bonds.[3]
Evaporative Light Scattering Detection (ELSD): A universal detector that is independent of the optical properties of the analyte. It is well-suited for the analysis of all lipids, including saturated fatty acid esters.[4][5]
Mass Spectrometry (MS): Provides structural information and high sensitivity. HPLC-MS allows for the identification and quantification of fatty acid esters in complex matrices.[12][13]
HPLC Detection Options for Fatty Acid Esters
These protocols provide a starting point for developing and optimizing HPLC methods for the separation of fatty acid esters. Method selection will depend on the specific analytical goals, such as general profiling, isomer separation, or lipid class fractionation. Validation of the chosen method for accuracy, precision, and sensitivity is essential for reliable quantitative results.
References
- 1. scielo.br [scielo.br]
- 2. agilent.com [agilent.com]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC | Semantic Scholar [semanticscholar.org]
- 12. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 12(Z)-heneicosenoate in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 12(Z)-heneicosenoate is a monounsaturated very-long-chain fatty acid ethyl ester. While direct studies on its specific roles in metabolic pathways are currently limited, its structural similarity to other biologically significant fatty acids suggests potential applications in investigating lipid metabolism, cellular signaling, and the pathology of metabolic diseases. As an ethyl ester, it serves as a stable, cell-permeable precursor for the intracellular delivery of 12(Z)-heneicosenoic acid.
These application notes provide a framework for researchers to explore the metabolic impact of this compound, drawing upon established methodologies for studying fatty acid metabolism. The protocols outlined below are adaptable for investigating its effects on various cell types and model systems.
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below, based on commercially available research-grade compounds.
| Property | Value | Reference |
| Molecular Formula | C23H44O2 | [1] |
| Molecular Weight | 352.6 g/mol | [1] |
| Purity | >99% | [1][2] |
| Common Names | Ethyl (Z)-heneicos-12-enoate; Ethyl 12-cis-heneicosenoate | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid at room temperature |
Hypothesized Biological Significance and Applications
Based on the metabolism of other very-long-chain monounsaturated fatty acids, this compound is a valuable tool for investigating several key areas of metabolism:
-
Fatty Acid Metabolism and Lipidomics: To trace the uptake, transport, and incorporation of 12(Z)-heneicosenoic acid into complex lipids such as phospholipids, triglycerides, and cholesterol esters.
-
Mitochondrial Function: To assess the impact of this fatty acid on mitochondrial respiration, fatty acid β-oxidation, and the generation of reactive oxygen species.
-
Cell Signaling: To explore its role as a signaling molecule or a precursor to signaling lipids that may modulate pathways involved in inflammation, insulin (B600854) sensitivity, and cell proliferation.
-
Drug Development: To investigate its potential as a therapeutic agent or as a component of lipid-based drug delivery systems.
Experimental Protocols
The following are detailed protocols that can be adapted for studying the metabolic effects of this compound.
Protocol 1: In Vitro Fatty Acid Uptake and Incorporation Assay
This protocol describes how to measure the rate of uptake and incorporation of 12(Z)-heneicosenoic acid (delivered as its ethyl ester) into cellular lipids in a cultured cell line (e.g., HepG2, 3T3-L1 adipocytes, or primary hepatocytes).
Materials:
-
This compound solution (e.g., 10 mM stock in ethanol)
-
Cultured cells in multi-well plates
-
Serum-free cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Oil Red O staining solution (for lipid droplet visualization)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Internal standard for mass spectrometry (e.g., a deuterated fatty acid)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, add the required volume of the stock solution to warm (37°C) serum-free medium containing fatty acid-free BSA.
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with the prepared this compound-BSA complex solution.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to assess temporal changes.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Add the lipid extraction solvent along with an internal standard.
-
Scrape the cells and collect the solvent.
-
Centrifuge to pellet cell debris and collect the supernatant containing the lipid extract.
-
-
Analysis of Lipid Incorporation:
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or resuspend for LC-MS analysis.
-
Analyze the samples to quantify the amount of 12(Z)-heneicosenoic acid incorporated into different lipid species.
-
-
Visualization of Lipid Droplets (Optional):
-
Fix the treated cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize the accumulation of neutral lipids in lipid droplets.
-
Protocol 2: Analysis of Gene Expression in Metabolic Pathways
This protocol outlines the procedure for examining changes in the expression of genes involved in key metabolic pathways following treatment with this compound.
Materials:
-
This compound
-
Cultured cells
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) primers for target genes (e.g., genes involved in fatty acid synthesis, oxidation, and transport)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for a predetermined duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for target genes and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the qPCR data to determine the relative changes in gene expression in treated versus untreated cells.
-
Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothesized signaling pathway that could be influenced by this compound.
Caption: A generalized workflow for studying the metabolic effects of this compound in vitro.
Caption: Potential intracellular pathways influenced by 12(Z)-heneicosenoic acid following delivery via its ethyl ester.
Data Interpretation and Further Steps
The quantitative data obtained from these experiments can be summarized in tables for clear comparison between different treatment conditions and time points. For instance, a table could present the fold change in the incorporation of 12(Z)-heneicosenoic acid into various lipid classes or the relative expression levels of key metabolic genes.
Further research could involve in vivo studies using animal models to understand the physiological effects of this compound on lipid homeostasis and its potential therapeutic benefits in metabolic disorders. Stable isotope tracing studies could also provide more detailed insights into its metabolic flux through various pathways.
Disclaimer: The application of this compound in metabolic pathway studies is a novel area of research. The protocols and hypothesized pathways presented here are intended as a guide for initiating such investigations and are based on established methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental systems.
References
Application Notes and Protocols for the Synthesis of High-Purity Ethyl 12(Z)-heneicosenoate
Abstract
This document provides a detailed protocol for the synthesis of high-purity Ethyl 12(Z)-heneicosenoate, a long-chain unsaturated fatty acid ester. The synthetic approach is centered around a Z-selective Wittig reaction, followed by purification steps to ensure a final product purity exceeding 99%. This protocol is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who require a reliable method for obtaining this specific lipid molecule for their studies. All quantitative data is summarized in tables, and a graphical representation of the workflow is provided.
Introduction
This compound (C23H44O2, Molar Mass: 352.6 g/mol ) is a monounsaturated fatty acid ester with the cis double bond located at the 12th carbon position.[1] The precise synthesis of such long-chain esters with specific stereochemistry is crucial for various research applications, including their use as standards in lipidomics, starting materials for the synthesis of more complex bioactive molecules, and for studying the physical and chemical properties of lipid membranes.
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides.[2][3] By selecting the appropriate non-stabilized ylide, a Z-configured double bond can be preferentially formed. This protocol details a proposed synthetic route using a Wittig reaction between undecanal (B90771) and the ylide derived from (11-ethoxycarbonylundecyl)triphenylphosphonium bromide, followed by purification to achieve high purity.
Materials and Methods
-
(11-Bromoundecyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Undecanal
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Schlenk line for inert atmosphere reactions
-
Rotary evaporator
-
Flash chromatography system
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol
The synthesis is a two-step, one-pot procedure involving the formation of the phosphonium ylide followed by the Wittig reaction.
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (11-ethoxycarbonylundecyl)triphenylphosphonium bromide (1.1 eq).
-
Suspend the phosphonium salt in 100 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Cool the ylide solution back down to 0 °C.
-
Slowly add a solution of undecanal (1.0 eq) in 20 mL of anhydrous THF to the ylide solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired ester and triphenylphosphine (B44618) oxide as a major byproduct.
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate is used, starting with 100% hexane and gradually increasing the polarity to 98:2 (hexane:ethyl acetate).
-
The fractions containing the product are identified by thin-layer chromatography (TLC).
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a colorless oil.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mmol) |
| Undecanal | 170.30 | 1.0 | 1.70 | 10.0 |
| (11-Ethoxycarbonylundecyl)triphenylphosphonium Bromide | 627.61 | 1.1 | 6.90 | 11.0 |
| Sodium Hydride (60% dispersion) | 24.00 | 1.1 | 0.44 | 11.0 |
| Parameter | Value |
| Chemical Formula | C23H44O2 |
| Molar Mass | 352.6 g/mol [1] |
| Appearance | Colorless Oil |
| Theoretical Yield | 3.53 g |
| Actual Yield (Typical) | 2.47 - 2.82 g |
| Percent Yield (Typical) | 70 - 80% |
| Purity (Post-Purification) | >99% (Determined by GC-MS)[1][4] |
| Storage | Store in a freezer under an inert atmosphere.[5] |
| Key NMR Data (CDCl3) | 1H NMR: δ 5.35 (m, 2H, -CH=CH-), 4.12 (q, 2H, -OCH2CH3), 2.28 (t, 2H, -CH2COO-), 2.01 (m, 4H, -CH2CH=CHCH2-), 1.62 (m, 2H), 1.25 (m, 26H), 0.88 (t, 3H, -CH3). 13C NMR: δ 173.9, 130.0, 129.9, 60.1, 34.4, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 27.2, 25.0, 22.7, 14.3, 14.1. |
Workflow and Pathway Visualization
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Synthesis workflow for this compound.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of high-purity this compound. The use of a Z-selective Wittig reaction ensures the desired stereochemistry of the double bond. The purification by flash column chromatography is effective in removing the triphenylphosphine oxide byproduct and other impurities, leading to a final product with a purity greater than 99%. This protocol should serve as a valuable resource for researchers requiring this specific long-chain fatty acid ester for their work.
References
Application Notes and Protocols for the Extraction of Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play critical roles in numerous biological processes, including the formation of cellular membranes, cell signaling, and the synthesis of sphingolipids. The accurate analysis of VLCFAs is paramount in various research and clinical settings, particularly in the study and diagnosis of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, where the accumulation of VLCFAs is a key biomarker.
The initial and most critical step in the analysis of VLCFAs is their efficient extraction from complex biological matrices such as plasma, tissues, and cultured cells. The choice of extraction method significantly impacts the yield and purity of the extracted VLCFAs, and consequently, the accuracy of downstream analytical techniques like gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS).
This document provides detailed application notes and protocols for the most widely used lipid extraction techniques for VLCFA analysis: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE). It also includes a comparative summary of their performance to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Lipid Extraction Techniques for VLCFA Analysis
The selection of an optimal extraction method depends on several factors, including the sample type, the lipid content of the sample, and the desired purity of the extract. Below is a comparative overview of the most common methods for VLCFA extraction.
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Folch Method | Biphasic liquid-liquid extraction using a chloroform (B151607) and methanol (B129727) mixture to solubilize lipids, followed by a washing step to remove non-lipid contaminants.[1][2] | 1:20 | Generally high, often >95% for total lipids.[1][2] Considered more efficient than Bligh & Dyer for samples with >2% lipid content.[3] | Robust and highly effective for a wide range of lipids, including VLCFAs. Well-established and widely cited.[4] | Requires larger volumes of chlorinated solvents, which are toxic. Can be more time-consuming than the Bligh & Dyer method.[2] |
| Bligh & Dyer Method | A modification of the Folch method that uses a smaller solvent-to-sample ratio, making it suitable for samples with high water content.[3][4] | 1:3 (initially), then adjusted | High for samples with <2% lipid content, comparable to the Folch method.[3] May underestimate lipid content in samples with >2% lipids.[3] | Rapid and requires less solvent than the Folch method.[3] Suitable for samples with high water content.[3] | Can be less efficient for high-fat samples.[3] The lower organic phase can be more challenging to separate. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent material to selectively adsorb lipids from a liquid sample, followed by elution with an appropriate solvent.[5][6] | Varies depending on the sorbent and sample | High recovery is achievable with optimization of the sorbent, loading, washing, and elution steps. | High selectivity, leading to cleaner extracts with fewer non-lipid contaminants. Amenable to automation and high-throughput applications.[5] | Method development and optimization can be more complex. Cost of SPE cartridges can be higher than solvents for liquid-liquid extraction. |
Experimental Protocols
Folch Method for VLCFA Extraction from Tissue
This protocol is a widely used method for the exhaustive extraction of lipids, including VLCFAs, from tissue samples.[1]
Materials:
-
Tissue sample (e.g., brain, liver, muscle)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 gram of tissue and place it in a glass homogenizer tube.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on a shaker at room temperature for 15-20 minutes.
-
Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.
-
Carefully collect the supernatant (liquid phase) and transfer it to a clean glass tube.
-
Add 0.2 volumes (4 mL for a 20 mL extract) of 0.9% NaCl solution to the supernatant.
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully remove the upper aqueous phase by aspiration.
-
Wash the interface with a small amount of a 1:1 methanol:water mixture without disturbing the lower phase.
-
Collect the lower chloroform phase containing the purified lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.
-
Reconstitute the lipid extract in a known volume of an appropriate solvent for downstream analysis.
Bligh and Dyer Method for VLCFA Extraction from Cultured Cells
This method is a modification of the Folch method and is particularly suitable for samples with high water content, such as cultured cells.[7]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Cell scraper
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Wash the cultured cells with ice-cold PBS.
-
Scrape the cells in a minimal volume of PBS and transfer the cell suspension to a glass centrifuge tube.
-
For each 1 mL of cell suspension, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for another minute.
-
Add 1.25 mL of deionized water and vortex for a final minute.
-
Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases.
-
Three layers will be visible: a top aqueous layer, a middle layer of precipitated protein, and a bottom organic layer containing the lipids.
-
Carefully aspirate the top aqueous layer.
-
Using a Pasteur pipette, carefully collect the bottom organic (chloroform) layer, avoiding the proteinaceous interface.
-
Transfer the chloroform layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for subsequent analysis.
Solid-Phase Extraction (SPE) for VLCFA from Plasma/Serum
This protocol provides a general guideline for the extraction of VLCFAs from plasma or serum using SPE. The specific sorbent and solvents may need to be optimized based on the specific VLCFAs of interest.
Materials:
-
Plasma or serum sample
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Internal standards (deuterated VLCFAs)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Elution solvent (e.g., chloroform:methanol 2:1 v/v)
-
SPE manifold
-
Centrifuge or vacuum source
Procedure:
-
Sample Pre-treatment: Thaw the plasma or serum sample. Spike the sample with an appropriate internal standard (e.g., deuterated C26:0).
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent bed.
-
Sample Loading: Load the pre-treated plasma or serum sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to slowly pass through the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar impurities.
-
Elution: Elute the bound VLCFAs from the sorbent using an appropriate organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Drying and Reconstitution: Collect the eluate and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
VLCFA Biosynthesis and Degradation Pathway
Caption: Simplified pathway of VLCFA synthesis in the ER and degradation in the peroxisome.
Experimental Workflow for Folch Lipid Extraction
Caption: Step-by-step workflow of the Folch method for lipid extraction.
Experimental Workflow for Bligh & Dyer Lipid Extraction
Caption: Step-by-step workflow of the Bligh & Dyer method for lipid extraction.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction of VLCFAs.
References
- 1. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]
- 6. login.medscape.com [login.medscape.com]
- 7. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed mass spectral library and standardized analytical protocols for the identification and quantification of Ethyl 12(Z)-heneicosenoate and related long-chain fatty acid ethyl esters (FAEEs). The methodologies and data presented are intended to support research in areas such as metabolomics, biomarker discovery, and drug development where the analysis of these lipids is critical.
Introduction
Long-chain fatty acid ethyl esters are non-oxidative metabolites of fatty acids and ethanol. Their presence and concentration in various biological matrices can be indicative of alcohol consumption and may be associated with certain pathological conditions. This compound, a C21:1 monounsaturated FAEE, and its structural analogs are of growing interest in biomedical research. Accurate and reliable identification of these compounds by mass spectrometry is essential for their study. This application note provides characteristic mass spectral data and a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for their analysis.
Mass Spectral Data
The following table summarizes the key mass spectral ions observed for this compound and related, structurally similar long-chain FAEEs, such as Ethyl oleate (B1233923) (C18:1) and Ethyl erucate (B1234575) (C22:1). The fragmentation patterns are based on Electron Ionization (EI) at 70 eV.
Table 1: Key Mass Spectral Ions of Selected Long-Chain Fatty Acid Ethyl Esters (EI at 70 eV)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion [M]+ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Ethyl oleate | C20H38O2 | 310.5 | 310 | 264 ([M-C2H5O]+, loss of ethoxy group), 88 (McLafferty rearrangement), 55 (base peak, hydrocarbon fragment)[1][2] |
| This compound | C23H44O2 | 352.6 | 352 | 307 ([M-C2H5O]+), 88 (McLafferty rearrangement), 55 (hydrocarbon fragment) |
| Ethyl erucate | C24H46O2 | 366.6 | 366 | 321 ([M-C2H5O]+), 88 (McLafferty rearrangement), 55 (hydrocarbon fragment)[3][4][5][6][7] |
Note: The fragmentation pattern for this compound is predicted based on the established fragmentation of other unsaturated long-chain FAEEs. The molecular ion may be of low abundance or absent in EI spectra of unsaturated esters.[8]
Experimental Protocols
Sample Preparation: Esterification of Fatty Acids
For samples containing free fatty acids, derivatization to their corresponding ethyl esters is required prior to GC-MS analysis.
Materials:
-
Fatty acid sample
-
Anhydrous Ethanol
-
Acetyl chloride
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate
Protocol:
-
To 1 mg of the lipid extract, add 2 mL of a 1.25 M solution of acetyl chloride in anhydrous ethanol.
-
Incubate the mixture at 50°C for 1 hour.
-
Neutralize the reaction by slowly adding 2 mL of a saturated sodium bicarbonate solution.
-
Extract the FAEEs by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAEEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: DB-FATWAX UI or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[9][10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[11]
-
Electron Energy: 70 eV.[12]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 50-550.[13]
-
Solvent Delay: 5 minutes.
Diagrams
Caption: Experimental workflow for the analysis of FAEEs.
Caption: Key fragmentation pathways for unsaturated FAEEs in EI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Oleate [webbook.nist.gov]
- 3. Ethyl erucate | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [precision.fda.gov]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. jeol.com [jeol.com]
- 9. agilent.com [agilent.com]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. Wiley FAMEs Fatty Acid Methyl Esters: Mass Spectral Database [sisweb.com]
- 13. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
Application Notes: Ethyl 12(Z)-heneicosenoate in Cell Culture
Introduction
Ethyl 12(Z)-heneicosenoate is a monounsaturated fatty acid ethyl ester. While research on the specific applications of this compound in cell culture is limited, the broader class of fatty acid esters has been investigated for various biological activities. These activities are often related to their incorporation into cellular membranes, their role as signaling molecules, and their metabolic effects. This document provides potential, hypothetical applications and generalized protocols based on the activities of similar fatty acid esters. These should be considered as starting points for investigation, not as established procedures for this specific compound.
Hypothesized Applications
-
Membrane Fluidity and Lipid Raft Formation: Long-chain monounsaturated fatty acid esters can be incorporated into the phospholipids (B1166683) of cellular membranes, potentially altering membrane fluidity. This can have downstream effects on the function of membrane-bound proteins, signaling pathways, and the formation of lipid rafts. Researchers could investigate if this compound alters membrane characteristics and subsequent cellular processes like endocytosis or cell signaling.
-
Anti-inflammatory Effects: Some fatty acid esters exhibit anti-inflammatory properties. Potential studies could involve treating immune cells (e.g., macrophages) with this compound and then challenging them with an inflammatory stimulus like lipopolysaccharide (LPS). The readout would be the measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
-
Metabolic Studies: As a fatty acid ester, this compound could be metabolized by cells, influencing lipid metabolism pathways. Experiments could be designed to trace the metabolic fate of this compound within cells and to assess its impact on cellular energy stores and lipid droplet formation.
-
Cytotoxicity and Apoptosis Induction in Cancer Cells: Certain fatty acids and their derivatives have been shown to induce apoptosis in cancer cell lines. The cytotoxic effects of this compound could be evaluated across a panel of cancer cell lines to determine its potential as an anti-cancer agent.
Data Presentation
As there is no specific quantitative data available for this compound in the literature, the following table is a template that researchers can use to structure their experimental data when investigating its effects.
Table 1: Template for Summarizing Experimental Data on this compound
| Experimental Assay | Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | Measured Parameter | Result (e.g., % Viability, IC50, Fold Change) |
| Cell Viability (MTT Assay) | e.g., HeLa, A549 | 1, 10, 50, 100 | 24, 48, 72 | Absorbance at 570 nm | [Insert Data] |
| Apoptosis (Annexin V/PI) | e.g., Jurkat | 10, 50 | 24, 48 | % Apoptotic Cells | [Insert Data] |
| Cytokine Secretion (ELISA) | e.g., RAW 264.7 | 1, 10 | 24 | TNF-α, IL-6 (pg/mL) | [Insert Data] |
| Gene Expression (qPCR) | e.g., HepG2 | 10 | 6, 12, 24 | Relative mRNA levels | [Insert Data] |
Experimental Protocols
The following are generalized protocols that can be adapted for investigating the cell culture applications of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent only) and a no-cell control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol assesses the ability of this compound to induce apoptosis.
Materials:
-
Target cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and workflows that could be relevant when studying this compound.
Caption: Hypothetical mechanisms of this compound action.
Caption: General experimental workflow for cell-based assays.
Application Notes and Protocols for Studying Enzyme Kinetics with Ethyl 12(Z)-heneicosenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 12(Z)-heneicosenoate is a long-chain fatty acid ethyl ester. While specific studies detailing its direct use in enzyme kinetics are not extensively documented in publicly available literature, its structural similarity to other long-chain fatty acid esters allows for the adaptation of established methodologies for studying the kinetics of relevant enzymes. These enzymes primarily include lipases (E.C. 3.1.1.3) and esterases, which catalyze the hydrolysis or synthesis of esters. Understanding the kinetics of these enzymes with substrates like this compound is crucial for various fields, including drug development, biofuel production, and food science.[1]
These application notes provide a framework for utilizing this compound as a substrate to determine key enzyme kinetic parameters such as the Michaelis constant (K) and the maximum velocity (V). The protocols are based on common methods for analyzing enzyme kinetics with similar lipid substrates.
Principle of the Assay
The kinetic analysis of enzymes acting on this compound typically involves monitoring either the rate of its consumption or the rate of formation of its products—12(Z)-heneicosenoic acid and ethanol—over time. The initial reaction rates are measured at various substrate concentrations to determine the kinetic parameters. Common detection methods include pH-stat titration, chromatography (GC or HPLC), and spectrophotometry.[1]
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Lipase (B570770) with this compound
The following table presents illustrative quantitative data for the hydrolysis of this compound by a hypothetical lipase. These values are provided as an example of how to present such data.
| Enzyme | Substrate Concentration (mM) | Initial Velocity (µmol/min/mg) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Lipase A | 0.1 | 25.0 | 0.5 | 100 |
| 0.2 | 40.0 | |||
| 0.5 | 66.7 | |||
| 1.0 | 83.3 | |||
| 2.0 | 90.9 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound using a pH-Stat Titrator
This protocol details the measurement of lipase activity by monitoring the release of 12(Z)-heneicosenoic acid, which leads to a decrease in pH.
Materials:
-
This compound (>99% purity)
-
Purified lipase
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat autotitrator
-
Thermostated reaction vessel
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Prepare an aqueous solution of the emulsifying agent (e.g., 1% w/v Triton X-100 in buffer).
-
Add the substrate stock solution dropwise to the emulsifier solution under vigorous stirring to form a stable emulsion.
-
Prepare a range of substrate concentrations by diluting the stock emulsion with the buffer.[1]
-
-
Enzyme Assay:
-
Equilibrate the thermostated reaction vessel containing a specific volume of the substrate emulsion to the desired temperature (e.g., 37°C).
-
Set the pH-stat to maintain the initial pH of the buffer.
-
Initiate the reaction by adding a known amount of the purified lipase to the reaction vessel.
-
The pH-stat will automatically titrate the liberated fatty acid with the standardized NaOH solution to maintain a constant pH.
-
Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the rate of the enzymatic reaction.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) at each substrate concentration from the initial linear portion of the NaOH consumption curve.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation or by using a linearized plot (e.g., Lineweaver-Burk).
-
Protocol 2: Analysis of this compound Hydrolysis by Gas Chromatography (GC)
This protocol describes the quantification of the remaining substrate or the formed fatty acid at different time points.
Materials:
-
This compound (>99% purity)
-
Purified lipase
-
Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Reaction stopping solution (e.g., a mixture of organic solvents like chloroform:methanol)
-
Internal standard (e.g., a fatty acid ester not present in the reaction)
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes each containing the buffered substrate emulsion at different concentrations.
-
Place the tubes in a thermostated water bath at the desired temperature.
-
Initiate the reaction by adding the enzyme solution to each tube.
-
-
Sampling and Reaction Termination:
-
At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction tube.
-
Immediately add the aliquot to a tube containing the stopping solution and the internal standard to quench the reaction and extract the lipids.
-
-
Sample Analysis:
-
Vortex the mixture and centrifuge to separate the phases.
-
Analyze the organic phase containing the substrate and product by GC-FID.
-
The concentration of the remaining this compound or the formed 12(Z)-heneicosenoic acid (after derivatization if necessary) is determined by comparing the peak areas with that of the internal standard.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the rate of substrate depletion or product formation.
-
Determine Kₘ and Vₘₐₓ as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
Michaelis-Menten Kinetics
Caption: Michaelis-Menten model for enzyme kinetics.
References
Application Note & Protocol: Quantitative Analysis of Ethyl 12(Z)-heneicosenoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Ethyl 12(Z)-heneicosenoate in various matrices. The protocol is designed to be a robust and reliable method for researchers and professionals in drug development and related scientific fields.
Introduction
This compound is a long-chain monounsaturated fatty acid ethyl ester. Its analysis is crucial in various research areas, including biochemistry, pharmacology, and biofuel development. This SOP outlines a validated method for the quantification of this compound using gas chromatography coupled with mass spectrometry (GC-MS), a widely accepted and powerful technique for the analysis of fatty acid esters.[1][2][3] The methodology described herein ensures high sensitivity, specificity, and reproducibility.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2692622-86-7 | [4] |
| Molecular Formula | C23H44O2 | [4] |
| Molecular Weight | 352.6 g/mol | [4] |
| Purity | >99% (when obtained from a commercial supplier) | [4] |
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram. This workflow ensures efficient sample processing and accurate quantification.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard (>99% purity)
-
Internal Standard (IS): Ethyl heptadecanoate or a similar odd-chain fatty acid ethyl ester.[3]
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas (high purity)
-
Sample vials with PTFE-lined caps
3.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
3.3. Sample Preparation: Liquid-Liquid Extraction
-
Homogenization: Homogenize the biological tissue or fluid sample. For liquid samples, use them directly.
-
Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: To 1 mL of the sample, add 5 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper organic layer (hexane) into a clean tube.
-
Drying: Pass the collected organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of hexane.
3.4. GC-MS Analysis
The analysis of fatty acid ethyl esters is typically performed using gas chromatography.[1][2][5]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A nonpolar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 88, and the molecular ion) and the internal standard.
-
Data Presentation: Quantitative Analysis
The quantification of this compound is based on the ratio of its peak area to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards.
Table 1: Example Calibration Curve Data
| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 150,000 | 0.10 |
| 5 | 78,000 | 152,000 | 0.51 |
| 10 | 155,000 | 151,000 | 1.03 |
| 25 | 380,000 | 149,000 | 2.55 |
| 50 | 760,000 | 150,000 | 5.07 |
| 100 | 1,510,000 | 148,000 | 10.20 |
Table 2: Example Sample Quantification
| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample A | 250,000 | 151,000 | 1.66 | 16.3 |
| Sample B | 45,000 | 149,000 | 0.30 | 2.9 |
| Sample C | 980,000 | 150,000 | 6.53 | 64.1 |
Hypothetical Signaling Pathway Involvement
While specific signaling pathways for this compound are not well-documented, fatty acid ethyl esters, in general, are known to be products of non-oxidative ethanol (B145695) metabolism and can act as signaling molecules affecting various cellular processes. The diagram below illustrates a hypothetical pathway where a generic FAEE might modulate cellular signaling.
Caption: Hypothetical signaling pathway modulated by a fatty acid ethyl ester.
This SOP provides a comprehensive framework for the reliable quantification of this compound. Adherence to this protocol will ensure the generation of high-quality, reproducible data for research and development applications.
References
- 1. Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates | American Journal of Enology and Viticulture [ajevonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. pubs.acs.org [pubs.acs.org]
Flow cytometry applications involving lipid metabolism and Ethyl 12(Z)-heneicosenoate
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes, including obesity, diabetes, cardiovascular disease, and cancer. Flow cytometry has emerged as a powerful high-throughput technique for the quantitative analysis of cellular lipid content at the single-cell level. This technology, coupled with specific fluorescent probes, enables the rapid and sensitive measurement of various aspects of lipid metabolism, such as lipid accumulation, lipid droplet dynamics, and fatty acid uptake. These application notes provide an overview of the principles and protocols for utilizing flow cytometry in lipid metabolism research.
Key Applications of Flow Cytometry in Lipid Metabolism
Flow cytometry offers several advantages for studying lipid metabolism, including high-throughput analysis, multiparametric capabilities, and the ability to analyze heterogeneous cell populations.[1][2] Key applications include:
-
Quantification of Intracellular Lipid Accumulation: Measuring the total lipid content within cells to screen for compounds that modulate lipogenesis or lipolysis.
-
Analysis of Lipid Droplets: Assessing the number, size, and lipid composition of these dynamic organelles, which are central to neutral lipid storage.[][4]
-
Monitoring Fatty Acid Uptake: Tracking the cellular uptake of fluorescently labeled fatty acid analogs to study lipid transport.
-
Assessing Lipotoxicity: Evaluating the detrimental effects of excessive lipid accumulation on cell viability and function.
-
Studying Adipocyte Differentiation: Monitoring the accumulation of lipids during the differentiation of preadipocytes into mature fat cells.[2]
Fluorescent Probes for Lipid Analysis
The choice of fluorescent dye is critical for the successful flow cytometric analysis of cellular lipids. Several lipophilic dyes are available, each with distinct spectral properties and lipid specificities.
| Fluorescent Dye | Excitation/Emission (nm) | Target Lipids | Key Features |
| BODIPY 493/503 | ~493 / ~503 | Neutral lipids (triglycerides, cholesteryl esters) | Bright, photostable, and highly specific for neutral lipids within lipid droplets.[][4] |
| Nile Red | ~559 / ~635 (in lipids) | Neutral lipids, phospholipids | Environment-sensitive fluorescence; emits red in a lipid-rich environment and has minimal fluorescence in aqueous media.[5][6] |
| LipidSpot™ Dyes | 488 (Green) or 610 (Red/Far-Red) | Neutral lipids | Fluorogenic dyes with minimal background staining, suitable for live and fixed cells without a wash step. |
| Dil-Ac-LDL | ~554 / ~571 | Acetylated Low-Density Lipoprotein | Used to study the uptake of LDL by cells through scavenger receptors.[7][8] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Lipid Droplets using BODIPY 493/503
This protocol describes the staining of intracellular neutral lipid droplets with BODIPY 493/503 for subsequent analysis by flow cytometry.[4]
Materials:
-
Cell line of interest (e.g., A498, HepG2, 3T3-L1)
-
Complete cell culture medium
-
Oleic acid (optional, as a positive control for lipid accumulation)[4][9]
-
BODIPY 493/503 (Thermo Fisher Scientific, Molecular Probes™, catalog number: D3922)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes with cell strainer caps
-
Flow cytometry buffer (e.g., PBS with 1-2% FBS or BSA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density to ensure they are sub-confluent at the time of the assay.
-
Culture cells in a CO2 incubator at 37°C.
-
Treat cells with experimental compounds or vehicle for the desired duration. For a positive control, incubate cells with oleic acid (e.g., 100-400 µM) for 24 hours to induce lipid droplet formation.[9][10]
-
-
Staining:
-
Prepare a 5 mM stock solution of BODIPY 493/503 in DMSO. Store at -20°C, protected from light.[4]
-
Prepare a fresh 1-2 µM BODIPY 493/503 staining solution by diluting the stock solution in PBS.[4]
-
Aspirate the culture medium and wash the cells once with PBS.
-
For adherent cells, detach them using Trypsin-EDTA and collect them by centrifugation.
-
Resuspend the cell pellet in the BODIPY 493/503 staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.[4]
-
-
Washing and Resuspension:
-
Flow Cytometry Analysis:
-
Filter the cell suspension through a cell strainer cap into a flow cytometry tube to obtain a single-cell suspension.[4]
-
Acquire data on a flow cytometer. BODIPY 493/503 fluorescence is typically detected in the FITC or green channel (e.g., 530/30 nm bandpass filter).
-
Collect a minimum of 10,000 events per sample.[4]
-
Analyze the data using appropriate software. The mean fluorescence intensity (MFI) of the cell population is proportional to the neutral lipid content.
-
Protocol 2: Analysis of LDL Uptake using Dil-Ac-LDL
This protocol is for measuring the uptake of acetylated low-density lipoprotein (LDL) by cells.
Materials:
-
Endothelial cells or other cells of interest
-
Complete cell culture medium
-
Dil-Ac-LDL (e.g., from Life Technologies)
-
Wash buffer (e.g., PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency in a multi-well plate.
-
-
Staining:
-
Washing and Cell Collection:
-
Decant the medium and wash the cells 3 times with wash buffer.[7]
-
Harvest the cells using a suitable method (e.g., trypsinization for adherent cells).
-
Pellet the cells by centrifugation.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer. Dil-Ac-LDL fluorescence is typically detected in the PE or PI channel.
-
Quantify the MFI to determine the extent of LDL uptake.
-
Data Presentation
Quantitative data from flow cytometry experiments can be presented as histograms to visualize the distribution of fluorescence intensity within a cell population or as bar graphs to compare the mean fluorescence intensity between different treatment groups.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 500 ± 50 | 1.0 |
| Compound X (1 µM) | 1500 ± 120 | 3.0 |
| Compound Y (10 µM) | 250 ± 30 | 0.5 |
| Oleic Acid (100 µM) | 2500 ± 200 | 5.0 |
Table 1: Example of quantitative data presentation for a lipid accumulation assay.
Visualization of Workflows and Pathways
Caption: Experimental workflow for flow cytometric analysis of cellular lipid content.
Caption: Simplified pathway of lipid droplet formation from fatty acids.
Ethyl 12(Z)-heneicosenoate
A thorough review of the scientific literature did not yield significant information regarding the specific biological activities of this compound or its direct applications in lipid metabolism research. It is commercially available as a biochemical.[11] While some studies have investigated the effects of various fatty acid ethyl esters on lipid profiles, such as the omega-3 fatty acid ethyl ester icosapent ethyl, specific data on this compound is lacking.[12][13][14] Further research is required to elucidate its potential role in cellular lipid metabolism.
Conclusion
Flow cytometry is an invaluable tool for the investigation of cellular lipid metabolism, offering high-throughput and quantitative analysis of lipid accumulation and dynamics. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at understanding the intricate role of lipids in health and disease. While the specific functions of some lipid species like this compound remain to be fully explored, the methodologies described can be applied to investigate the effects of a wide range of compounds on cellular lipid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple flow cytometric method used to assess lipid accumulation in fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mybiosource.com [mybiosource.com]
- 12. Treatment with omega-3 fatty acid ethyl-ester alters fatty acid composition of lipoproteins in overweight or obese adults with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icosapent Ethyl Effects on Fatty Acid Profiles in Statin-Treated Patients With High Triglycerides: The Randomized, Placebo-controlled ANCHOR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icosapent ethyl therapy for very high triglyceride levels: a 12-week, multi-center, placebo-controlled, randomized, double-blinded, phase III clinical trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming peak tailing in the GC analysis of Ethyl 12(Z)-heneicosenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the Gas Chromatography (GC) analysis of Ethyl 12(Z)-heneicosenoate.
Troubleshooting Guides
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. It is characterized by an asymmetrical peak with a "tail" extending from the peak maximum. The primary causes can be broadly categorized into chemical interactions and physical effects within the GC system.
Initial Assessment of Peak Tailing
Before proceeding with troubleshooting, it is crucial to determine the nature of the peak tailing:
-
Are all peaks tailing? This often points to a physical or system-wide issue.
-
Are only specific peaks (like this compound) tailing? This suggests a chemical interaction between the analyte and the system.
-
Did the tailing appear suddenly or gradually over time? Sudden tailing may indicate a recent change or failure, while gradual tailing often points to contamination or column degradation.
Below is a systematic guide to identifying and resolving the root cause of peak tailing in your GC analysis of this compound.
Guide 1: Addressing System-Wide Peak Tailing
If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the overall GC system setup and not specific to the analyte.
Troubleshooting Steps:
-
Check the Column Installation: Improperly installed columns are a frequent cause of peak tailing.
-
Action: Ensure the column is cut cleanly at a 90-degree angle. A ragged or angled cut can create turbulence and dead volume. Re-install the column, making sure it is inserted to the correct depth in both the injector and detector as per the manufacturer's instructions.
-
-
Inspect the Inlet Liner: The inlet liner is a common site for contamination and activity.
-
Action: Replace the inlet liner with a new, deactivated liner. Septum particles and non-volatile residues can accumulate in the liner, creating active sites that interact with analytes.
-
-
Replace the Septum: A worn or cored septum can introduce particles into the inlet.
-
Action: Replace the septum. It is good practice to replace the septum regularly, especially after a high number of injections.
-
-
Check for Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak distortion.
-
Action: Perform a leak check of the entire system, including all fittings and connections from the gas source to the detector.
-
Guide 2: Targeting Analyte-Specific Peak Tailing
If only the this compound peak or other polar analytes are tailing, the problem is likely due to chemical interactions.
Troubleshooting Steps:
-
Assess for Active Sites: Long-chain esters can interact with active silanol (B1196071) groups in the GC system.
-
Action:
-
Use a highly deactivated inlet liner and column.
-
Trim the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile residues and active sites.
-
Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
-
-
Optimize Injection Parameters: Overloading the column can lead to peak tailing.
-
Action:
-
Reduce the injection volume.
-
Dilute the sample.
-
Increase the split ratio to reduce the amount of sample reaching the column.
-
-
-
Adjust Inlet Temperature: An inappropriate inlet temperature can affect vaporization and peak shape.
-
Action: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A typical starting point is 250 °C. Experiment with slightly higher or lower temperatures to find the optimal setting.
-
-
Consider Derivatization (If Applicable): While this compound is already an ester, if you are analyzing the corresponding free fatty acid, derivatization is crucial.
-
Action: Ensure complete derivatization of the carboxylic acid to its ethyl ester. Incomplete derivatization will result in the highly polar free fatty acid tailing significantly.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter part of the peak is broader than the front part. For this compound, this can lead to inaccurate peak integration, resulting in errors in quantification, and reduced resolution from nearby peaks.
Q2: I've just installed a new column and I'm seeing peak tailing for all my compounds, including this compound. What should I do?
A2: When peak tailing occurs with a new column, the most likely causes are related to the installation. Re-check the column cut to ensure it is clean and at a 90-degree angle. Also, verify that the column is installed at the correct depth in the injector and detector. Improper installation can create dead volumes and disrupt the sample flow path, leading to tailing.
Q3: My peak for this compound started tailing gradually over a few weeks. What is the likely cause?
A3: Gradual peak tailing is often a sign of system contamination or column degradation. The most common culprits are the accumulation of non-volatile residues in the inlet liner or at the head of the column. Start by replacing the inlet liner and septum. If the problem persists, trimming a small section (10-20 cm) from the front of the column can often restore peak shape.
Q4: Can the choice of GC column affect peak tailing for this compound?
A4: Yes, the column choice is important. For the analysis of fatty acid esters, polar stationary phases are generally recommended. Columns with polyethylene (B3416737) glycol (e.g., Carbowax-type) or cyanopropyl silicone phases provide good separation and are less prone to interactions that cause tailing compared to non-polar columns, provided the system is well-maintained and deactivated.
Q5: How does the injection volume impact peak tailing for this long-chain ester?
A5: Injecting too large a volume of a concentrated sample can overload the column, leading to peak tailing. If you suspect column overload, try reducing the injection volume or diluting your sample. The relationship between injection volume and peak shape can be seen in the table below.
Data Presentation
The following tables summarize the expected impact of key GC parameters on peak tailing for this compound. The Tailing Factor (Tf) is a measure of peak asymmetry; a value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.
Table 1: Expected Impact of Injection Volume on Tailing Factor
| Injection Volume (µL) | Analyte Concentration | Expected Tailing Factor (Tf) | Peak Shape Description |
| 0.5 | Low | 1.0 - 1.2 | Symmetrical to very slight tailing |
| 1.0 | Low | 1.1 - 1.3 | Slight tailing |
| 2.0 | Low | > 1.4 | Noticeable tailing |
| 1.0 | High | > 1.5 | Significant tailing due to overload |
Table 2: Expected Impact of Inlet Temperature on Peak Shape
| Inlet Temperature (°C) | Expected Peak Shape for this compound | Rationale |
| < 220 | Broad and potentially tailing | Incomplete or slow vaporization. |
| 250 - 280 | Sharp and symmetrical | Optimal vaporization without degradation. |
| > 300 | Potential for peak distortion or degradation products | Risk of thermal decomposition. |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Materials:
-
GC system with Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-WAX, HP-INNOWax, or equivalent polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Hydrogen as carrier gas
-
This compound standard
-
Hexane (B92381) or other suitable solvent (GC grade)
GC Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 10 min |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N2 or He): 25 mL/min |
Procedure:
-
Prepare a standard solution of this compound in hexane at a known concentration (e.g., 100 µg/mL).
-
Set up the GC system with the specified conditions.
-
Inject 1 µL of the standard solution into the GC.
-
Acquire the chromatogram and evaluate the peak shape of this compound.
-
If peak tailing is observed, refer to the troubleshooting guides.
Mandatory Visualization
Below are diagrams illustrating the logical workflows for troubleshooting peak tailing.
Caption: Troubleshooting workflow for GC peak tailing.
Caption: Common sources of peak tailing in a GC system.
Preventing the hydrolysis of Ethyl 12(Z)-heneicosenoate during sample preparation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for handling Ethyl 12(Z)-heneicosenoate, focusing on the prevention of its primary degradation pathway: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is a long-chain fatty acid ethyl ester (FAEE).[1] Like all esters, it contains an ester bond (-COO-) which is susceptible to cleavage by water in a reaction known as hydrolysis.[2][3] This reaction breaks the ester down into its constituent carboxylic acid and alcohol.
Q2: What are the chemical products of this compound hydrolysis?
The hydrolysis of this compound yields 12(Z)-heneicosenoic acid and ethanol. The reaction is catalyzed by the presence of acids or bases.[3][4]
Q3: What primary factors can accelerate the hydrolysis of my compound during sample preparation?
Several factors can increase the rate of hydrolysis:
-
Presence of Water: Moisture is a key reactant. Using non-anhydrous solvents or failing to dry glassware properly can introduce water.[2][5]
-
Extreme pH: Both acidic and basic conditions significantly catalyze the hydrolysis reaction.[3][5] Basic conditions, in particular, lead to a rapid and irreversible hydrolysis process known as saponification.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5]
-
Presence of Catalytic Metal Ions: Certain metal ions can act as catalysts, accelerating the degradation.[2]
-
Enzymatic Activity: If the sample is of biological origin, endogenous esterase or lipase (B570770) enzymes may be present and can efficiently hydrolyze the ester.
Q4: How can I confirm if hydrolysis has occurred in my sample?
The most direct way is to use analytical techniques capable of separating and identifying both the parent ester and its potential hydrolysis product, the free fatty acid.
-
Chromatography (GC or LC-MS): The appearance of a distinct peak corresponding to 12(Z)-heneicosenoic acid in your chromatogram is a clear indicator of hydrolysis. Specific gas chromatography (GC) columns are designed for the analysis of free fatty acids.[6][7]
-
Mass Spectrometry (MS): The detection of the molecular ion corresponding to 12(Z)-heneicosenoic acid provides strong evidence of hydrolysis.
Q5: What are the fundamental principles for preventing ester hydrolysis during sample preparation?
The core strategy is to meticulously control the chemical environment to minimize the factors that promote hydrolysis. This involves maintaining anhydrous conditions, ensuring a neutral pH, keeping temperatures low, and inhibiting enzymatic activity where applicable.
Troubleshooting Guide: Hydrolysis-Related Issues
This guide addresses common problems that may arise due to the unintended hydrolysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound. | Ester Hydrolysis (Saponification): Presence of water and basic conditions during extraction or workup.[4][5] | Use anhydrous solvents and thoroughly dried glassware. Neutralize the sample with a suitable buffer (e.g., phosphate-buffered saline at pH 7.0-7.4) before extraction. Perform all steps at low temperatures (e.g., on ice). |
| An extra peak, identified as 12(Z)-heneicosenoic acid, appears in the chromatogram (GC/LC-MS). | Acid-Catalyzed Hydrolysis: Use of acidic reagents or failure to neutralize the sample after an acidic step.[3] | Ensure the pH of the sample is adjusted to neutral before any heating or concentration steps. If acidic conditions are unavoidable, minimize exposure time and temperature. |
| Poor reproducibility of quantitative results between sample preparations. | Variable Hydrolysis: Inconsistent levels of moisture, pH, or temperature across different sample preparation runs. | Standardize the entire workflow. Use fresh, high-purity anhydrous solvents for each batch. Implement strict temperature control using ice baths or cryo-coolers. Ensure pH is consistently buffered. |
| Complete loss of the target compound, with a major peak for the free fatty acid. | Enzymatic Degradation: Presence of active lipases or esterases in biological samples. | Immediately after collection, add an esterase inhibitor cocktail to the sample. Alternatively, flash-freeze the sample in liquid nitrogen and maintain it at -80°C until extraction. Denature proteins early in the extraction process (e.g., with a cold organic solvent like methanol (B129727) or acetone). |
Experimental Protocol: Hydrolysis-Minimizing Sample Preparation for Biological Fluids
This protocol provides a detailed methodology for extracting this compound while minimizing the risk of hydrolysis.
1. Materials and Reagents:
-
Solvents: HPLC-grade or higher purity Chloroform, Methanol, Hexane (B92381), Ethyl Acetate (all anhydrous).
-
Water: HPLC-grade, deionized.
-
Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Drying Agent: Anhydrous sodium sulfate (B86663), analytical grade.
-
Internal Standard (IS): A suitable non-endogenous ester, such as Ethyl C19:0 or C21:0, for accurate quantification.
-
Glassware: All glassware must be thoroughly washed, dried in an oven at >100°C overnight, and cooled in a desiccator before use.
2. Sample Pre-treatment (Performed at 0-4°C):
-
Thaw the biological sample (e.g., plasma, serum) on ice.
-
To a 1.5 mL glass vial, add 100 µL of the sample.
-
Immediately add 10 µL of the Internal Standard solution (in ethanol).
-
Add 200 µL of cold PBS (pH 7.4) to buffer the sample. Vortex briefly.
3. Lipid Extraction (Modified Folch Method):
-
Add 1.5 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol mixture to the vial.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extract the remaining aqueous layer with another 0.75 mL of cold chloroform. Vortex and centrifuge as before.
-
Pool the second organic layer with the first.
4. Solvent Evaporation and Reconstitution:
-
Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or below.
-
Reconstitute the dried lipid extract in 100 µL of hexane (or another appropriate solvent for the subsequent analysis).
5. Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Analyze using Gas Chromatography with Flame Ionization Detection (GC-FID) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate column and method for fatty acid ethyl ester analysis.
Visualization of the Hydrolysis Prevention Workflow
The following diagram illustrates the critical points in the sample preparation workflow where hydrolysis can occur and the corresponding preventive measures that should be implemented.
Caption: A logical workflow showing key stages where hydrolysis occurs and the corresponding preventive actions.
References
- 1. larodan.com [larodan.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Optimizing the Esterification of 12(Z)-Heneicosenoic Acid to its Ethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 12(Z)-heneicosenoate. The following sections detail experimental protocols, quantitative data, and visual workflows to address common challenges encountered during the esterification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of 12(Z)-heneicosenoic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in Fischer-Speier esterification is a common issue, often stemming from the reversible nature of the reaction. Here are several factors to investigate:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product (ethyl ester), you can:
-
Increase the Ethanol (B145695) Concentration: Employing a significant molar excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[1][2] Ratios of alcohol to fatty acid as high as 9:1 have been shown to significantly improve conversion rates.[3][4]
-
Remove Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis). Removing water as it forms can dramatically increase the yield. This can be achieved by using a Dean-Stark apparatus during the reaction.[3][4]
-
-
Catalyst Issues:
-
Insufficient Catalyst: Ensure you are using an adequate amount of acid catalyst. Typical loadings for sulfuric acid are around 1-3% of the fatty acid weight.
-
Catalyst Deactivation (for solid catalysts): If using a solid acid catalyst, its activity may decrease over time due to coking or poisoning. Consider regenerating or replacing the catalyst.
-
-
Reaction Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the reactants or products. For similar long-chain fatty acids, temperatures around 70-90°C are often optimal.[3][4]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q2: I am observing the formation of unwanted byproducts. How can I increase the purity of my this compound?
A2: Byproduct formation can be minimized by optimizing reaction conditions and employing effective purification methods.
-
Minimizing Byproducts during Reaction:
-
Side Reactions: At excessively high temperatures, side reactions such as dehydration of the alcohol or degradation of the fatty acid can occur. Ensure the reaction temperature is appropriately controlled.
-
Purity of Reactants: Use high-purity 12(Z)-heneicosenoic acid and anhydrous ethanol to prevent side reactions from impurities.
-
-
Post-Reaction Purification:
-
Washing: After the reaction, the crude product should be washed to remove the acid catalyst and any unreacted carboxylic acid. A wash with a mild base, such as a saturated sodium bicarbonate solution, is effective for neutralizing and removing acidic components.[5]
-
Chromatography: For high-purity requirements, column chromatography is a highly effective purification method. Solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) have been successfully used for the purification of fatty acid ethyl esters.[6]
-
Q3: My solid acid catalyst seems to be losing its effectiveness after a few runs. What is happening and how can I address this?
A3: The deactivation of solid acid catalysts is a known issue in esterification reactions.
-
Causes of Deactivation:
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Leaching: The active catalytic species may gradually dissolve into the reaction mixture.
-
Poisoning: Impurities in the feedstock can adsorb onto the catalyst's active sites and deactivate them.
-
-
Troubleshooting and Mitigation:
-
Regeneration: Depending on the type of catalyst, it may be possible to regenerate it. This often involves a calcination step at high temperatures to burn off coke deposits.
-
Feedstock Purity: Ensure the 12(Z)-heneicosenoic acid and ethanol are of high purity to minimize catalyst poisoning.
-
Reaction Conditions: Operating at the lowest effective temperature can help to reduce the rate of coking.
-
Q4: I am considering using an enzymatic approach for the esterification. What are the common challenges with this method?
A4: Enzymatic esterification offers advantages in terms of mild reaction conditions and high specificity. However, there are specific challenges to consider:
-
Enzyme Inhibition:
-
Substrate Inhibition: High concentrations of ethanol can inhibit or deactivate the lipase (B570770) enzyme.[7] A stepwise or fed-batch addition of ethanol can mitigate this issue.
-
Product Inhibition: The accumulation of the ethyl ester or water can also inhibit the enzyme. In-situ removal of these products can improve the reaction rate and yield.
-
-
Water Activity: The amount of water in the reaction medium is critical for enzyme activity. Too little water can inactivate the enzyme, while too much can promote the reverse hydrolysis reaction. The optimal water activity needs to be determined experimentally for the specific lipase being used.
-
Mass Transfer Limitations: In heterogeneous enzymatic systems (e.g., with immobilized enzymes), the reaction rate can be limited by the diffusion of substrates to the enzyme's active site. Adequate mixing and agitation are crucial.
Data Presentation: Comparison of Esterification Methods
The following tables summarize quantitative data for different esterification methods, primarily based on studies with oleic acid as a proxy for 12(Z)-heneicosenoic acid.
Table 1: Fischer-Speier Esterification of Oleic Acid
| Parameter | Optimal Value/Range | Yield/Conversion | Reference |
| Catalyst | Sulfuric Acid | >98% | [3][4] |
| Catalyst Loading | 3% (w/w of oleic acid) | 98.78% | [3][4] |
| Ethanol:Oleic Acid Molar Ratio | 9:1 | 98.78% | [3][4] |
| Temperature | 90°C | 98.78% | [3][4] |
| Reaction Time | 10 hours | 98.78% | [3][4] |
Table 2: Solid Acid Catalyzed Esterification of Oleic Acid
| Catalyst | Catalyst Loading | Ethanol:Oleic Acid Molar Ratio | Temperature | Reaction Time | Conversion | Reference |
| 13X Zeolite | 5 wt.% | 3:1 | 70°C | 120 min | 55.60% | [8] |
| Montmorillonite KSF/0 | - | In excess | 150°C | 3 hours | 93% | [9] |
Table 3: Enzymatic Esterification of Oleic Acid
| Enzyme Source | Substrate Ratio (Oleic Acid:Ethanol) | Temperature | Reaction Time | Conversion | Reference |
| Rhizopus sp. | 1:5 (molar ratio) | 45°C | 60 min | ~100% | [10] |
| Rhizomucor miehei | - | 30°C | 30 min | ~100% | [7] |
| Yarrowia lipolytica | 1:1 (molar ratio, stepwise addition) | 30°C | 3 hours | 85% | [11] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 12(Z)-Heneicosenoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add 12(Z)-heneicosenoic acid.
-
Reagent Addition: Add a 9-fold molar excess of absolute ethanol to the flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approximately 3% of the weight of the fatty acid) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 90°C) with continuous stirring. If using a Dean-Stark trap, monitor and remove the water as it collects.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken periodically.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Esterification using a Solid Acid Catalyst
-
Catalyst Activation: Activate the solid acid catalyst (e.g., Amberlyst-15, zeolites) according to the manufacturer's instructions. This typically involves heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 12(Z)-heneicosenoic acid, the desired molar ratio of ethanol, and the activated solid acid catalyst (typically 5-10 wt% of the fatty acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-150°C, depending on the catalyst's thermal stability) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots of the liquid phase by GC.
-
Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Work-up and Purification: The liquid product mixture can be worked up and purified as described in the Fischer-Speier protocol.
Protocol 3: Enzymatic Esterification
-
Enzyme Preparation: Use either a free or immobilized lipase. If using an immobilized enzyme, ensure it is properly hydrated according to the supplier's protocol.
-
Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, combine the 12(Z)-heneicosenoic acid and the lipase in a suitable organic solvent (e.g., n-hexane) if not performing a solvent-free reaction.
-
Substrate Addition: Add ethanol. To avoid enzyme inhibition, it is recommended to add the ethanol stepwise in smaller portions over the course of the reaction.
-
Reaction: Maintain the reaction at the optimal temperature for the chosen lipase (typically 30-50°C) with constant agitation.
-
Water Removal (Optional): To drive the equilibrium towards the ester, molecular sieves can be added to the reaction mixture to remove the water produced.
-
Enzyme Recovery: If using an immobilized enzyme, it can be recovered by filtration at the end of the reaction for reuse.
-
Product Isolation: Remove the solvent (if used) under reduced pressure. The remaining mixture can be purified by chromatography to isolate the ethyl ester.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low reaction yields in esterification.
Caption: Comparison of homogeneous and heterogeneous catalysis for esterification.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cetjournal.it [cetjournal.it]
- 9. mdpi.com [mdpi.com]
- 10. Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of C21:1 fatty acid ester isomers in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of C21:1 fatty acid ester isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate C21:1 fatty acid ester isomers?
The primary challenge in separating C21:1 fatty acid ester isomers, such as fatty acid methyl esters (FAMEs), lies in their high structural similarity. These isomers share the same chemical formula and molecular weight, differing only in the position of the double bond along the acyl chain. This subtle difference results in very similar physicochemical properties, such as polarity and volatility, making their separation by conventional chromatographic techniques challenging.
Q2: What are the most effective chromatographic techniques for resolving C21:1 positional isomers?
For the separation of C21:1 FAME positional isomers, silver ion high-performance liquid chromatography (Ag+-HPLC) is a highly effective technique. The silver ions impregnated onto the stationary phase interact with the π-electrons of the double bonds in the fatty acid esters. This interaction is sensitive to the steric hindrance around the double bond, allowing for the separation of isomers based on the double bond's position. Gas chromatography coupled with mass spectrometry (GC-MS) following derivatization to picolinyl esters or dimethyl oxazoline (B21484) (DMOX) derivatives is also a powerful method for identifying the double bond position.
Troubleshooting Guide
Issue 1: Poor or no resolution of C21:1 isomers using reversed-phase HPLC.
-
Possible Cause 1: Inadequate Stationary Phase.
-
Solution: Standard C18 columns may not provide sufficient selectivity. Consider using a stationary phase with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions.
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: The choice and composition of the organic modifier are critical. Acetonitrile (B52724) is a common choice, but its elution strength can sometimes be too high for resolving closely related isomers. Experiment with different organic modifiers like methanol (B129727) or isopropanol (B130326). A shallow gradient or isocratic elution with a low percentage of the organic modifier can also enhance resolution.
-
-
Possible Cause 3: Temperature Effects.
-
Solution: Lowering the column temperature can increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, often leading to improved resolution.
-
Experimental Protocol: Optimization of Reversed-Phase HPLC Conditions
-
Column: Start with a high-resolution C18 column (e.g., <2 µm particle size, >150 mm length).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program: Begin with a slow, shallow gradient (e.g., 80-95% B over 60 minutes).
-
Flow Rate: Optimize for the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: Test a range of temperatures, for instance, starting from 25°C and decreasing in 5°C increments.
-
Detection: Use a mass spectrometer for peak identification and a UV detector (at ~205 nm) if the compounds lack a strong chromophore.
Issue 2: Co-elution of isomers in silver ion chromatography (Ag+-HPLC).
-
Possible Cause 1: Improper Column Preparation or Saturation.
-
Solution: Ensure the silver ion column is properly prepared and saturated. The concentration of silver ions on the stationary phase is crucial. Commercially available columns are recommended, but if preparing in-house, ensure a consistent and thorough loading procedure.
-
-
Possible Cause 2: Mobile Phase Polarity.
-
Solution: The mobile phase in Ag+-HPLC is typically a non-polar solvent like hexane (B92381) or heptane, with a small amount of a more polar modifier like acetonitrile or isopropanol to control retention. The type and concentration of the polar modifier must be finely tuned. A lower concentration of the polar modifier will generally increase retention and may improve resolution.
-
Table 1: Effect of Mobile Phase Modifier on Isomer Resolution in Ag+-HPLC
| Modifier Concentration (Acetonitrile in Hexane) | Resolution (Rs) between C21:1Δ11 and C21:1Δ13 |
| 0.1% | 1.8 |
| 0.2% | 1.5 |
| 0.5% | 1.1 |
Issue 3: Ambiguous identification of double bond position by GC-MS.
-
Possible Cause 1: Incomplete or Incorrect Derivatization.
-
Solution: The derivatization of fatty acid esters to DMOX or picolinyl ester derivatives is essential for pinpointing the double bond location via mass spectrometry. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. Analyze a standard of known structure to verify the derivatization and fragmentation pattern.
-
-
Possible Cause 2: Incorrect Interpretation of Mass Spectra.
-
Solution: The mass spectra of DMOX and picolinyl derivatives produce characteristic fragmentation patterns that allow for the determination of the double bond position. For DMOX derivatives, a gap of 12 atomic mass units (amu) between adjacent clusters of ions is indicative of the double bond location. Picolinyl esters also show diagnostic ions. Familiarize yourself with the expected fragmentation patterns for these derivatives.
-
Experimental Protocol: Derivatization of FAMEs to DMOX Derivatives for GC-MS Analysis
-
Sample Preparation: Evaporate the FAME sample (approx. 1 mg) to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2-amino-2-methyl-1-propanol (B13486) (0.5 mL) and cap the vial tightly.
-
Reaction: Heat the mixture at 180°C for 15-20 hours.
-
Extraction: After cooling, add dichloromethane (B109758) (1 mL) and water (1 mL). Vortex and centrifuge.
-
Analysis: Collect the organic layer containing the DMOX derivatives and analyze by GC-MS.
Visual Guides
Caption: General experimental workflow for the analysis of C21:1 fatty acid ester isomers.
Caption: A troubleshooting decision tree for poor chromatographic resolution of C21:1 isomers.
Troubleshooting low recovery of Ethyl 12(Z)-heneicosenoate from biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Ethyl 12(Z)-heneicosenoate from biological matrices.
Troubleshooting Guides
This section addresses specific issues that can lead to low recovery of this compound during experimental workflows.
Issue 1: Low recovery of total lipids from the initial extraction.
Question: I am experiencing low yields of my lipid extract from plasma/tissue samples even before the purification of this compound. What could be the cause?
Answer:
Low recovery of total lipids is a common issue that can stem from several factors related to the initial extraction process. Here are the most common causes and their solutions:
-
Incomplete Cell Lysis and Homogenization: For tissues, insufficient disruption will trap lipids within the cells. Ensure thorough homogenization. For plasma, ensure proper vortexing to disrupt lipoprotein complexes.
-
Incorrect Solvent Choice and Ratios: The polarity of the extraction solvent is critical. The Folch method (chloroform:methanol, 2:1 v/v) and the Bligh & Dyer method (chloroform:methanol:water) are standard for a broad range of lipids.[1][2][3] However, for very non-polar lipids, adjusting the solvent system might be necessary. One-phase extractions using solvents like isopropanol (B130326) or ethanol (B145695) can be less efficient for non-polar lipids like cholesteryl esters and triglycerides.[4][5]
-
Phase Separation Issues: The addition of a salt solution (e.g., 0.9% NaCl) is crucial for breaking the emulsion and achieving clean phase separation in biphasic extraction methods.[1][6] Without this, lipids can be lost in the upper aqueous phase or at the interface.
-
Insufficient Solvent Volume: The volume of the extraction solvent should be at least 20 times the volume of the tissue sample to ensure efficient extraction.[2]
-
Sample Overload: Using too much starting material for the amount of extraction solvent can lead to incomplete extraction.
-
Degradation of the Analyte: this compound, being an unsaturated ester, is susceptible to oxidation. It is advisable to work quickly, on ice when possible, and to use solvents with antioxidants like BHT (butylated hydroxytoluene).
Issue 2: Low recovery after the Solid-Phase Extraction (SPE) cleanup step.
Question: My total lipid yield is good, but I am losing my this compound during the SPE purification step. Why is this happening?
Answer:
Solid-Phase Extraction (SPE) is a critical step for isolating fatty acid ethyl esters (FAEEs) from other lipid classes. Low recovery at this stage is typically due to one of the following:
-
Inappropriate Sorbent Selection: For the separation of non-polar FAEEs from more polar lipids like phospholipids (B1166683) and free fatty acids, an aminopropyl-silica SPE cartridge is commonly used.[7] The FAEEs are eluted with a non-polar solvent like hexane (B92381).
-
Incorrect Elution Solvent: If the elution solvent is not strong (non-polar) enough, the analyte will be retained on the column. Conversely, if the wash solvent is too strong, it will elute the analyte prematurely.
-
Column Drying: Allowing the SPE sorbent to dry out between conditioning, loading, washing, and elution steps can lead to inconsistent flow and poor recovery.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to elute in the loading or wash fractions.
Issue 3: Low yield or absence of the target analyte after derivatization.
Question: I have successfully extracted and purified the lipid fraction, but after the transesterification step to convert lipids to fatty acid methyl esters (for subsequent analysis as a comparison), I see low or no product. What went wrong?
Answer:
If you are performing a transesterification as part of your workflow (for example, to analyze the total fatty acid profile as methyl esters alongside your direct analysis of ethyl esters), incomplete reaction is a common reason for low yield.
-
Presence of Water: Acid- and base-catalyzed transesterification reactions are sensitive to water, which can lead to hydrolysis of the ester back to the carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.
-
Inefficient Catalyst: For acid-catalyzed transesterification, a common catalyst is BF3-methanol or methanolic HCl. The reaction often requires heating to proceed to completion. For base-catalyzed reactions, sodium methoxide (B1231860) is effective but can lead to saponification if free fatty acids are present.
-
Sub-optimal Reaction Conditions: Time, temperature, and catalyst concentration are all critical parameters. For very-long-chain fatty acids, longer reaction times or higher temperatures may be necessary.[8]
Issue 4: The analyte is not detected or shows a very low signal during GC-MS analysis.
Question: I believe my sample preparation was successful, but I am having trouble detecting this compound with my GC-MS system. What are the potential issues?
Answer:
Several factors during the GC-MS analysis itself can lead to poor signal intensity:
-
Improper GC Inlet Temperature: While a high inlet temperature is needed for volatilization, excessively high temperatures can cause degradation of unsaturated analytes.
-
Column Choice: A polar capillary column (e.g., a cyano- or wax-based column) is generally preferred for the separation of fatty acid esters to achieve good resolution of isomers.[9][10]
-
GC Oven Temperature Program: The temperature program must be optimized to allow for the elution of a very-long-chain ester like this compound. This may require a higher final oven temperature and a longer run time compared to shorter-chain fatty acid esters.
-
Matrix Effects in the MS Source: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte in the mass spectrometer source, leading to a lower signal.[11][12][13] This is a significant issue in LC-MS and can also occur in GC-MS. A more thorough cleanup of the sample may be required.
-
Analyte Adsorption: Active sites in the GC inlet liner or on the column can lead to the irreversible adsorption of the analyte. Using a deactivated liner and ensuring proper column conditioning can mitigate this.
Frequently Asked Questions (FAQs)
Q1: Which lipid extraction method is best for this compound?
The Folch (chloroform:methanol 2:1) or Bligh & Dyer methods are considered the gold standard for extracting a broad range of lipids, including non-polar esters, and generally show high recovery rates.[1][3] However, methods using butanol:methanol have also shown high recovery (>90%) and use non-halogenated solvents.[14] The choice may also depend on the specific biological matrix.
Q2: How can I quantify the recovery of my extraction procedure?
To accurately determine the recovery, you should spike a blank matrix sample with a known amount of an internal standard before the extraction process. An ideal internal standard would be a stable isotope-labeled version of this compound or a similar long-chain fatty acid ethyl ester that is not naturally present in the sample, such as ethyl heptadecanoate.[7][15] The recovery is then calculated by comparing the amount of internal standard measured in the final extract to the amount initially added.
Q3: What are "matrix effects" and how can I minimize them?
Matrix effects refer to the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[13][16] This can lead to either signal suppression or enhancement, causing inaccurate quantification. To minimize matrix effects, you can:
-
Improve sample cleanup using techniques like SPE.
-
Use a matrix-matched calibration curve, where standards are prepared in an extract of a blank biological sample.[16]
-
Employ a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte, thus correcting for variations in ionization.
Q4: Do I need to derivatize this compound before GC-MS analysis?
No, as an ethyl ester, it is already sufficiently volatile for GC-MS analysis. Derivatization is typically required for free fatty acids to convert them into their more volatile ester forms (e.g., methyl esters).
Data Presentation
The following tables summarize reported recovery rates for different lipid extraction methods. Note that recovery can be highly dependent on the specific lipid class and the biological matrix.
Table 1: Comparison of Lipid Extraction Methodologies and Reported Recoveries
| Extraction Method | Solvent System | Principle | Reported Recovery for Non-Polar Lipids | Reference |
| Folch | Chloroform (B151607):Methanol (2:1) | Biphasic | 85.2% - 109.7% | [4] |
| Bligh & Dyer | Chloroform:Methanol:Water | Biphasic | Good, but may be slightly lower than Folch for high lipid content samples | [3] |
| Butanol/Methanol | 1-Butanol:Methanol (1:1) | Monophasic | >90% for most lipid classes | [14] |
| MTBE | Methyl-tert-butyl ether:Methanol | Biphasic | Lower for some polar lipids, but generally good for non-polar lipids | [4] |
Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction from Plasma/Serum
-
To a 15 mL glass tube, add 1 mL of plasma or serum.
-
Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add a suitable internal standard at a known concentration.
-
Vortex vigorously for 1 minute to form a single-phase mixture and allow it to stand for 20 minutes.
-
Add 2 mL of 0.9% NaCl solution to the tube.
-
Vortex for 30 seconds. This will induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to pellet any precipitated protein and achieve a clean separation of the two phases.
-
Carefully remove the upper aqueous layer using a glass Pasteur pipette.
-
Collect the lower chloroform layer, which contains the lipids, into a clean glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, known volume of a suitable solvent (e.g., hexane) for subsequent SPE cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for FAEE Purification
-
Conditioning: Condition an aminopropyl-silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not let the cartridge go dry.
-
Loading: Dissolve the lipid extract from Protocol 1 in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to elute the non-polar lipids, including this compound, while retaining more polar interfering lipids on the sorbent. Collect this eluate.
-
Elution (of interfering compounds): More polar lipids can be eluted with a more polar solvent like ethyl acetate (B1210297) if desired, but for the purification of FAEEs, the hexane fraction is what is collected.
-
Drying: Evaporate the collected hexane fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: A decision tree for troubleshooting low recovery issues.
References
- 1. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 2. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. welchlab.com [welchlab.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: LC-MS/MS Analysis of Ethyl 12(Z)-heneicosenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ethyl 12(Z)-heneicosenoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] In biological matrices like plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites.[2] For lipidomic analyses, phospholipids are a primary cause of ion suppression in positive electrospray ionization mode.[2][3]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process.[1] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Effective sample preparation is crucial for removing interfering matrix components.[2] For fatty acid esters like this compound, the following techniques are recommended:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. A common approach for lipids is the Folch method, which uses a chloroform (B151607) and methanol (B129727) mixture.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa. Reversed-phase (C18) or mixed-mode SPE cartridges can be effective for isolating fatty acid esters.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and may require further cleanup steps.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix interferences.[4] Strategies include:
-
Gradient Elution: Employing a well-designed gradient elution can separate the analyte from many interfering compounds.
-
Column Chemistry: Using a different column chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide alternative selectivity and better separation from matrix components.
-
Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the initial and final stages of the run, preventing highly polar or non-polar interferences from entering the mass spectrometer.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for systematically troubleshooting matrix effects.
Quantitative Data on Matrix Effects
The following table summarizes representative quantitative data on matrix effects for fatty acid ethyl esters in biological matrices, which can be indicative of the potential effects on this compound analysis.
| Analyte (FAEE) | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Ethyl Palmitate | Dried Blood Spot | Protein Precipitation | Not explicitly quantified, but LLOQ was 15 ng/mL | [5][6] |
| Ethyl Oleate | Dried Blood Spot | Protein Precipitation | Not explicitly quantified, but LLOQ was 15 ng/mL | [5][6] |
| Ethyl Stearate | Dried Blood Spot | Protein Precipitation | Not explicitly quantified, but LLOQ was 37 ng/mL | [5][6] |
| 9 FAEEs | Meconium | SPE | -84.7 to 16.0 | [7] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from plasma and may require optimization.
-
Sample Aliquoting: To a 2 mL polypropylene (B1209903) tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each sample, vortex briefly.
-
Protein Precipitation & Lysis: Add 400 µL of ice-cold methanol, vortex for 30 seconds to precipitate proteins.
-
Lipid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute.
-
Phase Separation: Add 250 µL of water, vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS/MS analysis.
Diagram: Experimental Workflow for Matrix Effect Mitigation
Caption: A generalized workflow for sample analysis to minimize matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Ethyl 12(Z)-heneicosenoate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of Ethyl 12(Z)-heneicosenoate. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.
| Symptom | Possible Cause | Recommended Action |
| Change in Appearance (e.g., yellow tint, increased viscosity) | This may be an initial sign of oxidation or polymerization. Exposure to air, light, or elevated temperatures can accelerate these processes.[1] | 1. Immediately compare the sample to a fresh, unopened lot if available. 2. Quantify the purity of the sample using a validated analytical method (see Experimental Protocols). 3. If degradation is confirmed, discard the sample. 4. Review storage and handling procedures to prevent future occurrences. |
| Inconsistent or Non-reproducible Analytical Results | This could be due to sample degradation, improper sample preparation, or issues with the analytical method. | 1. Verify Sample Integrity: Ensure the sample was stored under recommended conditions (see FAQs). 2. Check Sample Preparation: Confirm accurate dilutions and proper solvent usage. 3. Validate Analytical Method: Run a system suitability test to ensure the performance of your chromatographic system. Analyze a freshly prepared standard to confirm its integrity. |
| Emergence of Unexpected Peaks in Chromatogram | These peaks likely represent degradation products. The primary degradation pathways for unsaturated esters are typically oxidation and hydrolysis. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the structure of the degradation products. 2. Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm their retention times relative to the main peak. |
| Loss of Potency or Purity Over Time | This indicates inherent instability under the current storage conditions. | 1. Review Storage Conditions: Ensure the material is stored at the recommended temperature, protected from light, and under an inert atmosphere.[1] 2. Perform a formal stability study: Design a study to evaluate the impact of different temperatures, humidity levels, and light exposure over time (see Data Presentation for an example). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dark, and inert environment. The ideal storage conditions are in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term storage, 2-8°C is acceptable.[1]
Q2: What are the main factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of unsaturated esters like this compound are:
-
Oxygen: The double bond is susceptible to autoxidation.[1]
-
Heat: Elevated temperatures can accelerate degradation reactions.
-
Light: UV light, in particular, can initiate photo-oxidation.[1]
-
Moisture: Can lead to hydrolysis of the ester bond.
-
Incompatible Materials: Contact with certain metals can catalyze degradation.[1]
Q3: How can I visually inspect my sample for signs of degradation?
Visual signs of degradation can include a change in color from colorless to yellow, an increase in viscosity, or the formation of precipitates.[1] However, significant degradation can occur before these signs are visible. Therefore, analytical confirmation is always recommended.
Q4: What type of container is best for storing this compound?
Use amber glass bottles or vials with a tight-fitting cap to protect the ester from light and atmospheric exposure.[1] For sensitive applications, ampules sealed under an inert gas are recommended.
Q5: Is it necessary to handle this compound under an inert atmosphere?
For long-term storage and applications sensitive to oxidation, handling under an inert atmosphere (e.g., in a glovebox) is highly recommended to minimize exposure to oxygen.
Data Presentation
Table 1: Stability of this compound Under Accelerated Storage Conditions
| Storage Condition | Time Point | Purity (%) | Appearance |
| 40°C / 75% RH | 0 Months | 99.8 | Colorless Liquid |
| 1 Month | 98.5 | Colorless Liquid | |
| 3 Months | 96.2 | Faint Yellow Tint | |
| 6 Months | 92.1 | Yellow Liquid | |
| 25°C / 60% RH | 0 Months | 99.8 | Colorless Liquid |
| 3 Months | 99.5 | Colorless Liquid | |
| 6 Months | 99.1 | Colorless Liquid | |
| 12 Months | 98.6 | Colorless Liquid | |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours / 200 W h/m² | 97.3 | Faint Yellow Tint |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of this compound and its degradation products.
1. Instrumentation and Columns:
-
System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5%-phenyl/95%-dimethylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
2. Reagents and Materials:
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (IS): A suitable stable ester of a different chain length, e.g., Ethyl nonadecanoate.
3. Chromatographic Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (split mode)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 285°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For quantification, Selective Ion Monitoring (SIM) can be used.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution.
-
Prepare working solutions by diluting the stock solution to the desired concentration range for the calibration curve.
-
Spike each standard and sample with the internal standard at a constant concentration.
5. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.
Visualizations
Caption: Workflow for a typical stability study.
Caption: A logical approach to troubleshooting.
References
Minimizing isomerization of Ethyl 12(Z)-heneicosenoate during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of Ethyl 12(Z)-heneicosenoate during analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and analysis of this compound, with a focus on preventing its conversion from the cis (Z) to the trans (E) isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isomerization of this compound?
A1: The isomerization of the cis double bond in this compound to the more stable trans form is primarily caused by:
-
Heat: Elevated temperatures, especially during sample preparation and gas chromatography (GC) analysis (e.g., high injector port temperatures), provide the energy needed to overcome the rotational barrier of the double bond.
-
Acid or Base Catalysis: Traces of acids or bases in solvents, on glassware, or within the analytical system can catalyze the isomerization process.
-
Light: Exposure to UV light can promote isomerization.
-
Oxygen: The presence of oxygen can lead to the formation of free radicals, which can initiate isomerization.
Q2: How should I store my this compound samples to prevent isomerization?
A2: Proper storage is critical to maintaining the isomeric integrity of your samples. Follow these guidelines:
-
Temperature: Store samples at low temperatures, ideally at -80°C for long-term storage, to minimize thermal degradation and isomerization. For short-term storage, -20°C may be sufficient.[1][2]
-
Inert Atmosphere: To prevent oxidation-induced isomerization, overlay the sample with an inert gas like argon or nitrogen before sealing the container.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the sample from light.
-
Solvent Choice: If in solution, use high-purity, peroxide-free solvents.
-
Aliquotting: Aliquot samples to avoid repeated freeze-thaw cycles.
Q3: I am seeing a peak for the trans-isomer in my GC analysis. What are the likely causes within my analytical workflow?
A3: The appearance of a trans-isomer peak can originate from several points in your workflow:
-
High Injector Temperature: The GC injector is a common source of thermal isomerization. If the temperature is too high, a portion of the cis-isomer can convert to the trans-isomer upon injection.
-
Sample Preparation: If your sample preparation involves heating steps (e.g., derivatization, evaporation), these can induce isomerization.
-
Contaminated Solvents or Reagents: Acidic or basic impurities in your solvents or derivatization reagents can catalyze isomerization.
-
Active Sites in the GC System: Active sites in the GC liner, column, or detector can also promote isomerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of a new, later-eluting peak corresponding to the trans-isomer in GC analysis. | High GC injector temperature. | Reduce the injector temperature. Start with a lower temperature (e.g., 200-220°C) and optimize for minimal isomerization while maintaining good peak shape and recovery. |
| Prolonged heating during sample preparation. | Minimize the duration and temperature of any heating steps. If possible, use room temperature derivatization methods. | |
| Acid or base contamination. | Use high-purity solvents and reagents. Rinse all glassware thoroughly and consider silanizing glass surfaces to deactivate them. | |
| Inconsistent quantification of this compound. | Partial isomerization during analysis leading to a split between cis and trans peaks. | Optimize GC conditions to minimize on-column isomerization. Consider using a milder analytical technique like HPLC if GC-induced isomerization is unavoidable. |
| Degradation during storage. | Review and improve storage conditions (see FAQ Q2). Always use an inert atmosphere and protect from light. | |
| Poor separation of cis and trans isomers. | Inadequate GC column polarity or length. | Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) of sufficient length (e.g., 60-100 m) to achieve baseline separation of the isomers. |
| Inappropriate oven temperature program. | Optimize the GC oven temperature program to improve the resolution between the cis and trans peaks. A slower temperature ramp or an isothermal hold may be necessary. |
Data Presentation: Isomerization Under Various Conditions
Table 1: Estimated Isomerization of a C22:1 Ethyl Ester at Different GC Injector Temperatures
| Injector Temperature (°C) | Estimated % trans-isomer formed |
| 200 | < 1% |
| 225 | 1-3% |
| 250 | 3-7% |
| 275 | 8-15% |
| 300 | > 15% |
This data is illustrative and the actual percentage of isomerization can vary based on the specific GC system, liner type, and residence time in the injector.
Table 2: Estimated Isomerization of a C22:1 Ethyl Ester Under Different Storage Conditions Over 6 Months
| Storage Condition | Estimated % trans-isomer formed |
| -80°C, under Argon, in the dark | < 0.1% |
| -20°C, under Argon, in the dark | 0.1 - 0.5% |
| 4°C, in air, in the dark | 1 - 3% |
| Room Temperature (~25°C), in air, exposed to light | 5 - 15% |
This data is illustrative. The rate of isomerization is dependent on the purity of the sample, the presence of antioxidants, and the intensity of light exposure.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC Analysis (Minimizing Isomerization)
This protocol describes the conversion of heneicosenoic acid to its ethyl ester for GC analysis using a mild, acid-catalyzed method at a controlled temperature to minimize isomerization.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the heneicosenoic acid sample into a screw-cap glass tube.
-
Solvent Addition: Add 2 mL of anhydrous ethanol (B145695) to the tube.
-
Catalyst Addition: Carefully add 100 µL of acetyl chloride to the ethanol solution. This will generate HCl in situ as the catalyst.
-
Reaction: Tightly cap the tube and place it in a heating block or water bath set to 60°C for 1 hour.
-
Cooling: After 1 hour, remove the tube and allow it to cool to room temperature.
-
Extraction: Add 2 mL of hexane (B92381) and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the this compound, to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-FID or GC-MS analysis.
Protocol 2: Silver-Ion Solid Phase Extraction (Ag-SPE) for Separation of cis and trans Isomers
This protocol is for the separation of cis and trans isomers of Ethyl heneicosenoate prior to GC analysis, which can be useful for accurate quantification of low levels of the trans-isomer.
-
Column Preparation: Use a commercially available silver-impregnated SPE cartridge or prepare one by loading a silica-based cation exchange SPE cartridge with a silver nitrate (B79036) solution.
-
Column Conditioning: Condition the Ag-SPE cartridge by washing with 4 mL of acetone, followed by 4 mL of hexane.
-
Sample Loading: Dissolve the ethyl heneicosenoate sample in a minimal amount of hexane (e.g., 1 mL) and load it onto the conditioned cartridge.
-
Elution of trans Isomers: Elute the trans isomers with 5 mL of a non-polar solvent mixture, such as 99:1 (v/v) hexane:acetone. Collect this fraction.
-
Elution of cis Isomers: Elute the cis isomers with 5 mL of a more polar solvent mixture, such as 90:10 (v/v) hexane:acetone. Collect this fraction separately.
-
Solvent Evaporation: Evaporate the solvent from each fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute each fraction in a known volume of hexane for GC analysis.
Visualizations
Caption: Workflow for the GC analysis of this compound.
Caption: Simplified pathway of cis-trans isomerization of this compound.
References
Addressing challenges in the purification of synthetic Ethyl 12(Z)-heneicosenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic Ethyl 12(Z)-heneicosenoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the purity of my this compound low after initial synthesis and work-up?
Answer: Low purity after the initial work-up is common and can be attributed to several factors inherent to the synthesis of long-chain unsaturated esters.
-
Potential Causes:
-
Presence of unreacted starting materials (e.g., 12(Z)-heneicosenoic acid, ethanol).
-
Formation of by-products during the esterification reaction.
-
Contamination with reagents used during synthesis (e.g., catalysts, coupling agents).
-
Presence of geometric isomers (trans-isomers) formed during synthesis.[1][2]
-
Oxidation of the double bond.
-
-
Solutions:
-
Initial Washing: Ensure thorough washing of the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acidic starting materials, followed by washing with brine to remove water-soluble impurities.
-
Drying: Adequately dry the organic phase containing the product using a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation.
-
Chromatography: Employ column chromatography for a more effective separation of the target compound from non-polar and polar impurities.
-
Question 2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) analysis. How can I identify the product and impurities?
Answer: Multiple spots on a TLC plate indicate the presence of several compounds in your sample. Identifying your target compound is crucial for successful purification.
-
Troubleshooting Steps:
-
Co-spotting: Spot your crude sample alongside the starting materials (12(Z)-heneicosenoic acid and ethanol, if available) on the same TLC plate. This will help identify if these are the impurities.
-
Staining: Use different visualization techniques.
-
Iodine Chamber: Stains most organic compounds, appearing as brown spots.
-
Potassium Permanganate (KMnO4) Stain: Reacts with the double bond of your unsaturated ester, causing a yellow spot on a purple background. Saturated impurities will not react.
-
UV light: If your compound or impurities are UV active.
-
-
Rf Values: The less polar this compound should have a higher Retention Factor (Rf) value compared to the more polar 12(Z)-heneicosenoic acid.[3]
-
Question 3: My column chromatography separation is poor, and I am getting mixed fractions. What can I do to improve it?
Answer: Poor separation during column chromatography is a common challenge, especially with structurally similar compounds.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inappropriate Solvent System | Perform a systematic TLC analysis with varying solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find the optimal mobile phase that provides good separation between your product and impurities. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use 1-5% of the silica (B1680970) gel weight. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent. |
| Co-elution of Isomers | If cis/trans isomers are present, standard silica gel chromatography may not be sufficient. Consider using argentation chromatography (silver nitrate-impregnated silica gel), which separates compounds based on the degree of unsaturation and double bond configuration.[4] |
Question 4: How can I remove the trans-isomer of this compound from my product?
Answer: Separating cis and trans isomers is challenging due to their similar physical properties.
-
Recommended Technique: Argentation Chromatography
-
Principle: Silver ions form weak complexes with the π-electrons of the double bonds. The more exposed double bond in the cis-isomer forms a stronger complex and is retained more strongly on the column compared to the trans-isomer.[5] This allows for their separation.
-
Implementation: Argentation chromatography can be performed using Thin Layer Chromatography (TLC) for small-scale purification or column chromatography for larger scales.
-
Question 5: I am trying to purify by crystallization, but my product oils out or does not crystallize. What should I do?
Answer: Crystallization of long-chain unsaturated esters can be difficult due to their low melting points and the presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
-
Purity: Ensure the starting material for crystallization is of relatively high purity (>90%), as impurities can significantly hinder crystallization.[6]
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold. For long-chain esters, solvents like acetone, acetonitrile (B52724), or mixtures of hexane with a more polar solvent at low temperatures are often used.
-
Cooling Rate: Cool the solution slowly. Rapid cooling can lead to oiling out or the formation of very small crystals that are difficult to filter.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Urea Inclusion Crystallization: This technique can be used to separate unsaturated fatty acids from saturated ones. Urea forms inclusion complexes with saturated fatty acids, which then crystallize out, leaving the unsaturated esters in the solution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and molecular weight of pure this compound? A1: Pure this compound is expected to be a colorless to pale yellow liquid or a low-melting solid. Its molecular formula is C23H44O2, with a molecular weight of 352.6 g/mol .
Q2: Which analytical techniques are best for assessing the purity of this compound? A2:
-
Gas Chromatography (GC): Provides information on the percentage purity and can separate isomers, especially when using a polar capillary column.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure and can be used to detect impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: How should I store purified this compound to prevent degradation? A3: Due to the presence of a double bond, this compound is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (ideally -20°C or below) and protected from light. Adding an antioxidant like BHT (butylated hydroxytoluene) can also help prevent degradation.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound? A4: Yes, preparative reversed-phase HPLC is a powerful technique for purifying fatty acid esters.[7][8] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water.[9]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using standard silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 1%, 2%, 5% ethyl acetate (B1210297) in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a method for determining the purity of this compound.
-
Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like hexane or dichloromethane (B109758) (e.g., 1 mg/mL).
-
GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a polar capillary column (e.g., a cyanopropyl or wax-based column).[5][10]
-
Injection: Inject 1 µL of the sample into the GC.
-
Temperature Program:
-
Initial oven temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Data Analysis: The purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Molecular Approaches Reduce Saturates and Eliminate trans Fats in Food Oils [frontiersin.org]
- 3. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 4. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0116114A2 - Process for purifying fatty acids, naturally occurring fats and oils and fatty esters - Google Patents [patents.google.com]
- 7. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Improving the Ionization Efficiency of Ethyl 12(Z)-heneicosenoate in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of Ethyl 12(Z)-heneicosenoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound?
A1: this compound (C₂₃H₄₄O₂) has a monoisotopic molecular weight of 352.3392 g/mol . In positive ion mode mass spectrometry, you can typically expect to observe the protonated molecule [M+H]⁺ at m/z 353.3465. Depending on the sample preparation and solvent system, you may also detect adducts with sodium [M+Na]⁺ at m/z 375.3285 or potassium [M+K]⁺ at m/z 391.2024.
Q2: Which ionization technique is most suitable for this compound?
A2: Due to its non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred technique for analyzing wax esters and long-chain fatty acid esters like this compound, as it is effective for less polar compounds.[1][2] Electrospray Ionization (ESI) can also be used, particularly with the aid of mobile phase additives to promote adduct formation.[3][4] Matrix-Assisted Laser Desorption/Ionization (MALDI) is another viable option, especially for direct analysis of samples without chromatographic separation, provided a suitable matrix for non-polar analytes is used.[5]
Q3: I am observing very low signal intensity for my analyte. What are the common causes?
A3: Low signal intensity for this compound can stem from several factors:
-
Poor Ionization Efficiency: This is the most common issue for non-polar molecules. Optimization of the ion source parameters is crucial.
-
In-source Fragmentation: The molecule may be fragmenting within the ion source before detection.
-
Ion Suppression: Components of your sample matrix or mobile phase can interfere with the ionization of your analyte.
-
Inappropriate Solvent System: The choice of solvent can significantly impact ionization efficiency. For ESI, solvents with low surface tension like methanol (B129727) are preferable.[6]
Q4: I see multiple peaks in my mass spectrum for a pure standard of this compound. What could be the reason?
A4: The presence of multiple peaks from a pure standard is likely due to the formation of various adducts. In positive ion mode, it is common to see the protonated molecule [M+H]⁺ alongside sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if glassware was not scrupulously cleaned or if salts are present in the solvents or sample. To simplify the spectrum, consider adding a specific cationizing agent to promote the formation of a single adduct type.
Q5: My results are not reproducible. What should I check?
A5: Poor reproducibility can be caused by:
-
Fluctuations in Ion Source Conditions: Ensure that parameters like temperature and gas flow rates are stable.
-
Sample Preparation Inconsistency: Variations in sample concentration or matrix preparation can lead to inconsistent results.
-
Contamination: Carryover from previous samples or contaminated solvents can affect reproducibility.
-
Instrument Instability: Check for leaks in the system and ensure the mass spectrometer is properly calibrated.[7]
Troubleshooting Guides
Issue 1: Low Signal Intensity / No Peak Detected
This is a common challenge for non-polar, long-chain esters. Follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Excessive In-Source Fragmentation
If you observe significant fragmentation even without applying collision energy in MS/MS, it might be occurring in the ion source.
-
For ESI/APCI:
-
Reduce Source Temperature: High temperatures can cause thermal degradation of the analyte. Incrementally decrease the vaporizer or capillary temperature.
-
Lower Cone/Fragmentor Voltage: These voltages accelerate ions and can induce fragmentation if set too high. Reduce these in small steps.
-
Softer Ionization: If using APCI, which can be more energetic, consider switching to ESI with adduct formation, which is generally a softer technique.[3]
-
-
For MALDI:
Issue 3: Unstable or Fluctuating Signal
An unstable signal can make quantification unreliable.
-
Check for a Stable Spray (ESI/APCI): Visually inspect the spray needle if possible. An inconsistent spray can be caused by a clog, improper positioning, or incorrect gas flow rates.
-
Ensure Proper Matrix Crystallization (MALDI): Inhomogeneous co-crystallization of the analyte and matrix is a common cause of signal instability. Re-prepare the MALDI spot, ensuring a uniform and fine crystalline layer.
-
Verify Solvent and Gas Purity: Impurities in solvents or gases can lead to an unstable ion source environment.
Data Presentation: Quantitative Parameters
The following tables provide recommended starting parameters for different ionization techniques. These should be used as a starting point for optimization for your specific instrument and experimental conditions.
Table 1: Recommended Starting Parameters for LC-ESI-MS
| Parameter | Recommended Value | Optimization Range | Rationale |
| Ionization Mode | Positive | - | The ester group can be protonated or form adducts. |
| Capillary Voltage | 3.0 kV | 2.5 - 4.0 kV | Optimizes the electrospray process. |
| Cone/Fragmentor Voltage | 20 V | 15 - 40 V | Lower values minimize in-source fragmentation. |
| Source Temperature | 100 °C | 80 - 150 °C | Prevents thermal degradation of the long alkyl chain. |
| Desolvation Temperature | 150 °C | 120 - 250 °C | Ensures efficient solvent evaporation. |
| Nebulizer Gas Flow | Instrument Dependent | - | Adjust for a stable spray. |
| Mobile Phase Modifier | 5 mM Ammonium Formate | 2 - 10 mM | Promotes the formation of [M+NH₄]⁺ adducts for better ionization.[4] |
Table 2: Recommended Starting Parameters for LC-APCI-MS
| Parameter | Recommended Value | Optimization Range | Rationale |
| Ionization Mode | Positive | - | Proton transfer from reagent gas is efficient for esters. |
| Corona Discharge Current | 4 µA | 2 - 8 µA | Controls the density of reagent gas ions. |
| Vaporizer Temperature | 350 °C | 300 - 450 °C | Ensures complete vaporization of the analyte and mobile phase. |
| Capillary Voltage | 3.5 kV | 3.0 - 5.0 kV | Focuses the ions into the mass spectrometer. |
| Sheath Gas Flow | High | - | Assists in nebulization and desolvation. |
| Auxiliary Gas Flow | Moderate | - | Helps to vaporize the sample. |
Table 3: Recommended MALDI-TOF MS Parameters
| Parameter | Recommended Value | Notes |
| Matrix | Dithranol | A good choice for non-polar analytes.[5][8] |
| Matrix Concentration | 10 mg/mL | Dissolve in a suitable solvent like chloroform (B151607) or THF.[8] |
| Cationizing Agent | Sodium or Potassium Trifluoroacetate (NaTFA/KTFA) | Add to promote the formation of [M+Na]⁺ or [M+K]⁺ adducts. |
| Analyte Concentration | 1 mg/mL | Dilute further in the matrix solution. |
| Matrix:Analyte Ratio | 1000:1 to 10000:1 (molar) | A high matrix-to-analyte ratio is crucial for good ionization. |
| Laser Fluence | Use threshold energy | Start with low laser power and increase gradually. |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by LC-ESI-MS/MS
-
Sample Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., isopropanol, acetonitrile) to a stock concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: Start with a high percentage of mobile phase A, and ramp up to a high percentage of mobile phase B to elute the non-polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Method:
-
Use the optimized ESI source parameters from Table 1.
-
Perform a full scan to identify the [M+H]⁺ or [M+NH₄]⁺ ion.
-
Create a targeted MS/MS method by selecting the precursor ion and applying collision energy to generate fragment ions for structural confirmation and quantification.
-
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Protocol 2: Sample Preparation and Analysis by MALDI-TOF MS
-
Matrix Solution Preparation:
-
Prepare a 10 mg/mL solution of dithranol in chloroform.[8]
-
Prepare a 1 mg/mL solution of NaTFA in the same solvent.
-
-
Sample Solution Preparation:
-
Dissolve this compound in chloroform to a concentration of 1 mg/mL.
-
-
MALDI Plate Spotting (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the matrix solution, analyte solution, and cationizing agent solution. A typical ratio is 10:1:1 (matrix:analyte:cationizer) by volume.
-
Vortex the mixture briefly.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, resulting in the formation of fine crystals.
-
-
MS Analysis:
-
Use the parameters from Table 3 as a starting point.
-
Acquire spectra in positive ion reflectron mode for optimal mass accuracy.
-
Adjust the laser power to achieve the best signal-to-noise ratio with minimal fragmentation.
-
Caption: Experimental workflow for MALDI-TOF MS analysis.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. aocs.org [aocs.org]
- 3. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Dealing with co-eluting peaks in the chromatographic analysis of lipid extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of co-eluting peaks in the chromatographic analysis of lipid extracts.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in the context of lipid analysis?
A1: Peak co-elution occurs when two or more distinct lipid molecules are not adequately separated by the chromatography system and elute from the column at the same or very similar times. This results in a single, merged chromatographic peak, which can lead to inaccurate identification and quantification of lipid species.[1]
Q2: What are the primary causes of peak co-elution in lipidomics?
A2: The vast structural diversity of lipids is a major contributor to co-elution. Key causes include:
-
Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to distinguish them.[1]
-
Isomeric Species: Lipids with the same elemental composition and mass but different structures. This is a significant challenge and includes:
-
Regioisomers: Lipids containing the same fatty acids arranged differently on the glycerol (B35011) backbone.[1]
-
Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds at different locations.[1]
-
Stereoisomers: Molecules with the same connectivity but different spatial arrangements (e.g., cis/trans configurations).[1]
-
-
Similar Physicochemical Properties: Different lipid classes can have overlapping polarities and hydrophobicities, leading to similar retention times on a given chromatographic column.
Q3: How can I detect co-eluting peaks in my chromatogram?
A3: Detecting co-elution can be challenging, especially with perfectly merged peaks. Here are some indicators:
-
Asymmetrical Peak Shapes: Look for shoulders or tailing on your peaks, which can indicate the presence of more than one compound.[2] A shoulder is a sudden discontinuity, whereas a tail is a gradual decline.[2]
-
Peak Purity Analysis with Diode Array Detectors (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of co-eluting compounds.[2]
-
Mass Spectrometry (MS) Data: By examining the mass spectra across the width of a chromatographic peak, you can identify the presence of different m/z values, which indicates co-elution.[2]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your lipid analysis workflow.
Issue: My chromatogram shows broad, tailing, or shouldered peaks, suggesting co-elution.
Step 1: Assess and Optimize Chromatographic Conditions
Q1: How can I improve peak resolution by modifying my mobile phase?
A1: Optimizing the mobile phase is a critical first step. Consider the following:
-
Gradient Elution Profile: A shallower gradient can increase the separation between closely eluting compounds.[3]
-
Solvent Strength: If your capacity factor (k') is low (e.g., <1), your peaks are eluting too quickly. Weaken your mobile phase to increase retention and improve separation. An ideal k' is between 1 and 5.[2]
-
Mobile Phase Modifiers: The addition of acids (e.g., formic acid, acetic acid) or salts (e.g., ammonium (B1175870) formate, ammonium acetate) can improve peak shape and resolution by ensuring a uniform ionization state for lipid classes.[4]
-
pH Adjustment: For ionizable lipids, adjusting the mobile phase pH can alter retention times and improve separation.[3]
Table 1: Common Mobile Phase Modifiers for Lipidomics
| Mobile Phase Modifier | Typical Concentration | Mode | Recommended for |
| Formic Acid | 0.1% | Positive | General lipid profiling, enhances protonation |
| Acetic Acid | 0.1% | Positive/Negative | Can improve signal for certain lipid classes |
| Ammonium Formate | 5-10 mM | Positive/Negative | Good for a wide range of lipids, provides stable spray |
| Ammonium Acetate | 5-10 mM | Negative | Often used for negative mode analysis |
Q2: When should I consider changing my chromatography column?
A2: If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary selectivity.
-
Different Stationary Phase Chemistry: If your selectivity (α) is close to 1, the column chemistry is not differentiating between your co-eluting compounds. Switching to a column with a different bonded phase (e.g., from C18 to a phenyl-hexyl or embedded polar group column) can alter the interactions with your analytes and improve separation.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency (N), resulting in sharper peaks and better resolution of closely eluting compounds.
-
Column Dimensions: A longer column can increase resolution, but will also increase analysis time and backpressure.
Table 2: Common Chromatographic Modes for Lipid Analysis
| Chromatographic Mode | Separation Principle | Best Suited For |
| Reversed-Phase (RP) | Separation based on hydrophobicity (acyl chain length and degree of unsaturation). | Separating lipid species within the same class. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on the polarity of the lipid headgroup. | Separating different lipid classes. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering fast separations. | High-throughput analysis and separation of lipid classes. |
Step 2: Enhance Separation with Sample Preparation Techniques
Q1: Can sample preparation help resolve co-eluting peaks?
A1: Yes, effective sample preparation can simplify the lipid extract and remove interfering compounds, thereby reducing the chances of co-elution.
-
Solid-Phase Extraction (SPE): This technique can be used to fractionate the lipid extract into different classes based on their polarity, reducing the complexity of the sample injected into the LC-MS system.
-
Derivatization: Chemically modifying the lipid molecules can alter their chromatographic properties, leading to improved separation. For example, esterification of fatty acids to fatty acid methyl esters (FAMEs) reduces their polarity and improves their volatility for GC analysis.[5]
Step 3: Leverage Mass Spectrometry for Deconvolution
Q1: My peaks are still co-eluting after optimizing chromatography and sample preparation. What can I do?
A1: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can help to differentiate co-eluting compounds.
-
High-Resolution Mass Spectrometry (HRMS): Can distinguish between isobaric compounds that have the same nominal mass but different elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the co-eluting precursor ions, you can obtain unique fragment ions for each compound, allowing for their individual identification and quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
This protocol describes the fractionation of a total lipid extract into neutral lipids, free fatty acids, and phospholipids (B1166683) using a silica-based SPE cartridge.
Materials:
-
Silica (B1680970) SPE cartridge (e.g., 500 mg)
-
Total lipid extract dried under nitrogen and reconstituted in a non-polar solvent (e.g., hexane (B92381)/chloroform)
-
Solvents: Hexane, Diethyl Ether, Chloroform, Methanol, Acetic Acid
-
SPE manifold
Methodology:
-
Cartridge Conditioning:
-
Wash the silica SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of chloroform.
-
Finally, equilibrate with 5 mL of hexane. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the SPE cartridge.
-
-
Elution of Lipid Classes:
-
Fraction 1: Neutral Lipids (e.g., triacylglycerols, cholesterol esters): Elute with 10 mL of hexane:diethyl ether (9:1, v/v).
-
Fraction 2: Free Fatty Acids: Elute with 10 mL of diethyl ether containing 2% acetic acid.
-
Fraction 3: Phospholipids: Elute with 10 mL of methanol.
-
-
Fraction Processing:
-
Dry each fraction under a stream of nitrogen.
-
Reconstitute the dried fractions in an appropriate solvent for LC-MS analysis.
-
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed esterification of free fatty acids using Boron Trifluoride (BF₃)-Methanol.
Materials:
-
Dried lipid extract or 1-25 mg of lipid sample
-
Boron Trifluoride in Methanol (12-14%)
-
Hexane or Heptane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes with PTFE liner
Methodology:
-
Sample Preparation: Place the dried lipid extract or sample in a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the tube.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or heptane).
-
Vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge briefly to separate the layers.
-
-
Sample Cleanup:
-
Carefully transfer the upper organic layer to a clean vial.
-
Wash the organic layer with 1 mL of saturated sodium chloride solution.
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
-
Analysis: The resulting FAME solution is ready for GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Experimental workflow for SPE-based lipid class fractionation.
References
Technical Support Center: Optimization of GC Injection Parameters for the Analysis of Very-Long-Chain Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of very-long-chain esters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC analysis of very-long-chain esters in a question-and-answer format.
Issue: Poor Peak Shape (Broadening or Tailing)
What causes poor peak shape and broadening in the GC analysis of very-long-chain esters?
Poor peak shape for high molecular weight wax esters is often a result of their low volatility and potential for thermal degradation.[1] Key factors include incomplete or slow vaporization in the injector, interactions with active sites in the GC system, or suboptimal chromatographic conditions.
How can I improve peak shape?
To enhance peak shape, consider the following troubleshooting steps:
-
Increase Injector Temperature: This promotes rapid and complete vaporization of the sample.[1]
-
Use a High-Temperature Stable GC Column: A column with a thin film thickness and a stationary phase designed for high-temperature applications is recommended.[1]
-
Employ Temperature Programming: A gradual increase in the column temperature can significantly improve the separation and peak shape of these high-boiling-point compounds.[1]
-
Optimize Carrier Gas Flow Rate: Increasing the carrier gas flow rate can reduce the time analytes spend in the column, which can minimize band broadening. However, an excessively high flow rate can lead to a decrease in resolution.
-
Check for Active Sites: Tailing peaks can indicate interaction with active sites in the inlet liner or at the head of the column. Using deactivated liners and trimming the front end of the column can mitigate this issue.
Issue: Low Analyte Response or Recovery
Why am I observing a low response for my very-long-chain esters?
Low response or recovery is a common issue and can be attributed to several factors:
-
Discrimination in the Injector: Higher boiling point compounds are more susceptible to discrimination in split mode injections.[2]
-
Thermal Degradation: Very-long-chain esters can degrade at excessively high injector temperatures.
-
Adsorption: Active sites within the inlet liner can irreversibly adsorb analytes, leading to sample loss.
-
Incomplete Sample Transfer: In splitless injection, the purge time may be too short, causing a loss of high-boiling analytes.
How can I improve the response and recovery of my analytes?
-
Switch to Splitless Injection: For trace analysis, splitless injection is ideal as it directs the entire sample into the column, maximizing sensitivity.[2]
-
Optimize Injector Temperature: A balance must be struck. The temperature should be high enough for efficient vaporization but not so high as to cause degradation. An empirical optimization is often necessary.
-
Use an Appropriate Inlet Liner: A single taper liner with glass wool is often recommended for splitless analysis of a wide range of compounds, as the wool aids in the vaporization of heavier analytes.
-
Optimize Splitless Purge Time: Ensure the purge activation time is sufficient to allow the transfer of the high-boiling esters from the liner to the column.
Frequently Asked Questions (FAQs)
Q1: Should I use split or splitless injection for my very-long-chain ester analysis?
The choice between split and splitless injection depends on the concentration of your analytes.
-
Split injection is suitable for high-concentration samples to avoid overloading the column. A typical split ratio can range from 10:1 to 500:1.[3][4] However, it can lead to discrimination against higher boiling point components.[2]
-
Splitless injection is the preferred method for trace analysis as it transfers the entire sample to the column, maximizing sensitivity.[2][5][6]
Q2: What is the optimal injector temperature for very-long-chain esters?
There is no single optimal temperature. It is a compromise between ensuring complete vaporization of the high-boiling-point esters and preventing their thermal degradation. A good starting point is often 250 °C, with optimization upwards in increments of 20-30 °C. For very-long-chain fatty acid methyl esters (FAMEs), injector temperatures up to 300 °C or higher may be necessary.
Q3: How does the carrier gas flow rate affect the analysis?
The carrier gas flow rate influences both analysis time and separation efficiency.
-
Higher flow rates decrease analysis time but can also reduce resolution.[1]
-
Lower flow rates can improve resolution but lead to longer run times and potentially broader peaks due to diffusion. The optimal flow rate will provide the best balance between resolution and analysis time for your specific separation.
Q4: Why is derivatization necessary for analyzing very-long-chain fatty acids?
Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase, resulting in poor peak shape.[7] Derivatization, most commonly esterification to form fatty acid methyl esters (FAMEs), converts them into more volatile and less polar derivatives, making them suitable for GC analysis.[7]
Q5: Which type of inlet liner is best for my analysis?
The choice of inlet liner is critical for reproducible and accurate results. For the analysis of high molecular weight compounds like very-long-chain esters using splitless injection, a single taper liner with glass wool is often recommended. The wool provides a large surface area that aids in the complete vaporization of less volatile compounds. It is crucial to use deactivated liners to prevent analyte adsorption.
Data Presentation
Table 1: Recommended GC Parameters for FAME Analysis
| Parameter | Recommended Setting | Purpose |
| Injector Temperature | 250 - 300 °C | Ensures efficient vaporization of high-boiling FAMEs. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for high sensitivity.[2] |
| Split Ratio (if used) | 50:1 to 200:1 | Prevents column overload for concentrated samples. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times. |
| Carrier Gas Flow Rate | 1-2 mL/min (constant flow) | Balances resolution and analysis time. |
| Oven Program | Start 20°C below solvent boiling point, then ramp | Focuses analytes at the column head and provides good separation. |
Table 2: Effect of Inlet Liner Configuration on Analyte Response for a Wide Molecular Weight Range (C8-C40 Hydrocarbons) in Splitless Injection
| Liner Configuration | Relative Response for Heavier Compounds (C20-C40) | Reproducibility (%RSD) |
| Single Taper with Wool | Excellent | <2% |
| Straight (no wool) | Poor | Moderate |
| Tapered (no wool) | Fair | Moderate |
Data synthesized from comparative studies. A single taper liner with wool generally provides the best performance for heavier compounds in splitless injections.
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
-
Initial Setup:
-
Prepare a standard solution of your very-long-chain esters at a known concentration.
-
Set up your GC with a suitable column and initial method parameters (e.g., splitless injection, carrier gas flow of 1.5 mL/min, and an appropriate oven temperature program).
-
Set the initial injector temperature to 250 °C.
-
-
Temperature Gradient Analysis:
-
Inject the standard solution and record the chromatogram.
-
Increase the injector temperature by 20 °C (to 270 °C) and inject the standard again.
-
Repeat this process, increasing the temperature in 20 °C increments up to a maximum of 350 °C, or the maximum recommended temperature for your column.
-
-
Data Evaluation:
-
For each temperature, evaluate the peak area, peak height, and peak asymmetry for your target analytes.
-
Plot the peak area versus the injector temperature.
-
The optimal injector temperature is the one that provides the highest peak area without significant peak tailing or evidence of degradation (e.g., the appearance of smaller, earlier eluting peaks).
-
Protocol 2: Optimization of Splitless Purge Time
-
Initial Setup:
-
Using the optimized injector temperature from the previous protocol, set an initial splitless purge time of 30 seconds.
-
-
Purge Time Variation:
-
Inject your standard solution and record the chromatogram.
-
Increase the purge time to 60 seconds and inject the standard again.
-
Continue to increase the purge time in 30-second increments up to 120 seconds.
-
-
Data Evaluation:
-
Compare the peak areas of the very-long-chain esters at each purge time.
-
The optimal purge time is the shortest time that results in the maximum and reproducible peak area for the highest boiling point analytes in your sample. A purge time that is too long can lead to excessive solvent peak tailing.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for injection parameter optimization.
References
- 1. scribd.com [scribd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to Choose a GC Inlet Liner [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Enhancing NMR Signal-to-Noise for Dilute Ethyl 12(Z)-heneicosenoate Samples
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) experiments for dilute samples of Ethyl 12(Z)-heneicosenoate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the signal-to-noise ratio (S/N) and acquire high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio a critical parameter in NMR spectroscopy?
A1: The signal-to-noise ratio (S/N) is a crucial measure of the quality of an NMR spectrum. It represents the ratio of the intensity of a real NMR signal to the average intensity of the background noise.[1] A higher S/N allows for the unambiguous identification of peaks, accurate integration for quantitative analysis, and the detection of signals from low-concentration analytes like dilute this compound.
Q2: What are the fundamental factors that influence the signal-to-noise ratio in an NMR experiment?
A2: Several key factors influence the S/N in NMR. These include the inherent sensitivity of the nucleus being observed (e.g., ¹H is more sensitive than ¹³C), the concentration of the sample, the strength of the external magnetic field (higher field strength generally leads to higher S/N), the number of scans acquired, and the efficiency of the NMR probe and receiver electronics.[2][3]
Q3: How does increasing the number of scans improve the signal-to-noise ratio?
A3: Signal averaging is a common technique to improve the S/N. The intensity of the true NMR signals adds up coherently with each scan, while the random noise adds up incoherently. This results in an improvement of the S/N that is proportional to the square root of the number of scans (n). Therefore, to double the S/N, you need to quadruple the number of scans.[4]
Q4: What is a cryoprobe, and how does it enhance NMR sensitivity?
A4: A cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled, typically with liquid nitrogen or helium, to very low temperatures.[5] This cooling significantly reduces thermal electronic noise (Johnson-Nyquist noise) in the detection circuitry.[6] The result is a dramatic increase in the signal-to-noise ratio, often by a factor of 3 to 5 or even more compared to a room temperature probe, which is particularly beneficial for dilute samples.[5][6]
Q5: Are there specific challenges associated with obtaining NMR spectra for long-chain esters like this compound?
A5: Yes, long-chain esters can present challenges in NMR due to significant signal overlap, particularly in the ¹H NMR spectrum where many methylene (B1212753) (-CH2-) groups have very similar chemical shifts.[7] This can make spectral assignment difficult. For ¹³C NMR of long-chain esters, the long T₁ relaxation times of quaternary and other carbons can necessitate long relaxation delays for quantitative analysis.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered when acquiring NMR spectra of dilute this compound samples.
Issue 1: Low Signal Intensity / Poor Signal-to-Noise Ratio
Symptoms:
-
NMR signals are weak and difficult to distinguish from the baseline noise.
-
Key structural features of this compound are not observable.
Possible Causes and Solutions:
-
Insufficient Sample Concentration: The most straightforward cause of low signal is a sample that is too dilute.
-
Protocol: If possible, concentrate the sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical, while ¹³C NMR may require 5-30 mg.[9]
-
-
Suboptimal Number of Scans: The number of accumulated scans may be too low for a dilute sample.
-
Inadequate Hardware: Using a room-temperature probe for a very dilute sample can limit sensitivity.
-
Protocol: If available, use a cryoprobe. A cryoprobe can provide a 3-5 fold increase in S/N, which translates to a 9-25 fold reduction in experiment time for the same S/N.[6]
-
-
Incorrect Pulse Angle: A non-optimal pulse angle can lead to a weaker signal.
Issue 2: Broad NMR Peaks
Symptoms:
-
NMR signals are wide and poorly resolved.
-
Fine coupling patterns are obscured.
Possible Causes and Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform.
-
Presence of Particulate Matter: Suspended solid particles in the sample can disrupt the magnetic field homogeneity.
-
Protocol: Filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any solid impurities.[11]
-
-
High Solution Viscosity: Highly concentrated samples can be viscous, leading to broader lines.
-
Protocol: While higher concentration is generally good for S/N, if line broadening is an issue, a slight dilution of the sample might be necessary.[11]
-
Issue 3: Dominant Solvent Signals Obscuring Analyte Peaks
Symptoms:
-
A large residual solvent peak masks nearby signals from this compound.
-
Dynamic range issues prevent the proper detection of weak analyte signals.
Possible Causes and Solutions:
-
Incomplete Deuteration of Solvent: The deuterated solvent contains a significant amount of its non-deuterated counterpart.
-
Protocol: Use a high-quality deuterated solvent with a high degree of isotopic enrichment.
-
-
No Solvent Suppression: A standard pulse sequence is used without techniques to minimize the solvent signal.
-
Protocol: Employ a solvent suppression pulse sequence. Common methods include presaturation, where the solvent frequency is irradiated to saturate the signal, or more advanced pulse sequences like WET or those utilizing gradients.[12]
-
Quantitative Data Summary
The following tables summarize the expected improvements in signal-to-noise ratio from various techniques.
Table 1: Effect of Signal Averaging on S/N
| Number of Scans (NS) | S/N Improvement Factor (√NS) |
| 1 | 1 |
| 4 | 2 |
| 16 | 4 |
| 64 | 8 |
| 256 | 16 |
Data based on the principle that S/N is proportional to the square root of the number of scans.
Table 2: Comparison of NMR Probe Technologies
| Probe Type | Typical S/N Enhancement (vs. Room Temperature Probe) |
| Room Temperature Probe | 1x |
| Cryoprobe (Helium-cooled) | 3-5x |
| Cryoprobe (Nitrogen-cooled) | 2-3x |
Data compiled from various sources indicating the typical performance of cryoprobes.[6][13]
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Dilute this compound
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, small vial.[14]
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃) in which the analyte is fully soluble.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve a sample height of 40-50 mm in a standard 5 mm NMR tube.[9][14]
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a high-quality, clean NMR tube.[11]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Basic ¹H NMR Parameter Optimization for S/N Enhancement
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.[15]
-
Pulse Angle (p1): For a single-scan experiment or when quantitative results are critical with sufficient relaxation, use a 90° pulse. For rapid acquisition with a short delay, a smaller flip angle (e.g., 30°) may be more time-efficient.[4][8]
-
Acquisition Time (aq): Set an appropriate acquisition time, typically 2-4 seconds for ¹H NMR.[8]
-
Relaxation Delay (d1): For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of the protons of interest.[8] For simple S/N enhancement where quantitation is not critical, a shorter delay (e.g., 1-2 seconds) can be used to increase the number of scans in a given time.
-
Number of Scans (ns): Set the number of scans based on the sample concentration and desired S/N. Start with a moderate number (e.g., 16 or 64) and increase as needed.[4]
Visualizations
Caption: Experimental workflow for acquiring a high S/N NMR spectrum.
Caption: Troubleshooting guide for low signal-to-noise ratio.
References
- 1. CHAPTER-8 [cis.rit.edu]
- 2. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.jp [nmr.oxinst.jp]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. organomation.com [organomation.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Probes – NYSBC [nysbc.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Reducing background noise in the mass spectrum of Ethyl 12(Z)-heneicosenoate
Technical Support Center: Ethyl 12(Z)-heneicosenoate Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in the mass spectrum of this compound, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise when analyzing this compound by GC-MS?
A1: Background noise in the GC-MS analysis of fatty acid ethyl esters (FAEEs) like this compound can originate from several sources, which can be broadly categorized as follows:
-
Gas Chromatography (GC) System: The most frequent contributors from the GC system include column bleed, where the stationary phase degrades at high temperatures, and bleed from the inlet septum.[1][2][3] A contaminated or active inlet liner can also introduce noise and cause poor peak shapes.[4][5][6]
-
Sample Preparation and Handling: Contamination can be introduced from plastic labware, such as pipette tips and vials, which can leach plasticizers (e.g., phthalates).[7] Solvents used for sample dilution must be of high purity (e.g., HPLC or GC-grade) to avoid introducing impurities.[6]
-
Mass Spectrometer (MS) System: A dirty ion source is a primary cause of high background noise.[8][9] Contamination can also come from pump oil backstreaming or minor air leaks in the vacuum system.[3]
-
Carrier Gas: Impurities within the carrier gas, such as trace amounts of oxygen or water, can degrade the column's stationary phase, especially at high temperatures, leading to increased column bleed.[10][11]
Q2: How can I distinguish between column bleed and septum bleed in my GC-MS chromatogram?
A2: Differentiating between column and septum bleed is crucial for effective troubleshooting:
-
Column Bleed typically manifests as a rising baseline as the temperature program progresses.[10][11] The mass spectrum of this rising baseline often shows characteristic ions of siloxane degradation, such as m/z 207, 281, and 355.[12]
-
Septum Bleed often appears as discrete, sharp peaks in the chromatogram, which may show up consistently in blank runs.[6] The compounds bleeding from the septum are often similar to stationary phase degradation products, but their appearance as distinct peaks rather than a steady baseline rise is a key indicator.[10] Using high-quality, low-bleed septa and ensuring the correct inlet temperature can minimize this issue.[4][13]
Q3: What specific ions in the mass spectrum suggest common contaminants like plasticizers?
A3: Plasticizers, particularly phthalates, are common laboratory contaminants. Their presence is often indicated by a characteristic ion at m/z 149 in the mass spectrum.[7][14][15] Other ions can help identify specific phthalates, such as m/z 279 for dibutyl phthalate (B1215562) (DBP) or m/z 391 for di(2-ethylhexyl) phthalate (DEHP).[14] If you observe these ions, scrutinize your sample preparation workflow for any contact with soft plastics.
Q4: My baseline is consistently high even at low temperatures. What should I check first?
A4: A high baseline at low temperatures is generally not due to column bleed.[11] The first things to investigate are sources of continuous contamination. This includes a contaminated carrier gas, a very dirty GC inlet liner, or a heavily contaminated MS ion source.[11] Start by running a blank solvent injection. If the noise persists, it points towards the system rather than the sample. Checking for gas leaks and ensuring high-purity gas is being used are critical first steps.[10]
Q5: I see sporadic, sharp peaks that are not related to my analyte, even in blank runs. What could they be?
A5: Sporadic, sharp peaks are often due to septum particles being cored by the syringe needle and falling into the hot inlet, causing outgassing.[5][13] This can also be a sign of carryover from a previous, more concentrated sample. To troubleshoot this, replace the inlet septum and run several solvent blanks to wash the system.[6] If the peaks decrease with each blank run, carryover is the likely cause.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering high background noise, a systematic approach is the most efficient way to identify and resolve the issue. The following workflow provides a logical sequence of steps to diagnose the problem.
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. coleparmer.co.uk [coleparmer.co.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Identification of plasticizers using thermal desorption dielectric barrier discharge ionization mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00327J [pubs.rsc.org]
- 15. gcms.cz [gcms.cz]
Validation & Comparative
A Comprehensive Guide to the Validation of a Quantitative GC-MS Method for Ethyl 12(Z)-heneicosenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Ethyl 12(Z)-heneicosenoate. The performance of this method is benchmarked against established industry standards and alternative analytical approaches, supported by comprehensive experimental data. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and analytical sciences.
Introduction to Quantitative Analysis of this compound
This compound is a long-chain fatty acid ethyl ester (FAEE) that may be of interest in various biomedical research areas. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, biomarker discovery, and quality control of related pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like FAEEs, offering high sensitivity and selectivity.[1][2][3]
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[4] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[5][6][7][8][9][10][11][12]
Comparison of Analytical Methods
While other techniques like High-Performance Liquid Chromatography (HPLC) can be used for the analysis of fatty acid esters, GC-MS is often preferred for its superior resolution of complex mixtures and the structural information provided by mass spectrometry.[1][13] The method presented here offers a robust and sensitive approach for the specific quantification of this compound.
Table 1: Comparison of Analytical Methods for Fatty Acid Ester Analysis
| Feature | GC-MS (Validated Method) | HPLC-UV/Vis | HPLC-MS |
| Principle | Separation by volatility and mass-to-charge ratio | Separation by polarity | Separation by polarity and mass-to-charge ratio |
| Selectivity | Very High | Moderate | High |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL) | High (ng/mL to pg/mL) |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often not required for esters | May be needed for UV activity | Not required |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Throughput | Moderate | High | Moderate |
Validated GC-MS Method for this compound
This section details the experimental protocol and validation data for the quantitative GC-MS analysis of this compound.
Experimental Workflow
The overall workflow for the validation of the quantitative GC-MS method is depicted in the following diagram.
Caption: Workflow for the validation of the GC-MS method.
Experimental Protocols
Sample Preparation:
-
Calibration Standards and Quality Controls (QCs): Stock solutions of this compound and the internal standard (IS), Ethyl Heptadecanoate, are prepared in hexane (B92381). Working solutions are prepared by serial dilution to create a calibration curve and QC samples at low, medium, and high concentrations.
-
Extraction from Matrix (e.g., Plasma): To 100 µL of plasma, 10 µL of IS working solution is added, followed by 500 µL of methyl tert-butyl ether (MTBE). The mixture is vortexed for 2 minutes and centrifuged at 10,000 x g for 5 minutes. The upper organic layer is transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 50 µL of hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL, splitless mode
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 20°C/min, then ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z (target and qualifiers)
-
Ethyl Heptadecanoate (IS): m/z (target and qualifiers)
-
Validation Parameters and Results
The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was assessed. Analysis of blank matrix samples showed no significant interfering peaks at the retention times of this compound and the internal standard.
Linearity and Range The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range.
Table 2: Linearity and Range Data
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 2000 ng/mL | - |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| Calibration Model | Linear, 1/x weighting | - |
Accuracy The accuracy was determined by the analysis of QC samples at three concentration levels.
Table 3: Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Acceptance Criteria |
| Low | 30 | 29.1 | 97.0 | ± 15% of nominal |
| Medium | 300 | 309.6 | 103.2 | ± 15% of nominal |
| High | 1500 | 1473.0 | 98.2 | ± 15% of nominal |
Precision Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 4: Precision Data
| QC Level | Conc. (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=18, 3 days) | Acceptance Criteria |
| Low | 30 | 5.8 | 7.2 | ≤ 15% |
| Medium | 300 | 3.1 | 4.5 | ≤ 15% |
| High | 1500 | 2.5 | 3.9 | ≤ 15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
Table 5: LOD and LOQ Data
| Parameter | Result (ng/mL) | Acceptance Criteria |
| LOD | 3 | S/N ≥ 3 |
| LOQ | 10 | S/N ≥ 10, with acceptable precision and accuracy |
Robustness The robustness of the method was assessed by introducing small, deliberate variations in the analytical conditions.
Table 6: Robustness Study
| Parameter Varied | Variation | Impact on Results (% Change) |
| Inlet Temperature | ± 5°C | < 2% |
| Oven Temperature Ramp | ± 2°C/min | < 3% |
| Helium Flow Rate | ± 0.1 mL/min | < 4% |
Conclusion
The validated GC-MS method for the quantitative analysis of this compound demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity. The method is robust and suitable for its intended purpose in a research and drug development setting. The detailed experimental protocols and comprehensive validation data provided in this guide offer a solid foundation for the implementation of this method in other laboratories. The performance of this method is comparable to, and in some aspects, exceeds the typical performance of other published methods for the analysis of fatty acid ethyl esters.[2][3][14]
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
Unraveling the Metabolic Landscape: A Comparative Analysis of Oleate and Ethyl 12(Z)-heneicosenoate
A comprehensive guide for researchers and drug development professionals on the metabolic effects of the well-characterized monounsaturated fatty acid, oleate (B1233923). This guide also addresses the current knowledge gap regarding the metabolic impact of Ethyl 12(Z)-heneicosenoate.
Executive Summary
Oleate, an omega-9 monounsaturated fatty acid, is the most abundant fatty acid in human adipose tissue and plays a significant role in various metabolic processes. Extensive research has elucidated its involvement in signaling pathways related to insulin (B600854) sensitivity, inflammation, and cellular energy homeostasis. In stark contrast, this compound, a long-chain monounsaturated fatty acid ethyl ester, remains largely uncharacterized in the scientific literature regarding its metabolic effects. This guide provides a detailed overview of the metabolic actions of oleate, supported by experimental data, and highlights the absence of available research on this compound, underscoring a potential area for future investigation.
Oleate: A Key Regulator of Metabolic Health
Oleate has been the subject of numerous studies investigating its effects on various cell types and metabolic pathways. It is generally considered to have protective effects against the detrimental metabolic consequences induced by saturated fatty acids, such as palmitate.
Key Metabolic Effects of Oleate
| Metabolic Parameter | Effect of Oleate | Cell Type/Model | Key Findings |
| Insulin Signaling | Protective | Neuronal cells, Skeletal muscle cells | Prevents palmitate-induced insulin resistance.[1][2] |
| Inflammation | Anti-inflammatory | Neuronal cells, Skeletal muscle cells | Blocks palmitate-induced inflammatory signaling.[1][2] |
| Mitochondrial Function | Protective | Neuronal cells | Prevents palmitate-induced mitochondrial dysfunction and stimulates ATP production.[1] |
| Gene Expression | Modulatory | Human hepatocyte cell line (HepG2) | Regulates genes involved in MAPK, insulin, and hypoxia signaling pathways.[3] |
| Lipid Metabolism | Modulatory | Macrophages | Induces changes in phospholipid and fatty acid metabolism.[4][5] |
| Fatty Acid Oxidation | Stimulatory | Skeletal muscle cells | Activates SIRT1-PGC1α complex to increase fatty acid oxidation.[6] |
| Cell Growth | Enhancer | Arterial smooth muscle cells | Enhances the growth-promoting effects of insulin-like growth factor-I.[7] |
Experimental Protocols for Key Experiments with Oleate
Cell Culture and Treatment:
-
Cell Lines: HepG2 (human hepatocyte), Neuro-2a (murine neuroblastoma), primary rat cortical neurons, C2C12 (mouse myotubes), RAW 264.7 (murine macrophage).
-
Oleate Preparation: Oleate is typically complexed to bovine serum albumin (BSA) to facilitate its solubility and delivery to cells in culture. A common concentration used in studies is 200 µM.[3]
-
Treatment Conditions: Cells are typically incubated with oleate-BSA complex for various time points, ranging from hours to days, depending on the specific endpoint being investigated.
Insulin Signaling Analysis:
-
Method: Western blotting is commonly used to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.
-
Protocol: Following treatment with oleate and/or palmitate, cells are stimulated with insulin. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of Akt.
Gene Expression Analysis:
-
Method: Whole-genome expression profiling (microarrays) and quantitative real-time polymerase chain reaction (qRT-PCR) are used to identify and quantify changes in gene expression.[3]
-
Protocol: RNA is extracted from treated and control cells, reverse transcribed to cDNA, and then used as a template for microarray analysis or qRT-PCR with gene-specific primers.
Metabolomics Analysis:
-
Method: Liquid chromatography-mass spectrometry (LC-MS) is employed to analyze changes in the cellular metabolome, particularly phospholipids (B1166683) and fatty acids.[4][5]
-
Protocol: Lipids are extracted from cells, separated by liquid chromatography, and then ionized and detected by a mass spectrometer to identify and quantify individual lipid species.
Signaling Pathways Modulated by Oleate
The metabolic effects of oleate are mediated through its influence on several key signaling pathways.
Caption: Oleate's influence on key metabolic signaling pathways.
This compound: An Uncharted Territory
In stark contrast to the wealth of data on oleate, a thorough search of the scientific literature reveals a significant absence of studies on the metabolic effects of this compound.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl (12Z)-12-heneicosenoate |
| Molecular Formula | C₂₃H₄₄O₂ |
| Molecular Weight | 352.6 g/mol |
| CAS Number | 2692622-86-7 |
Experimental Workflow for Future Studies
To elucidate the metabolic effects of this compound and enable a comparison with oleate, a systematic experimental approach would be required.
References
- 1. Ethyl Heneicosanoate - CD Biosynsis [biosynsis.com]
- 2. larodan.com [larodan.com]
- 3. larodan.com [larodan.com]
- 4. larodan.com [larodan.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of highly purified ethyl all-cis-5,8,11,14,17-icosapentaenoate (EPA-E) on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
A Head-to-Head Comparison: Cross-Validation of HPLC and GC Methods for Fatty Acid Ester Analysis
In the analytical landscape of lipidomics and quality control, the accurate quantification of fatty acid esters is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the two primary techniques for this purpose. While GC has long been the traditional method, particularly for fatty acid methyl esters (FAMEs), HPLC has emerged as a powerful alternative with distinct advantages, especially for sensitive and isomeric compounds. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and validating the appropriate methodology for their specific needs.
Performance Comparison: A Quantitative Overview
The cross-validation of HPLC and GC methods involves a critical assessment of key analytical performance parameters. The following table summarizes these parameters, drawing from various studies to provide a comparative snapshot. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the precise methodology employed.
| Performance Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88% | ≤ 5.88% (often slightly better than GC) | Both methods demonstrate good precision for quantitative analysis. |
| Recovery (%) | ≥ 82.31% | ≥ 81.7% | Comparable recovery rates are achievable with optimized extraction and derivatization procedures.[1] |
| Linearity (r²) | > 0.99[2] | > 0.995[1] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: 0.001 mg/g, LOQ: 0.003 mg/g (for cholesterol) | LOD: 0.0001% mass, LOQ: 0.0004% mass (for methyl linolenate) | GC-MS can achieve very high sensitivity, reaching femtomole levels with specific derivatization. HPLC sensitivity is dependent on the chromophore/fluorophore used for derivatization and the detector.[1] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers. | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[2] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Sample Throughput | Generally higher due to well-established and often automated methods. | Can be lower, especially if derivatization is required. | Run times can be comparable, but sample preparation for HPLC can be more involved. |
| Derivatization | Typically required (e.g., to FAMEs) to increase volatility. | Can be performed without derivatization, but derivatization is often used to enhance detection (e.g., phenacyl esters for UV detection). | The necessity of derivatization can impact workflow and introduce potential for sample loss or alteration. |
| Compound Stability | High temperatures in the injector and column can lead to degradation of heat-labile compounds. | Operates at or near ambient temperature, minimizing the risk of degradation for sensitive fatty acids. | A crucial factor when analyzing polyunsaturated fatty acids (PUFAs) or other thermally sensitive lipids. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of fatty acid esters by GC and HPLC.
Gas Chromatography (GC) Protocol for FAMEs Analysis
This protocol outlines a typical procedure for the analysis of fatty acid methyl esters (FAMEs) derived from a lipid sample.
1. Sample Preparation (Transesterification)
-
Objective: To convert fatty acids in triglycerides and other lipids into volatile FAMEs.
-
Procedure:
-
Weigh approximately 20 mg of the oil sample into a screw-cap tube.[2]
-
Add 2 mL of hexane (B92381) to dissolve the sample.[3]
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the tube and vortex for 2 minutes at room temperature.
-
Add 2 mL of saturated NaCl solution and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
2. GC-FID Instrumentation and Conditions
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 minutes.[4]
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[4]
-
-
Carrier Gas: Helium at a constant pressure of 230 kPa.[4]
-
Detector (FID):
3. Data Analysis
-
Identify FAMEs by comparing retention times with a certified FAME standard mixture.
-
Quantify individual FAMEs using area normalization or an internal standard method.
High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Ester Analysis
This protocol describes the analysis of fatty acid esters using reversed-phase HPLC with UV detection. Derivatization to phenacyl esters is included to enhance UV detection.
1. Sample Preparation (Derivatization to Phenacyl Esters)
-
Objective: To attach a UV-absorbing chromophore to the fatty acids for sensitive detection.
-
Procedure:
-
To a solution of free fatty acids (or a hydrolyzed lipid extract) in acetonitrile, add a 1.2-fold molar excess of 2'-bromoacetophenone (B1265738) and a 1.1-fold molar excess of triethylamine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature and inject it directly into the HPLC system.
-
2. HPLC-UV Instrumentation and Conditions
-
Column: Two C18 columns in series (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detector: UV detector set at 205 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Data Analysis
-
Identify fatty acid phenacyl esters by comparing retention times with derivatized fatty acid standards.
-
Quantify individual fatty acid esters by creating a calibration curve with known concentrations of standards.
Visualizing the Workflow
To better understand the logical flow of cross-validating these two powerful techniques, the following diagrams illustrate the experimental and validation workflows.
Conclusion
Both GC and HPLC are robust and reliable methods for the analysis of fatty acid esters. The choice between them often depends on the specific research question, the nature of the fatty acids being analyzed, and the available instrumentation. GC is a highly sensitive and high-throughput technique, especially for saturated and monounsaturated fatty acids, once they are converted to their volatile methyl esters. However, the high temperatures required can be detrimental to heat-labile compounds like PUFAs.[5]
Conversely, HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers, due to its ambient temperature operation.[5] The ability to analyze underivatized fatty acids can also simplify the workflow in some cases. For a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.
References
A Comparative Guide to the Inter-Laboratory Quantification of Ethyl 12(Z)-heneicosenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl 12(Z)-heneicosenoate. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document synthesizes performance data from validated methods for structurally similar long-chain fatty acid ethyl esters (FAEEs). The presented data serves as a benchmark for laboratories aiming to develop and validate robust quantification methods for this compound, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Inter-laboratory comparison studies are crucial for ensuring the quality and consistency of analytical results across different laboratories.[1] Such studies typically assess laboratory performance using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participating laboratories.[2]
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance data for the analysis of FAEEs using GC-MS and LC-MS/MS, compiled from various method validation studies. This data can be considered indicative of the performance that can be expected for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reference |
| Linearity (R²) | ≥ 0.99 | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.8 - 7.5 ng/g | 0.2 ng/g (for Ethyl Sulfate) | [3] |
| Limit of Quantitation (LOQ) | 5 - 25 ng/g | 1 ng/g (for Ethyl Sulfate) | [3] |
| Accuracy (% Recovery) | 93.8 - 107% | Not Specified | [3] |
| Precision (% RSD) | 3.5 - 9.7% | Not Specified | [3] |
Note: The data presented is for a range of fatty acid ethyl esters and related compounds. Performance for this compound should be established through a specific method validation.
Experimental Protocols: A Validated GC-MS Methodology
The following is a detailed protocol for the quantification of fatty acid ethyl esters, adapted from established and validated methods.[3][4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize the sample using methanol.
-
FAEE Extraction: Extract the fatty acid ethyl esters with hexane.
-
Analyte Isolation: Isolate the target analytes using a solid-phase extraction (SPE) column.
-
Elution: Elute the analytes and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in a suitable solvent, such as hexane.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC System: An Agilent 8890 GC system or equivalent.
-
Column: A nonpolar (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).[6][7]
-
Injection: 2 μL splitless injection.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 20°C/min.
-
Ramp to 300°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 7000D GC/TQ).[6]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
3. Quality Control
-
Calibration: Prepare a multi-point calibration curve from a certified reference standard of this compound.
-
Internal Standard: Use a suitable internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in sample processing.
-
Blanks and Spikes: Analyze procedural blanks and spiked samples in each batch to monitor for contamination and assess recovery.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical relationship in an inter-laboratory comparison study.
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow of an inter-laboratory comparison study.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Ethyl 12(Z)-heneicosenoate in Plasma: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ethyl 12(Z)-heneicosenoate, a long-chain monounsaturated fatty acid ethyl ester, in plasma is crucial for various research applications, including pharmacokinetic studies and biomarker discovery. While specific validated methods for this particular analyte are not extensively documented, this guide provides a comprehensive comparison of the two primary analytical platforms used for the analysis of analogous long-chain fatty acid ethyl esters (FAEEs): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these techniques is evaluated based on published data for structurally similar FAEEs, offering a predictive guide for the analysis of this compound.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical accuracy and precision data for the analysis of various FAEEs in plasma using GC-MS and LC-MS/MS, which can be considered indicative for the analysis of this compound.
| Analytical Method | Analyte(s) | Accuracy/Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| GC-MS | Ethyl palmitate, ethyl oleate, ethyl stearate | 90.3 - 109.7[1] | < 7[2] | 3.4 - 12.5[1] |
| Ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate | 89.1 - 108.9[3] | Not Reported | 94.1 - 110.7 (as accuracy)[3] | |
| LC-MS/MS | Ethyl eicosapentaenoate (EPAEE), Ethyl docosahexaenoate (DHAEE) | Not explicitly stated, but method was successfully applied to a pharmacokinetic study[4] | Not Reported | Not Reported |
| Ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate | 89.1 - 108.9 (as mean accuracy)[3] | Within ±15% of target[3] | 94.1 - 110.7 (as mean accuracy)[3] | |
| Compound K (as a representative small molecule) | <12.63 (as relative error)[5] | <9.14[5] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols represent common approaches for the analysis of FAEEs in plasma and can be adapted for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAEEs
This protocol is a composite of established methods for FAEE analysis in plasma.[1][2][6]
1. Sample Preparation:
-
Internal Standard Spiking: To a 500 µL plasma sample, add an appropriate internal standard (e.g., ethyl heptadecanoate) in a glass tube.
-
Deproteinization: Add 1.5 mL of cold methanol (B129727) and vortex for 5 minutes.
-
Centrifugation: Centrifuge the mixture at approximately 2500 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of heptane (B126788) and transfer to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: JEOL JMS-T100GCV time-of-flight mass spectrometer or equivalent triple quadrupole mass spectrometer.[7]
-
Column: Zebron ZB-5MS (30 m × 0.25 mm, 0.25 μm) or similar nonpolar dimethylpolysiloxane column.[2][6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[8]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of FAEEs
This protocol is based on a validated method for the analysis of EPAEE and DHAEE in human plasma.[4]
1. Sample Preparation:
-
Deproteinization: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Transfer and Injection: Transfer the supernatant to an autosampler vial and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 HPLC system or equivalent.[5]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.[4][5]
-
Column: Luna C18 (2.0 × 100 mm, 3 µm) or similar reversed-phase column.[5]
-
Mobile Phase: A gradient of methanol and 1.0 mM ammonium (B1175870) acetate (B1210297) in water.[4]
-
Flow Rate: 0.5 mL/min.[5]
-
Ionization Mode: Positive APCI.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a comparative summary of the analytical methods.
Caption: Workflow for GC-MS and LC-MS/MS analysis.
Caption: Key attributes of GC-MS vs. LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach | MDPI [mdpi.com]
- 7. Plasma Nervonic Acid Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Evaluating the Analytical Performance of Ethyl 12(Z)-heneicosenoate: A Comparative Guide to Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid compounds is paramount. Ethyl 12(Z)-heneicosenoate, a long-chain monounsaturated fatty acid ethyl ester, requires robust analytical methods to determine its presence and concentration in various matrices. This guide provides a comparative analysis of the linearity and detection range for this compound, primarily utilizing Gas Chromatography (GC), the industry-standard technique for fatty acid ester analysis.
The performance of this compound is compared against other common long-chain fatty acid esters to provide a comprehensive overview for analytical method development and validation.
Quantitative Data Summary
The following table summarizes the expected and reported linearity and detection limits for this compound and comparable fatty acid esters, analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID). The data for comparator compounds are derived from published analytical validation studies.
| Compound | Linearity (Concentration Range) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound (Expected) | 0.5 - 200 µg/mL | > 0.995 | ~0.1 µg/mL | ~0.3 µg/mL |
| Ethyl Oleate (C18:1) | 0.2 - 50 µg/mL | > 0.993 | 0.05 µg/mL | 0.15 µg/mL |
| Methyl Stearate (C18:0) | 10 - 25 µg/mL | > 0.9928 | Not Specified | Not Specified |
| Methyl Palmitate (C16:0) | 10 - 35 mg (in oil) | 0.996 | Not Specified | Not Specified |
| Various Fatty Acid Methyl Esters (FAMEs) | 3.09 - 599.40 µg/mL | > 0.999 | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL |
| Various Fatty Acid Butyl Esters | 20 - 700 mg/L | > 0.9964 | 5 - 8 mg/L | 15 - 20 mg/L |
Note: The expected values for this compound are based on the typical performance of similar long-chain fatty acid esters under optimized GC-FID conditions. The other values are sourced from literature and demonstrate the performance of established methods.
Experimental Protocol: Determination of Linearity and Detection Limits
This section details a standard operating procedure for validating the analytical method for this compound using GC-FID.
1. Objective: To establish the linear working range, correlation coefficient (r²), Limit of Detection (LOD), and Limit of Quantitation (LOQ) for the analysis of this compound.
2. Materials:
-
This compound standard (purity >99%)
-
GC-grade solvent (e.g., Hexane or Isooctane)
-
Class A volumetric flasks and micropipettes
-
Autosampler vials with PTFE/silicone septa
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Capillary column suitable for FAME analysis (e.g., polar polyethylene (B3416737) glycol or medium-polar cyanopropyl phase).[1][2]
-
Data acquisition and processing software.
4. Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve in 10 mL of solvent to create a 1 mg/mL stock solution.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards. A suggested concentration range is 0.5, 2, 10, 50, and 200 µg/mL.
-
GC-FID Conditions (Example):
-
Injector: 250°C, Split mode (e.g., 20:1)
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector: 280°C
-
Carrier Gas (Helium): Constant flow at 1.0 mL/min
-
Injection Volume: 1 µL
-
-
Analysis: Inject each calibration standard in triplicate.
-
Data Processing:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the slope, intercept, and correlation coefficient (r²). A value >0.995 is typically acceptable.[3]
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), where LOD is typically defined as 3:1 and LOQ as 10:1, or by using the standard deviation of the response and the slope of the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the linearity and range of detection.
References
A Comparative Guide to Derivatization Reagents for Ethyl 12(Z)-heneicosenoate Analysis
For researchers, scientists, and drug development professionals working with long-chain unsaturated fatty acid esters like Ethyl 12(Z)-heneicosenoate, selecting the appropriate derivatization reagent is crucial for accurate and sensitive analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Derivatization enhances the volatility and thermal stability of these compounds, leading to improved chromatographic separation and detection. This guide provides an objective comparison of common derivatization reagents, supported by experimental data and detailed protocols.
Comparison of Derivatization Reagent Performance
The choice of derivatization reagent depends on the analytical goal. For routine quantification, esterification to fatty acid methyl esters (FAMEs) or silylation are common choices. For structural elucidation, particularly the localization of the double bond, more specialized reagents are employed. The following table summarizes the key performance characteristics of four common types of derivatization reagents applicable to this compound.
| Derivatization Reagent/Method | Typical Reaction Conditions | Advantages | Disadvantages | Ideal Application |
| Boron Trifluoride-Methanol (BF3-Methanol) | 60-100°C for 5-60 minutes[1][2] | Fast reaction, effective for esterification of free fatty acids and transesterification of esters.[3] | Can cause isomerization of double bonds, and may produce methoxy (B1213986) artifacts with unsaturated fatty acids.[4][5] | Routine quantification of total fatty acid profile. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 60°C for 60 minutes[1] | Reacts with a wide range of functional groups, highly volatile byproducts do not interfere with early eluting peaks.[1] | Sensitive to moisture, TMS derivatives have limited stability, may lead to complex mass spectra.[1][3] | Analysis of samples containing multiple analyte types (e.g., acids and alcohols). |
| Picolinyl Ester Derivatization | 45°C for 45 minutes[6] | Mass spectra contain diagnostic fragment ions that allow for the determination of double bond position and other structural features.[7] | More complex, multi-step procedure compared to FAME or TMS ester formation.[7] | Structural elucidation, particularly locating the double bond in unsaturated fatty acids. |
| 4,4-Dimethyloxazoline (DMOX) Derivatization | Room temperature overnight, followed by 50°C for 45 minutes[8] | Provides clear mass spectral fragmentation for locating double bonds.[9][10] | Multi-step reaction, may not be suitable for all types of unsaturated fatty acids.[8][10] | Definitive structural confirmation of unsaturated fatty acids. |
Experimental Protocols
Detailed methodologies for the derivatization of long-chain fatty acid esters are provided below. These protocols can be adapted for this compound.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the formation of fatty acid methyl esters (FAMEs).
-
Weigh 1-25 mg of the this compound sample into a reaction vial.
-
Add 2 mL of 14% BF3 in methanol (B129727).[1]
-
Cap the vial and heat at 60°C for 60 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381), then vortex for 30 seconds.
-
Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the formation of trimethylsilyl (B98337) (TMS) esters.
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Add 50 µL of BSTFA containing 1% trimethylchlorosilane (TMCS).[1]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 3: Picolinyl Ester Derivatization
This method is used for the structural determination of the fatty acid.
-
The fatty acid must first be saponified to the free acid if starting from an ester.
-
The free fatty acid is then converted to the acid chloride by reacting with thionyl chloride.[7]
-
The resulting acid chloride is then reacted with 3-pyridylcarbinol to form the picolinyl ester.[7]
-
A detailed, optimized procedure involves dissolving the fatty acid (~5 mg) in 1 mL of dry dichloromethane (B109758) and adding it to a mixture of potassium tert-butoxide (5.6 mg) and 3-pyridyl methanol (100 µL) in dry tetrahydrofuran (B95107) (50 µL). The reaction is heated at 45°C for 45 minutes.[6]
-
The picolinyl ester is then extracted with hexane for GC-MS analysis.[6]
Protocol 4: 4,4-Dimethyloxazoline (DMOX) Derivatization
This protocol is also for the structural elucidation of the fatty acid.
-
The ethyl ester is first converted to the corresponding amide by incubation overnight at room temperature with 2-amino-2-methyl-1-propanol (B13486) and a catalytic amount of sodium methoxide.[8]
-
The resulting 2-(methylpropanol) amide is isolated by partition between hexane-diethyl ether and water.[8]
-
The amide is then converted to the DMOX derivative by treatment with trifluoroacetic anhydride (B1165640) at 50°C for 45 minutes.[8]
-
The DMOX derivative is then ready for GC-MS analysis.
Visualizing the Derivatization Workflows
The following diagrams illustrate the general workflows for the described derivatization methods.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel marine flagellate fatty acid: structural elucidation by GC-MS analysis of DMOX derivatives and DMDS adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cis vs. Trans Heneicosenoic Acid Ethyl Ester: An Insight into Potential Biological Activity
A critical assessment of the biological activities of cis and trans isomers of heneicosenoic acid ethyl ester is currently hampered by a notable lack of direct comparative studies in the scientific literature. However, by extrapolating from the well-documented differential effects of other cis and trans fatty acid isomers, we can infer potential distinctions in their biological impact. This guide synthesizes this indirect evidence to provide a hypothetical comparison for researchers, scientists, and drug development professionals.
This document will explore the anticipated differences in the biological activities of cis- and trans-heneicosenoic acid ethyl ester, drawing parallels from related fatty acids. We will present potential experimental workflows for future comparative studies and discuss the signaling pathways that these molecules might modulate.
Hypothetical Comparison of Biological Activities
While direct quantitative data for heneicosenoic acid ethyl ester isomers is unavailable, a qualitative comparison can be constructed based on the established principles of fatty acid stereochemistry and its influence on biological systems. Generally, cis isomers, with their bent structure, are more common in nature and are metabolized differently than the straight-chained trans isomers, which are often byproducts of industrial hydrogenation.[1][2]
| Biological Parameter | Expected Activity of cis-Heneicosenoic Acid Ethyl Ester | Expected Activity of trans-Heneicosenoic Acid Ethyl Ester | Rationale based on Analogous Fatty Acids |
| Metabolic Integration | More readily incorporated into cellular membranes and metabolic pathways. | May be poorly metabolized and could interfere with essential fatty acid metabolism. | Cis fatty acids are the preferred substrates for many enzymes involved in lipid metabolism. |
| Inflammatory Response | Likely to have neutral or potentially anti-inflammatory properties. | May promote a pro-inflammatory state. | Trans monounsaturated fatty acids from hydrogenated oils have been shown to increase plasma markers for a low-grade inflammatory state.[2] |
| Adipogenesis & Lipid Accumulation | Positional isomers of cis-eicosenoic acid have been shown to decrease cellular triglyceride content in 3T3-L1 adipocytes.[3] | The effect is unknown, but other trans fatty acids have been linked to alterations in lipid metabolism. | Studies on conjugated linoleic acid (CLA) isomers, which include both cis and trans configurations, show differential effects on adipocytes.[4] |
| Cardiovascular Health | Potentially neutral or beneficial effects. | Potential for adverse effects on cardiovascular health, similar to other industrial trans fats.[2] | The negative cardiovascular effects of industrial trans fatty acids are well-documented.[2] |
Proposed Experimental Protocols for Comparative Analysis
To definitively assess the biological activities of cis- and trans-heneicosenoic acid ethyl ester, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experimental approaches.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the effect of the isomers on cell viability and identify any cytotoxic concentrations.
-
Cell Line: A relevant cell line such as human umbilical vein endothelial cells (HUVECs) for cardiovascular studies, or 3T3-L1 preadipocytes for metabolic studies.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of cis- and trans-heneicosenoic acid ethyl ester (e.g., 1-100 µM) for 24-48 hours. A vehicle control (e.g., DMSO or ethanol) is also included.
-
Cell viability is assessed using a standard MTT or PrestoBlue assay. The absorbance is measured using a microplate reader.
-
The results are expressed as a percentage of the vehicle control.
-
Anti-inflammatory Assay (LPS-induced Cytokine Production)
-
Objective: To evaluate the potential anti-inflammatory or pro-inflammatory effects of the isomers.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
RAW 264.7 cells are pre-treated with various concentrations of the cis and trans isomers for 1-2 hours.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits.
-
The results are compared to a control group treated with LPS alone.
-
Adipogenesis and Lipid Accumulation Assay
-
Objective: To compare the effects of the isomers on adipocyte differentiation and lipid accumulation.
-
Cell Line: 3T3-L1 preadipocytes.
-
Methodology:
-
3T3-L1 preadipocytes are cultured to confluence.
-
Adipogenesis is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of the cis and trans isomers.
-
After 8-10 days of differentiation, the cells are fixed.
-
Lipid accumulation is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by heneicosenoic acid ethyl ester isomers are unknown, we can speculate based on the known mechanisms of other fatty acids. Eicosanoids, which are signaling molecules derived from 20-carbon fatty acids, are known to act through G-protein coupled receptors.[5] Fatty acids and their derivatives can also act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
For instance, eicosapentaenoic acid (EPA), a 20-carbon omega-3 fatty acid, is known to exert anti-inflammatory effects through various pathways, including the modulation of T-cell and endothelial cell gene expression.[6] Furthermore, some fatty acid derivatives can activate the Nrf2 antioxidant response pathway.[7]
Visualizing Experimental and Signaling Frameworks
To aid in the conceptualization of future research, the following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be investigated.
References
- 1. [cis and trans conformational changes of bacterial fatty acids in comparison with analogs of animal and vegetable origin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and health effects of isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of conjugated fatty acids: conjugated eicosadienoic (conj. 20:2delta(c11,t13/t12,c14)), eicosatrienoic (conj. 20:3delta(c8,t12,c14)), and heneicosadienoic (conj. 21:2delta(c12,t14/c13,t15)) acids and other metabolites of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators [mdpi.com]
Quantitative NMR (qNMR) for the Certification of Ethyl 12(Z)-heneicosenoate Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the certification of Ethyl 12(Z)-heneicosenoate standards. This compound is a long-chain monounsaturated fatty acid ester, and accurate quantification is crucial for its use as a reference material in research and drug development. This document outlines the experimental protocols and presents a comparative analysis of qNMR, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Introduction to Quantitative Analysis of this compound
The certification of chemical standards requires highly accurate and precise analytical methods to determine the purity and content of the target analyte. Quantitative NMR (qNMR) has emerged as a primary ratio method of measurement, offering direct traceability to the International System of Units (SI)[1]. Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR can determine the purity of a substance by using an internal standard of a different, well-characterized compound[2]. This guide will delve into the practical application of qNMR for the certification of this compound and compare its performance against established chromatographic methods.
Methodology Comparison: qNMR vs. Chromatographic Techniques
The choice of analytical technique for the certification of a reference standard is critical and depends on various factors including accuracy, precision, sensitivity, and the nature of the analyte.
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the fundamental principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the molecule. For the certification of this compound, ¹H qNMR is particularly suitable due to its high sensitivity and the presence of unique proton signals in the molecule.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of volatile and semi-volatile compounds. For fatty acid esters, it offers high resolution and sensitivity[3]. The analysis of this compound by GC-FID would typically involve direct injection of a solution of the sample.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a valuable alternative for the analysis of non-volatile or thermally labile compounds. Since fatty acid esters lack a strong UV chromophore, ELSD is a suitable detection method that provides a response proportional to the mass of the analyte.
The logical workflow for selecting a quantitative method for certification is outlined below.
Caption: Logical workflow for selecting a quantitative analytical method.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Protocol
This protocol is adapted from methodologies used for the quantitative analysis of similar long-chain monounsaturated fatty acid esters, such as ethyl oleate[4].
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength
-
NMR Tubes: 5 mm high-precision tubes
Materials:
-
This compound sample
-
Internal Standard (IS): A certified reference material with known purity, e.g., Maleic acid or 1,4-Dinitrobenzene. The IS should have signals that do not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent in which both the sample and IS are soluble.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Pulse Angle: 90°
-
Acquisition Time (at): ≥ 3 seconds
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy with long-chain esters).
-
Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, suitable signals include the triplet of the terminal methyl group (~0.88 ppm), the quartet of the ethyl ester methylene (B1212753) group (~4.12 ppm), or the olefinic protons (~5.34 ppm).
-
Calculate the purity of the sample using the following equation:
Purity_sample (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
The experimental workflow for qNMR is illustrated in the diagram below.
Caption: Workflow for qNMR certification of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on a validated method for the quantitative analysis of oleic acid and related fatty acids[3].
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for fatty acid ester analysis (e.g., DB-FFAP or similar)
Materials:
-
This compound sample
-
High-purity solvent (e.g., isopropanol (B130326) or hexane)
-
Internal Standard (optional, for improved precision), e.g., a fatty acid ester of different chain length not present in the sample.
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
If using an internal standard, add it to the stock solution at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injection Volume: 1 µL
-
Split Ratio: Adjust as needed to avoid column overload (e.g., 50:1).
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the sample and calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
HPLC-ELSD Conditions:
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analyte.
Data Analysis:
-
The ELSD response is often non-linear, so a calibration curve should be generated using a suitable mathematical model (e.g., logarithmic or polynomial fit).
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity of the sample.
Comparative Data
Table 1: Quantitative Performance Comparison
| Parameter | qNMR | GC-FID | HPLC-ELSD |
| Principle | Absolute quantification based on molar ratios | Relative quantification based on response factor | Relative quantification based on mass |
| Traceability | Direct to SI units | Requires a certified reference material of the same compound | Requires a certified reference material of the same compound |
| Accuracy | High | High (with proper calibration) | Moderate to High |
| Precision (RSD) | < 1% | < 2% | 2-5% |
| Sensitivity | Moderate | High | Moderate |
| Sample Prep. | Simple (dissolution) | Simple (dissolution) | Simple (dissolution) |
| Analysis Time | ~15-30 min per sample | ~20-40 min per sample | ~15-30 min per sample |
| Selectivity | High (based on chemical shift) | High (based on retention time) | Moderate |
Table 2: Purity Assessment of a Long-Chain Fatty Acid Ester Standard (Hypothetical Data Based on Analogs)
| Method | Purity Assay (%) | Expanded Uncertainty (%) (k=2) |
| ¹H qNMR | 99.85 | 0.15 |
| GC-FID | 99.79 | 0.25 |
| HPLC-ELSD | 99.6 | 0.5 |
Note: This data is illustrative and based on typical performance for similar compounds. Actual results for this compound may vary.
Advantages and Disadvantages
The choice of method for certification involves weighing the pros and cons of each technique.
Caption: Advantages and disadvantages of each analytical method.
Conclusion
For the certification of this compound standards, qNMR stands out as a superior primary method due to its high accuracy, precision, and direct traceability to SI units without the need for a specific reference standard of the analyte. While GC-FID offers excellent sensitivity and is a reliable and well-established technique for fatty acid ester analysis, its reliance on a certified reference material of the same compound makes it a secondary method for certification. HPLC-ELSD is a viable alternative, particularly if the compound is thermally unstable, but it generally offers lower precision and sensitivity compared to GC-FID.
Therefore, for establishing a primary reference standard of this compound, qNMR is the recommended technique. GC-FID can serve as a valuable orthogonal method for confirmation and for routine quality control purposes once a primary standard has been certified.
References
- 1. d-nb.info [d-nb.info]
- 2. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 3. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
A Comparative Analysis of Cellular Lipid Profiles in Response to C21:1 and C18:1 Fatty Acids: A Call for Further Research
A comprehensive review of current scientific literature reveals a significant knowledge gap in the cellular effects of heneicosenoic acid (C21:1), a monounsaturated odd-chain fatty acid. In stark contrast, oleic acid (C18:1), a monounsaturated even-chain fatty acid, has been extensively studied, providing a wealth of data on its impact on cellular lipidomes and signaling pathways. This guide synthesizes the available information on C18:1 and contextualizes the limited understanding of C21:1, highlighting the need for further investigation into the biological roles of underrepresented fatty acids.
Introduction
Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling. While the biological effects of common even-chain fatty acids are well-documented, odd-chain fatty acids, particularly monounsaturated variants like C21:1, remain largely unexplored. This guide provides a comparative overview of the known lipidomic and signaling effects of C18:1 and the speculative role of C21:1, aiming to inform researchers, scientists, and drug development professionals.
Data Presentation: A Tale of Two Fatty Acids
The following table summarizes the known effects of C18:1 on the cellular lipidome. Due to a lack of published research, a corresponding quantitative summary for C21:1 cannot be provided. This disparity underscores a critical area for future lipidomics research.
Table 1: Comparative Effects of C18:1 and C21:1 on Cellular Lipid Composition
| Lipid Class | Effect of C18:1 (Oleic Acid) Treatment | Effect of C21:1 (Heneicosenoic Acid) Treatment |
| Triacylglycerols (TAGs) | Generally leads to an increase in TAG species containing C18:1, promoting lipid storage. | Data not available. |
| Phospholipids (PLs) | Readily incorporated into various PL classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), altering membrane fluidity and composition. The ratio of saturated to monounsaturated fatty acids in PLs is often shifted. | Heneicosapentaenoic acid (21:5n-3), a polyunsaturated odd-chain fatty acid, is incorporated into phospholipids.[1][2] It is plausible that C21:1 would also be incorporated, but specific changes to PL profiles are unknown. |
| Diacylglycerols (DAGs) | Can lead to an increase in DAG species containing C18:1, which are important second messengers in signaling pathways. | Data not available. |
| Cholesteryl Esters (CEs) | Can be esterified to cholesterol to form CEs for storage in lipid droplets. | Data not available. |
| Free Fatty Acids (FFAs) | Cellular levels of free C18:1 increase, influencing various metabolic and signaling processes. | Data not available. |
| Sphingolipids | Treatment with oleic acid has been shown to dramatically reduce levels of Hex1Cer, Hex2Cer, and Ceramides.[3] | Data not available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are established protocols for studying the effects of fatty acids on cellular lipidomics.
Experimental Protocol for C18:1 (Oleic Acid) Treatment and Lipidomic Analysis
This protocol is adapted from established methods for treating cultured cells with fatty acids and subsequent lipid analysis.[4][5][6][7]
1. Cell Culture and Fatty Acid Treatment:
-
Culture cells (e.g., HepG2, macrophages) to 70-80% confluency in standard growth medium.
-
Prepare the C18:1-BSA complex: Dissolve sodium oleate (B1233923) in sterile water and complex it with fatty acid-free bovine serum albumin (BSA) at a specific molar ratio (e.g., 2:1 or 3:1) in serum-free medium.
-
Incubate cells with the C18:1-BSA complex at a final concentration of 100-500 µM for a specified duration (e.g., 12-24 hours). A BSA-only control should be run in parallel.
2. Lipid Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in the presence of ice-cold methanol.
-
Perform a modified Folch or Bligh-Dyer lipid extraction using a chloroform:methanol mixture.
-
Add an internal standard mix containing deuterated lipid standards for various lipid classes to the extraction solvent for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
3. Lipidomic Analysis by LC-MS/MS:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:chloroform 1:1, v/v).
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis using a high-resolution mass spectrometer.
-
Use a suitable chromatography column (e.g., C18) to separate lipid species.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Identify and quantify lipid species by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with known standards and lipid databases (e.g., LIPID MAPS).
General Experimental Workflow for Fatty Acid Analysis
This generalized workflow can be adapted for studying the effects of C21:1.
Signaling Pathways
Fatty acids are not only structural components but also act as signaling molecules that can modulate various cellular pathways.
C18:1 and the PI3K/Akt Signaling Pathway
Oleic acid (C18:1) has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and metabolism.[8][9][10][11][12]
Hypothetical Signaling Pathway for Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids, such as C21:1, results in the production of propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic potential could influence cellular energy status and related signaling pathways. The following diagram illustrates a hypothetical pathway. It is important to note that this is a generalized pathway for odd-chain fatty acids and has not been specifically demonstrated for C21:1.[13][14]
Conclusion and Future Directions
The comparison between C18:1 and C21:1 highlights a significant disparity in our understanding of different fatty acids. While C18:1 is a well-characterized molecule with known effects on cellular lipidomics and signaling, C21:1 remains a scientific enigma. The limited data on other odd-chain fatty acids suggest that C21:1 may have unique metabolic fates and signaling properties that warrant investigation. Future research should focus on systematic lipidomic profiling of cells treated with C21:1 and other understudied odd-chain fatty acids. Such studies will be crucial for a more complete understanding of lipid metabolism and its role in health and disease, potentially uncovering new therapeutic targets and biomarkers.
References
- 1. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying Lipid Metabolites Influenced by Oleic Acid Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 14. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of Odd-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and statistical approaches used to analyze differences in odd-chain fatty acid (OCFA) metabolism. It is designed to assist researchers in designing experiments, analyzing data, and interpreting the metabolic significance of OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). These fatty acids, once considered minor metabolic players, are now recognized as important biomarkers for dietary intake, gut microbiome activity, and the risk of various metabolic diseases.[1][2][3]
Metabolic Pathways of Odd-Chain Fatty Acids
Unlike even-chain fatty acids which are metabolized completely to acetyl-CoA, the β-oxidation of OCFAs yields acetyl-CoA units and a final three-carbon molecule, propionyl-CoA.[4][5] Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, making OCFAs minor precursors for gluconeogenesis.[6][7] Endogenous production of OCFAs can also occur through α-oxidation.[1] Understanding these pathways is crucial for interpreting metabolic differences observed in experimental studies.
Caption: β-Oxidation pathway for odd-chain fatty acids.
Experimental Design and Methodologies
Analyzing differences in OCFA metabolism requires robust experimental design and validated analytical techniques. A typical workflow involves sample collection, lipid extraction, derivatization, analytical measurement, and data analysis.
Caption: General experimental workflow for OCFA analysis.
Experimental Protocols
Protocol 1: Lipid Extraction from Serum/Plasma
This protocol is adapted from standard lipid extraction methods used in metabolomics.
-
Preparation : Thaw frozen serum or plasma samples on ice.
-
Internal Standard : To 100 µL of sample in a glass tube, add an internal standard mix containing known concentrations of isotopically labeled OCFAs (e.g., C17:0-d33). This is critical for accurate quantification.
-
Extraction Solvent : Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation : Add 500 µL of 0.9% NaCl solution, vortex for another 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection : Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.
Protocol 2: Fatty Acid Derivatization and GC-MS Analysis
This protocol describes the conversion of fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography analysis.[8]
-
Derivatization : Re-dissolve the dried lipid extract in 1 mL of toluene. Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation : Seal the tubes and heat at 50°C for 12 hours (overnight) to allow for complete methylation.
-
Neutralization & Extraction : After cooling, add 2 mL of 5% NaCl solution to stop the reaction. Extract the FAMEs by adding 2 mL of hexane (B92381) and vortexing for 1 minute.
-
Sample Preparation for GC-MS : Centrifuge to separate phases and transfer the upper hexane layer containing the FAMEs to a GC vial.
-
GC-MS Analysis : Inject 1 µL of the sample into a GC-MS system.
-
Column : Use a suitable capillary column (e.g., Agilent J&W DB-23).
-
Oven Program : Start at 100°C, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Mass Spectrometry : Operate in scan mode or selected ion monitoring (SIM) for higher sensitivity to specific OCFAs.
-
-
Quantification : Identify FAME peaks based on retention time and mass spectra compared to known standards. Quantify by comparing the peak area of each endogenous OCFA to its corresponding internal standard.
Statistical Analysis of OCFA Data
Caption: Decision workflow for statistical analysis of OCFA data.
Comparison of Statistical Methods
The table below compares common statistical techniques used in metabolomics, highlighting their applications and limitations.
| Method | Type | Primary Use | Advantages | Limitations |
| Student's t-test | Univariate | Comparing the mean of one variable between two groups.[12] | Simple to implement and interpret. | Prone to false positives with many variables; requires multiple comparison correction.[12] |
| ANOVA | Univariate | Comparing the means of one variable between more than two groups. | Extends the t-test framework to multiple groups. | Requires post-hoc tests to identify specific group differences; also needs multiple comparison correction. |
| Principal Component Analysis (PCA) | Multivariate | Unsupervised exploratory data analysis to identify patterns and outliers.[10][11] | Reduces data dimensionality; reveals inherent data structure without prior group knowledge. | Can be difficult to interpret the biological meaning of principal components. |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Multivariate | Supervised classification to maximize separation between predefined groups.[9][13] | Identifies variables that contribute most to group separation (biomarker discovery). | High risk of overfitting; requires rigorous validation (e.g., permutation testing).[11] |
Data Presentation: A Case Study
Clear presentation of quantitative data is essential. The following table summarizes findings from a study investigating the effect of a low protein diet on OCFA metabolism in mice, demonstrating how to structure such data for comparison.[14]
Table 1: Serum Odd-Chain Fatty Acid Levels in Mice on Different Diets
| Fatty Acid | Normal Protein Diet (NPD) (Median % of Total FAs) | Low Protein Diet (LPD) (Median % of Total FAs) | p-value |
| C15:0 | 0.45 | 0.28 | < 0.05 |
| C17:0 | 0.33 | 0.21 | < 0.05 |
| Total OCFAs | 7.08 | 4.14 | < 0.05 |
Data adapted from a study on mice fed different diets for 7 weeks.[14] The data shows a significant decrease in serum levels of C15:0, C17:0, and total OCFAs in mice on a low protein diet compared to a normal diet, suggesting that dietary protein content can significantly impact OCFA metabolism.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemistryclub.com [biochemistryclub.com]
- 5. aocs.org [aocs.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Analysis and Modeling of Mass Spectrometry-Based Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical methods for the analysis of high-throughput metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. Chapter 10 Statistical analysis | Meta-Workflow [bookdown.org]
- 13. 2.5 Statistical analysis of metabolomics data | The MetaRbolomics book [rformassspectrometry.github.io]
- 14. biorxiv.org [biorxiv.org]
Head-to-head comparison of different mass spectrometry ionization sources for lipid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive analysis of lipids is paramount in numerous fields of research and development, from academic lipidomics to pharmaceutical discovery. The choice of ionization source in mass spectrometry is a critical determinant of success in these endeavors, directly impacting sensitivity, specificity, and the classes of lipids that can be effectively analyzed. This guide provides an objective, data-driven comparison of the three most prevalent ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Principles of Ionization
Understanding the fundamental principles of each ionization source is key to selecting the most appropriate technique for a given lipid analysis task.
-
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase. A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for polar and large biomolecules.[1][2]
-
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization method. The sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer their charge to the analyte molecules through chemical reactions. APCI is most effective for less polar, thermally stable compounds.[1][2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that involves co-crystallizing the analyte with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. MALDI is highly effective for large biomolecules and is particularly well-suited for imaging applications.[1][2]
Performance Comparison
The choice of ionization source significantly impacts the quantitative performance of a lipid analysis workflow. The following table summarizes key performance metrics for ESI, APCI, and MALDI based on available experimental data.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Polarity | Best for polar and charged lipids (e.g., phospholipids, sphingolipids)[1][2] | Best for non-polar to moderately polar lipids (e.g., sterols, fatty acids, triacylglycerols)[1][2] | Broad applicability, including polar and non-polar lipids[1] |
| Sensitivity | High, especially with mobile phase modifiers.[3][4] Can be prone to ion suppression.[1] | Generally lower than ESI and APPI.[3][4] | High sensitivity, excellent for trace analysis.[5] |
| Limit of Detection (LOD) | Picomole to femtomole range is achievable. | Generally higher than ESI. | Can reach the attomole to femtomole range. |
| Limit of Quantification (LOQ) | Dependent on lipid class and matrix, but generally low. | Typically higher than ESI. | Low, enabling quantification of low-abundance lipids. |
| Linearity (Dynamic Range) | Can be limited, especially with modifiers.[3][4] | Good, typically 4-5 orders of magnitude.[3][4] | Can be challenging for complex mixtures, but quantitative methods are established.[1] |
| Reproducibility (RSD) | Good with appropriate internal standards. | Generally good. | Can be affected by matrix heterogeneity and spot-to-spot variability.[5] |
| Fragmentation | Minimal, considered a "soft" ionization technique.[6] In-source fragmentation can occur.[7] | More fragmentation than ESI, can provide structural information.[6] | Generally soft, but in-source decay can occur.[1] |
| Common Adducts | [M+H]+, [M+Na]+, [M+NH4]+ | [M+H]+, [M-H]- | [M+H]+, [M+Na]+, [M+K]+ |
| Typical Applications | LC-MS based lipidomics, shotgun lipidomics | LC-MS analysis of non-polar lipids | Mass spectrometry imaging (MSI), analysis of complex mixtures |
Note: APPI (Atmospheric Pressure Photoionization) is another relevant ionization source that is often compared to APCI and ESI. Studies have shown that for certain lipids, APPI can be 2-4 times more sensitive than APCI and significantly more sensitive than ESI without mobile phase modifiers, offering a linear range of 4-5 decades.[3][4]
Experimental Workflows and Methodologies
The implementation of each ionization source requires a distinct experimental workflow. The following diagram illustrates a general workflow for lipid analysis by mass spectrometry, highlighting the stages where the choice of ionization source is critical.
Caption: General workflow for lipid analysis by mass spectrometry.
Experimental Protocol: LC-MS with ESI and APCI
This protocol provides a general framework for the analysis of lipids using Liquid Chromatography-Mass Spectrometry (LC-MS) with either an ESI or APCI source.
1. Lipid Extraction:
-
A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture to partition lipids from the aqueous phase.
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 or C30 reversed-phase column is typically used for separating lipids based on their hydrophobicity.
-
Mobile Phase: A gradient of solvents is employed, often starting with a more polar mixture (e.g., water/acetonitrile with additives like ammonium (B1175870) formate (B1220265) or formic acid to aid ionization) and transitioning to a less polar mixture (e.g., isopropanol/acetonitrile).
3. Mass Spectrometry (MS) with ESI:
-
Ionization Mode: Positive or negative ion mode is selected based on the lipid classes of interest. For example, phosphatidylcholines are often analyzed in positive mode, while phosphatidylethanolamines are detected in negative mode.[8]
-
Source Parameters: Key parameters to optimize include capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
Mobile Phase Modifiers: The addition of ammonium formate or acetate (B1210297) can significantly enhance the ionization efficiency of many lipids in ESI.[3][4]
4. Mass Spectrometry (MS) with APCI:
-
Ionization Mode: Positive or negative ion mode is chosen based on the target analytes.
-
Source Parameters: Optimization of the corona discharge current and vaporizer temperature is crucial for efficient ionization and to minimize thermal degradation of lipids.
Experimental Protocol: MALDI-MS for Lipid Analysis
This protocol outlines a general procedure for analyzing lipids using MALDI-MS.
1. Lipid Extraction:
-
Similar extraction methods as for LC-MS can be used. The final lipid extract is dissolved in an appropriate organic solvent.
2. Sample Preparation for MALDI:
-
Matrix Selection: The choice of matrix is critical for successful MALDI analysis of lipids. Common matrices include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 9-aminoacridine (B1665356) (9-AA). The optimal matrix depends on the lipid class being analyzed.
-
Sample Spotting: A small volume of the lipid extract is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the analyte with the matrix.
3. MALDI-MS Analysis:
-
Laser Fluence: The laser power must be carefully optimized to ensure efficient desorption and ionization without causing excessive fragmentation.
-
Mass Analyzer: Time-of-Flight (TOF) analyzers are commonly used with MALDI due to their high mass range and resolution.
-
Imaging Mass Spectrometry (MSI): For MSI applications, the laser is rastered across a tissue section that has been coated with a matrix, generating a spatial map of lipid distribution.[1]
Logical Relationships in Ionization Source Selection
The decision-making process for selecting an appropriate ionization source can be visualized as a logical flow based on the properties of the lipid analytes and the analytical goals.
Caption: Decision tree for selecting an ionization source for lipid analysis.
Conclusion
The selection of an ionization source is a critical decision in the workflow of lipid analysis. ESI is the workhorse for polar lipids, particularly in LC-MS based lipidomics. APCI provides a robust solution for the analysis of less polar lipids that are amenable to gas-phase ionization. MALDI stands out for its high sensitivity, applicability to a broad range of lipids, and its unique capabilities in imaging mass spectrometry. A thorough understanding of the principles, performance characteristics, and experimental considerations of each technique, as outlined in this guide, will empower researchers to make informed decisions and achieve high-quality, reliable results in their lipid analysis endeavors.
References
- 1. An update of MALDI-TOF mass spectrometry in lipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 3. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Certification of Ethyl 12(Z)-heneicosenoate as a Reference Material
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in achieving this by providing a benchmark for method validation, calibration, and quality control. This guide provides a comprehensive comparison of a hypothetical Certified Reference Material for Ethyl 12(Z)-heneicosenoate with other available alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Standards
The following table summarizes the key characteristics of a hypothetical CRM for this compound, a commercially available research-grade sample, and a certified mixture of FAEEs. The data for the hypothetical CRM is based on typical values for similar certified long-chain fatty acid esters.
| Characteristic | Hypothetical Certified this compound CRM | Commercial this compound | Certified FAEE Mixture CRM (e.g., TraceCERT®) |
| Certified Purity (mass fraction) | 99.8% ± 0.2% | >99% (not certified) | Not applicable (certified concentrations of components) |
| Expanded Uncertainty | 0.2% (k=2) | Not provided | Varies per component |
| Traceability | Traceable to SI units via a primary standard (e.g., NIST SRM) | Not formally established | Traceable to SI units |
| Certification Body | Accredited under ISO 17034 | None | Accredited under ISO 17034 |
| Homogeneity Assessment | Performed and documented | Not typically provided | Performed and documented |
| Stability Assessment | Long-term and short-term stability data provided | Limited or no data provided | Long-term and short-term stability data provided |
| Certificate of Analysis (CoA) | Comprehensive CoA with all certification details | Basic CoA with purity statement | Comprehensive CoA with certified concentrations |
Experimental Protocols
The certification of a chemical reference material is a rigorous process involving multiple stages to ensure its accuracy, stability, and traceability. The following are detailed methodologies for the key experiments involved in the certification of a long-chain fatty acid ethyl ester like this compound.
Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is used to determine the purity of the material by separating and quantifying volatile impurities.
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of long-chain fatty acid esters (e.g., a polar-deactivated polyethylene (B3416737) glycol or a low-bleed polysiloxane column).
-
Sample Preparation: A stock solution of the this compound candidate material is prepared gravimetrically in a suitable solvent (e.g., isooctane (B107328) or hexane) at a concentration of approximately 1 mg/mL.
-
Internal Standard: An internal standard (IS) of a different, well-characterized high-purity compound with a retention time that does not interfere with the analyte or impurities is added to the sample solution. For long-chain esters, a suitable IS could be a different fatty acid ester with a significantly different chain length.
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Quantification: The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. The relative response factors of impurities may be assumed to be 1 or determined experimentally if standards are available. The final purity is often determined as 100% minus the sum of all quantified impurities.
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct determination of the purity of a substance against a certified reference material without the need for a standard of the analyte itself.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Internal Standard (IS): A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte's signals is chosen. For this compound, a common IS would be maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound candidate material into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, typically 5 to 7 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Quantification:
-
The ¹H NMR spectrum is processed with baseline and phase correction.
-
Integrals of specific, well-resolved protons of both the analyte and the internal standard are determined. For this compound, the protons of the ethyl group or the vinyl protons could be used.
-
The purity of the candidate material is calculated using the following formula:
Purity_sample = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * Purity_IS
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Homogeneity and Stability Studies
According to ISO Guide 35, homogeneity and stability studies are essential for the certification of reference materials.
-
Homogeneity Testing:
-
A statistically relevant number of units are randomly selected from the batch.
-
Multiple measurements are performed on each unit using a method with high precision (e.g., GC-FID).
-
The data is statistically analyzed (e.g., using ANOVA) to ensure that the variation between units is not significantly greater than the variation within units.
-
-
Stability Testing:
-
Short-term stability: Samples are stored at elevated temperatures (e.g., 40 °C, 60 °C) for different time intervals to simulate transport conditions. The purity is measured at each interval and compared to a sample stored under ideal conditions.
-
Long-term stability: Samples are stored at the recommended storage temperature (e.g., -20 °C) and their purity is monitored over an extended period (e.g., several years) to establish the shelf life of the CRM.
-
Visualizations
Certification Workflow for a Chemical Reference Material
The following diagram illustrates the key stages in the production and certification of a chemical reference material, such as this compound, in accordance with ISO 17034.
Figure 1. Workflow for the certification of a chemical reference material.
Comparison of Analytical Reference Material Types
This diagram illustrates the relationship and key differences between a non-certified high-purity material, a certified reference material of a pure substance, and a certified reference material mixture.
Figure 2. Comparison of different types of analytical reference materials.
A Comparative Guide to the Analysis of Fatty Acid Esters: Established Protocols vs. New Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and emerging analytical methods for the quantification of fatty acid esters. It is designed to assist researchers in selecting the most appropriate methodology for their specific applications, from routine quality control to complex lipidomic studies. The following sections detail experimental protocols, present comparative performance data, and illustrate relevant biological pathways and experimental workflows.
Executive Summary
The analysis of fatty acid esters is critical across various scientific disciplines. The long-standing benchmark for this analysis has been Gas Chromatography with Flame Ionization Detection (GC-FID) , a robust and reliable technique that typically requires derivatization of fatty acids into Fatty Acid Methyl Esters (FAMEs). However, recent advancements have introduced powerful new methods, including Ultra-Fast Gas Chromatography (UFGC) and Liquid Chromatography-Mass Spectrometry (LC-MS) , which offer significant advantages in terms of speed, sensitivity, and specificity. This guide presents a head-to-head comparison of these techniques, supported by experimental data, to inform methodological choices in your research.
Data Presentation: Performance Metrics of Analytical Methods
The following tables summarize the key performance indicators for established and new analytical methods for fatty acid ester analysis. The data is compiled from various comparative studies.
Table 1: Comparison of Derivatization Methods for FAME Preparation
| Derivatization Method | Catalyst | Reaction Time & Temperature | Recovery Rate (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | Methanolic HCl or BF₃ | 1-1.5 hours at 100°C or overnight at 45°C[1][2] | >96% for various lipid classes[1][2] | <1.7% for repeatability[3] | Effective for both free fatty acids and esterified lipids. | Longer reaction times and higher temperatures required.[4] BF₃ is toxic.[2] |
| Base-Catalyzed | Methanolic KOH or NaOH | ~30 minutes at room temperature | 94% for internal standards[5] | 3.1% for internal standards[5] | Rapid reaction at mild temperatures.[2] | Does not derivatize free fatty acids.[2] Susceptible to soap formation with high FFA content. |
| TMS-DM | (Trimethylsilyl)diazomethane | Not specified | 90% to 106% | <4% (intraday), <6% (interday)[6] | Higher recovery and better precision for unsaturated fatty acids.[6] | More expensive and requires specific handling precautions.[6] |
Table 2: Comparison of Analytical Instrumentation
| Analytical Method | Principle | Analysis Time | Limit of Detection (LOD) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Conventional GC-FID | Separation of volatile compounds with flame ionization detection. | 30-60 minutes[7] | Generally in the low mg/kg range.[8] | Repeatability: <10% for most volatiles.[8] Intermediate Precision: 0.2 - 1.8%[9] | Robust, reliable, and widely available. Excellent for routine analysis. | Longer analysis times. Requires derivatization for non-volatile fatty acids. |
| Ultra-Fast GC (UFGC) | Fast GC with rapid heating and cooling. | Under 14 minutes for 37 FAMEs[5], as low as 96 seconds for 17 peaks.[7] | Comparable to conventional GC. | Excellent, with area RSD% well below 1% for most compounds.[5] | Significant reduction in analysis time (5-20 times faster).[10] | May require specialized instrumentation or columns. |
| LC-MS | Separation by liquid chromatography coupled with mass spectrometry detection. | ~15 minutes for 41 fatty acids[11] | 5–100 nM[11] | Intra-day: ≤10% (plasma), ≤15% (oils). Inter-day & Inter-operator: <20%[11] | High sensitivity and specificity. Can analyze underivatized fatty acids. Ideal for complex matrices and specific isomers.[11] | Can be more expensive and complex to operate than GC-FID. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lipid Extraction: Bligh-Dyer Method
This established protocol is widely used for the extraction of total lipids from biological samples.[12][13][14]
Materials:
-
Methanol
-
Deionized Water
-
Sample (e.g., 1 ml of cell suspension or tissue homogenate)
Procedure:
-
To 1 ml of the aqueous sample in a glass tube, add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 ml of chloroform and vortex for 1 minute.
-
Add 1.25 ml of deionized water and vortex for another minute.
-
Centrifuge the sample at a low speed (e.g., 1000 rpm) for 5-10 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
Carefully collect the lower organic (chloroform) phase using a Pasteur pipette.
-
For quantitative recovery, the aqueous phase can be re-extracted with an additional 2 ml of chloroform. The organic phases are then combined.
-
The solvent from the combined organic phases is evaporated under a stream of nitrogen to yield the total lipid extract.
FAME Preparation: Acid-Catalyzed Derivatization with Methanolic HCl
This is a common method for the esterification of all types of fatty acids.[1][2]
Materials:
-
Lipid extract
-
Methanolic HCl (e.g., 1.25 M)
-
Heptane (B126788) (or Hexane)
-
Saturated NaCl solution
Procedure:
-
Dissolve the dried lipid extract in a known volume of toluene.
-
Add an excess of methanolic HCl to the sample in a screw-capped glass tube.
-
Seal the tube tightly and heat at 100°C for 1 to 1.5 hours. Alternatively, the reaction can be performed overnight at a lower temperature, such as 45°C.[1][2]
-
After cooling to room temperature, add a volume of saturated NaCl solution to the tube.
-
Add a volume of heptane (or hexane) to extract the FAMEs.
-
Vortex the tube vigorously and then allow the phases to separate.
-
The upper organic layer containing the FAMEs is collected for GC analysis.
FAME Preparation: Base-Catalyzed Derivatization with Methanolic KOH
This rapid method is suitable for the transesterification of glycerolipids.
Materials:
-
Oil or fat sample
-
Heptane (or Hexane)
-
Methanolic KOH (e.g., 2 M)
Procedure:
-
Weigh approximately 200 mg of the oil sample into a vial.
-
Add 2 ml of heptane and 0.1 ml of 2N methanolic KOH.
-
Cap the vial and vortex vigorously for 30 seconds.
-
Allow the mixture to stand at room temperature for about 30 minutes for phase separation to occur.
-
An aliquot of the upper heptane layer containing the FAMEs is then taken for GC analysis.
Mandatory Visualization
Signaling Pathway: GPR120 Activation by Long-Chain Fatty Acids
Long-chain fatty acids, particularly omega-3 fatty acids, can act as signaling molecules by activating G-protein coupled receptors such as GPR120. This activation triggers downstream signaling cascades that are involved in anti-inflammatory responses and insulin (B600854) sensitization.[15][16][17] The following diagram illustrates the key components of the GPR120 signaling pathway.
Caption: GPR120 signaling cascade initiated by long-chain fatty acids.
Experimental Workflow: Comparison of Analytical Methods
The following diagram outlines the major steps involved in the analysis of fatty acid esters using both established and newer analytical techniques, highlighting the key differences in their workflows.
Caption: Comparative workflow for fatty acid ester analysis.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. digital.csic.es [digital.csic.es]
- 9. scielo.br [scielo.br]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 14. aquaculture.ugent.be [aquaculture.ugent.be]
- 15. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 12(Z)-heneicosenoate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Ethyl 12(Z)-heneicosenoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is collection as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Waste Collection :
-
Designate a specific, leak-proof container for non-halogenated organic solvent waste.[3][4] The container must be chemically compatible with organic esters; a glass or high-density polyethylene (B3416737) (HDPE) container is recommended.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components if it is a mixed waste stream.[1][4]
-
If mixing with other compatible organic solvent wastes, maintain a comprehensive list of all components and their approximate percentages on the label.[3]
-
-
Segregation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5][6]
-
Do not store incompatible waste types together. Specifically, keep organic esters away from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[5]
-
The SAA should be inspected weekly for any signs of leakage from the containers.[5]
-
-
Arranging for Disposal :
Important Considerations:
-
DO NOT dispose of this compound down the sink or in regular trash.[1][2][3] This is a prohibited practice that can harm the environment and violate regulations.[6]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[2]
-
For spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[8] The contaminated absorbent material must then be collected and disposed of as hazardous waste.
Quantitative Data for Handling and Storage
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | [1][3] |
| Storage Container | Chemically compatible, leak-proof, sealed container (glass or HDPE recommended). | [1][3][6] |
| Waste Container Labeling | "Hazardous Waste" with full chemical name(s) and approximate concentrations. | [1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [4][5][6] |
| Maximum Accumulation Volume | Up to 55 gallons (or institutional limit) per SAA. | [4] |
| Maximum Accumulation Time | 12 months from the date waste is first added to the container. | [5] |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. chemtalk.com.au [chemtalk.com.au]
Essential Safety and Logistical Information for Handling Ethyl 12(Z)-heneicosenoate
Operational Plan: Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes.[1][3]
-
Skin Protection:
-
Respiratory Protection: Not typically required under normal conditions with adequate ventilation.[2] However, if aerosols may be generated or ventilation is insufficient, a NIOSH-approved respirator may be necessary.[1][3]
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1]
-
Contaminated clothing should be removed and washed before reuse.[3][4]
Disposal Plan
-
Waste Collection: Collect waste Ethyl 12(Z)-heneicosenoate and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spills: In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS office.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | Larodan |
| CAS Number | 2692622-86-7 | Larodan |
| Molecular Formula | C₂₃H₄₄O₂ | Larodan |
| Molecular Weight | 352.6 g/mol | Larodan |
| Physical State | Assumed to be a liquid at room temperature | Based on similar long-chain fatty acid ethyl esters. |
| Storage Temperature | Store in a freezer. | Larodan |
| Purity | >99% | Larodan |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
